CEACAM5
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is described as Common storage 2-8℃, long time storage -20℃..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
sequence |
DTGFYTLHVIKSDLVNEEATGQFRV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
The Role of CEACAM5 in Colorectal Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a well-established tumor marker for colorectal cancer (CRC), is intricately involved in the multifaceted process of tumor progression.[1] Overexpressed in the majority of CRC cases, this compound has transitioned from a simple biomarker to a key therapeutic target.[2][3] This guide provides an in-depth examination of this compound's function in CRC, detailing its role in key oncogenic processes, the signaling pathways it modulates, and its regulation. It further presents a compilation of quantitative data, detailed experimental protocols derived from peer-reviewed studies, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for the scientific community.
This compound Expression in Colorectal Cancer
This compound is a glycoprotein (B1211001) anchored to the cell surface that is minimally expressed in normal colonic epithelium, where its expression is restricted to the apical surface of epithelial cells.[4] In colorectal cancer, its expression is significantly upregulated and loses this polarized distribution, leading to its presence on the entire cell surface.[5] This overexpression is a hallmark of CRC and is observed in up to 90% of cases.[2][6] The regulation of this compound expression is complex, with epigenetic mechanisms playing a crucial role.
Regulation by DNA Methylation
DNA methylation is a primary regulatory mechanism for this compound expression in CRC.[7] Hypomethylation of the this compound promoter region is strongly correlated with increased gene and protein expression.[7][8]
Quantitative Expression Data
The following tables summarize key quantitative data regarding this compound expression in CRC cell lines and clinical samples.
| Cell Line | Relative this compound mRNA Expression | Promoter Methylation Status | Reference |
| HT29 | Significantly higher than HCT116 (p < 0.001) | Lower (27.6%) | [7] |
| HCT116 | Lower than HT29 | Higher (38.6%) | [7] |
| LS174T | Positive | Not specified | [2] |
| LoVo | Positive | Not specified | [1] |
Table 1: this compound Expression in Common CRC Cell Lines
| Clinical Finding | Patient Cohort (n=156) | Percentage/Value | Reference |
| Patients with elevated serum CEA (>5.0 ng/mL) | 101 | 64.7% | [7][8] |
| CRC tumors with decreased promoter methylation vs. adjacent normal tissue | 115 | 73.7% | [7] |
| Patients with elevated serum CEA and lower promoter methylation | 77 out of 101 | 76.2% | [7][8] |
Table 2: Clinical Correlation of this compound Expression and Promoter Methylation
Core Functions of this compound in CRC Progression
This compound promotes CRC progression through its influence on several critical cellular processes, including cell adhesion, migration, invasion, and survival.
Cell Adhesion and Migration
As a cell adhesion molecule, this compound facilitates both homophilic (this compound-CEACAM5) and heterophilic (e.g., this compound-CEACAM1) interactions between cancer cells.[3] This contributes to the formation of tumor cell aggregates and their adhesion to endothelial cells, key steps in the metastatic cascade.[9] The loss of polarized expression allows this compound to interact with the extracellular matrix and surrounding cells, promoting motility.
Invasion and Metastasis
High levels of this compound are strongly implicated in enhanced tumor invasion and metastasis.[2] By promoting cell-cell adhesion, this compound helps metastatic cells survive in the circulation and colonize distant sites.[3] Studies have shown that liver metastases from colon cancer often exhibit higher levels of this compound expression compared to the primary tumors.[10]
Inhibition of Anoikis
Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix. Cancer cells must develop resistance to anoikis to metastasize. This compound has been shown to inhibit anoikis, thereby promoting the survival of detached CRC cells in circulation and facilitating their subsequent implantation at distant sites.[3]
This compound-Mediated Signaling Pathways
This compound exerts its pro-tumorigenic functions by modulating several key intracellular signaling pathways.
Inhibition of TGF-β Signaling
A critical aspect of this compound function is its ability to negatively regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway.[11][12] In normal epithelial cells, TGF-β acts as a tumor suppressor by inhibiting cell proliferation. This compound can directly interact with the TGF-β receptor 1 (TGFBR1), which inhibits the downstream signaling cascade involving Smad proteins.[12][13] This inhibition blocks the tumor-suppressive effects of TGF-β, leading to unchecked cell proliferation.[12] There is a noted inverse correlation between the expression of this compound and genes of the TGF-β pathway in colorectal adenocarcinomas.[14]
Figure 1: this compound inhibits the TGF-β signaling pathway.
Immune Evasion via CEACAM1 Interaction
This compound plays a role in tumor immune evasion by interacting with CEACAM1 expressed on Natural Killer (NK) cells.[3] CEACAM1 on NK cells is an inhibitory receptor. The binding of tumor cell this compound to NK cell CEACAM1 suppresses the cytotoxic activity of NK cells, allowing the cancer cells to evade immune destruction.[3] This mechanism is particularly relevant for cancer cells that have downregulated MHC-I molecules to escape T-cell recognition.[3]
Figure 2: this compound mediates immune evasion via NK cells.
MAPK Pathway
Genome-wide transcriptomic profiling of this compound-positive CRC cells has identified the MAPK signaling pathway as being significantly enriched.[15] This suggests that this compound production by CRC cells may trigger progression by modulating this critical pathway, which is involved in cell proliferation, differentiation, and survival. However, other studies have shown that the activation of key MAPK proteins like p-ERK and p-p38 may be decreased in CRC tissues compared to normal mucosa, indicating a complex and potentially context-dependent role.[15]
This compound as a Therapeutic Target
Given its high expression on cancer cells and limited presence in normal tissues, this compound is an attractive target for cancer therapy.[7][16] Several therapeutic strategies are under investigation, with antibody-drug conjugates (ADCs) showing particular promise.
| Therapeutic Agent | Type | Phase | Key Findings in CRC | Reference |
| M9140 | Antibody-Drug Conjugate (ADC) | Phase I (NCT05464030) | In heavily pretreated mCRC patients, 10% achieved a partial response and 42.5% had stable disease. Median PFS was 6.7 months. | [16][17] |
| Labetuzumab | Humanized Monoclonal Antibody | Clinical Trials | Suppresses tumor growth and metastasis. Used as a targeting agent for drug conjugates. | [3] |
| Tusamitamab Ravtansine | Antibody-Drug Conjugate (ADC) | Clinical Trials | Program ended for NSCLC, but demonstrates the principle of targeting this compound with ADCs. | [16] |
Table 3: Therapeutic Agents Targeting this compound in Colorectal Cancer
Key Experimental Protocols
This section provides detailed methodologies for common experiments used to investigate the function of this compound in CRC, synthesized from published studies.
siRNA-Mediated Knockdown of this compound
This protocol describes the transient silencing of this compound gene expression in CRC cell lines to study its functional effects.
-
Cell Lines: HCT-116, LoVo.[1]
-
Reagents:
-
siRNA targeting this compound (e.g., Santa Cruz Biotechnology, sc-72070).[1][18]
-
Non-targeting control siRNA (scrambled sequence).[18]
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium (e.g., McCoy's 5A for HCT-116, F-12K for LoVo) with 10% FBS.
-
-
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight to reach 60-80% confluency.
-
For each well, dilute 50-100 pmol of this compound siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.[1]
-
After incubation, harvest the cells for downstream analysis (e.g., Western Blot, qRT-PCR, functional assays).
-
Western Blot Analysis
This protocol is for detecting this compound protein levels in cell lysates.
-
Reagents:
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Primary Antibody: Anti-CEACAM5 (e.g., clone CI-P83-1, sc-23928; Polyclonal, PA5-87539).[18][19] Recommended dilution: 1:200 - 1:1000.
-
Loading Control Antibody: Anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.[19]
-
Blocking Buffer: 3-5% nonfat dry milk or BSA in TBST.[19]
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
ECL Western Blotting Substrate.
-
-
Protocol:
-
Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Denature 25 µg of protein per sample by adding Laemmli buffer and boiling for 5 minutes.[19]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CEACAM5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected molecular weight for this compound is >200 kDa.[20]
-
Transwell Migration Assay
This assay measures the effect of this compound on the migratory capacity of CRC cells.
-
Reagents:
-
Transwell inserts (8 µm pore size).
-
Serum-free cell culture medium.
-
Complete medium with 20% FBS (as chemoattractant).
-
Crystal Violet staining solution.
-
-
Protocol:
-
Culture CRC cells (e.g., HCT-116, LoVo) that have been treated with this compound siRNA or control siRNA.[1]
-
Resuspend 5 x 10^4 cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add complete medium with 20% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope and quantify the results.
-
Immunohistochemistry (IHC)
This protocol outlines the staining of this compound in formalin-fixed, paraffin-embedded (FFPE) CRC tissue sections.
-
Reagents:
-
FFPE CRC tissue sections.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen Retrieval Solution: 10mM Tris with 1mM EDTA, pH 9.0.[21]
-
Hydrogen peroxide (3%) to block endogenous peroxidases.
-
Blocking serum.
-
Primary Antibody: Anti-CEACAM5 (e.g., clone this compound/12673; clone ZR370).[6][21]
-
Biotinylated secondary antibody and streptavidin-HRP complex (if using ABC method).
-
DAB (3,3'-Diaminobenzidine) chromogen.
-
Hematoxylin counterstain.
-
-
Protocol:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced epitope retrieval by incubating sections in Antigen Retrieval Solution at 95°C for 45 minutes.[21]
-
Allow sections to cool to room temperature for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with blocking serum for 30 minutes.
-
Incubate with the primary anti-CEACAM5 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Apply the secondary antibody followed by the streptavidin-HRP complex.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections for microscopic evaluation. Positive staining appears as a brown precipitate, typically with cytoplasmic and/or membranous localization.[22]
-
Figure 3: Workflow for studying this compound function in vitro.
Conclusion
This compound is a pivotal molecule in the progression of colorectal cancer, contributing to multiple hallmarks of cancer including sustained proliferation, evasion of cell death, and metastasis. Its role in suppressing tumor-inhibitory TGF-β signaling and subverting immune surveillance highlights its importance in the tumor microenvironment. The detailed quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals aiming to further elucidate the biology of this compound and exploit it as a therapeutic target for the treatment of colorectal cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity | PLOS One [journals.plos.org]
- 3. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting this compound-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody [frontiersin.org]
- 6. zeta-corp.com [zeta-corp.com]
- 7. Detection and clinical significance of this compound methylation in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and clinical significance of this compound methylation in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Mutated CEACAMs Disrupt Transforming Growth Factor beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Drugs Market Outlook: Rising Cancer Cases and Clinical Trials to Fuel Growth by 2034 | DelveInsight [prnewswire.com]
- 17. vjoncology.com [vjoncology.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. This compound Polyclonal Antibody (PA5-87539) [thermofisher.com]
- 20. Anti-carcinoembryonic antigen-related cell adhesion molecule antibody for fluorescence visualization of primary colon cancer and metastases in patient-derived orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
The Role of CEACAM5 in Tumor Cell Adhesion and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a well-established tumor marker, plays a pivotal role in the progression of various cancers, including colorectal, lung, gastric, and breast cancers.[1] Its overexpression is frequently correlated with aggressive tumor behavior and poor prognosis.[1] This technical guide delves into the core mechanisms by which this compound facilitates tumor cell adhesion and invasion, providing an in-depth overview of the underlying signaling pathways, quantitative data from key experimental findings, and detailed methodologies for relevant assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in oncology drug development.
Introduction to this compound
This compound, also known as CEA or CD66e, is a glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It is characterized by an N-terminal immunoglobulin variable (IgV)-like domain and six immunoglobulin constant (IgC)-like domains.[2] In normal epithelial tissues, this compound expression is low and polarized to the apical surface.[2] However, in tumor cells, its expression is often significantly upregulated and loses this polarity, contributing to cancer progression.[2][3] this compound functions as a cell adhesion molecule through both homophilic (this compound-CEACAM5) and heterophilic (this compound with other molecules like CEACAM1) interactions.[4][5] These interactions are crucial for its role in mediating intercellular adhesion, which in the context of cancer, can paradoxically promote invasion and metastasis.[1][4]
This compound-Mediated Tumor Cell Adhesion
This compound promotes tumor cell adhesion through various mechanisms, including direct cell-to-cell binding and interactions with the extracellular matrix (ECM). This increased adhesion can facilitate the formation of tumor emboli, which are critical for metastatic dissemination.
Homophilic and Heterophilic Adhesion
This compound mediates intercellular adhesion through both homophilic binding (this compound on one cell binding to this compound on another) and heterophilic binding with other CEACAM family members, such as CEACAM1.[4][5] These interactions are primarily mediated by the N-terminal IgV-like domain.[4] This intercellular adhesion is a critical step in the formation of tumor cell aggregates, which can protect cancer cells from anoikis (a form of programmed cell death that occurs when cells detach from the ECM) and facilitate their survival in the circulation.[4][6]
Quantitative Data on this compound-Mediated Adhesion
The following table summarizes quantitative data from studies investigating the role of this compound in cell adhesion.
| Cell Line | Assay Type | Experimental Condition | Adhesion Change | Reference |
| Human Colonic Cancer Cells (GW-39) | Endothelial Cell Adhesion | Treatment with anti-CEACAM5 mAb Fabs (MN-15, MN-3, MN-14) | 49% to 58% decrease | [7] |
| Human Pancreatic, Breast, and Colonic Cancer Cell Lines | Adhesion to Fibronectin | Treatment with anti-CEACAM5/6 Fab' (MN-15) | Decrease in 3 of 6 cell lines | [7] |
The Role of this compound in Tumor Cell Invasion
Tumor cell invasion is a multi-step process that involves the degradation of the ECM and the migration of cancer cells into surrounding tissues. This compound has been shown to enhance the invasive potential of tumor cells through the modulation of key signaling pathways.
This compound and the Epithelial-Mesenchymal Transition (EMT)
In some contexts, such as head and neck squamous cell carcinoma (HNSCC), this compound has been found to inhibit EMT, a process that is typically associated with increased invasion.[8][9] In HNSCC, this compound expression is lower in metastatic tumors, and it appears to suppress lymphatic metastasis by inhibiting the expression of murine double minute 2 (MDM2).[8][9] Conversely, in gastric cancer, this compound is targeted by miR-498, and its downregulation by this microRNA inhibits EMT, suggesting a pro-invasive role in this cancer type.[10]
Quantitative Data on this compound-Mediated Invasion
The table below presents quantitative findings from invasion assays involving this compound.
| Cell Line | Assay Type | Experimental Condition | Invasion Change | Reference |
| Human Pancreatic, Breast, and Colonic Cancer Cell Lines | Collagen-based Invasion Assay | Treatment with anti-CEACAM5/6 Fab' (MN-15) | Inhibition of invasion | [7] |
| Human Pancreatic, Breast, and Colonic Cancer Cell Lines | Collagen-based Invasion Assay | Treatment with anti-CEACAM5/6 Fab' (MN-3) | Decreased invasion (less effective than MN-15) | [7] |
| Colon Cancer Cells (HCT-116, LoVo) | Transwell Migration Assay | siRNA knockdown of this compound | Inhibition of migration | [11] |
Signaling Pathways Involving this compound in Adhesion and Invasion
This compound-mediated effects on tumor cell adhesion and invasion are orchestrated through its interaction with and modulation of several key signaling pathways.
Integrin Signaling
This compound, being a GPI-anchored protein, lacks an intracellular signaling domain.[1] Therefore, it often exerts its function by localizing to lipid rafts and interacting with transmembrane proteins, such as integrins.[1][12] this compound has been shown to co-localize with integrin α5β1, leading to the activation of downstream signaling cascades that include integrin-linked kinase (ILK), phosphoinositide 3-kinase (PI3K), and Akt.[1][12] This activation of integrin signaling can enhance cell adhesion to the ECM and promote cell survival and migration.
References
- 1. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members this compound and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinoembryonic antigen-related cell adhesion molecule 5 - Olink Target 96 Oncology II — Olink® [olink.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Carcinoembryonic Antigen-Related Cell Adhesion Molecules (CEACAM) 1, 5 and 6 as Biomarkers in Pancreatic Cancer | PLOS One [journals.plos.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-translational Modifications of CEACAM5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a highly glycosylated protein belonging to the immunoglobulin superfamily.[1] Primarily functioning as a cell adhesion molecule, this compound is involved in both homophilic and heterophilic interactions, playing a crucial role in intercellular contact.[2] While expressed at low levels in normal epithelial tissues, its overexpression is a hallmark of various adenocarcinomas, including colorectal, pancreatic, gastric, and non-small cell lung cancers, where it is implicated in tumor progression, metastasis, and resistance to therapy.[3][4] The diverse functions of this compound are intricately regulated by a variety of post-translational modifications (PTMs), with glycosylation being the most prominent and well-characterized. This technical guide provides a comprehensive overview of the known PTMs of this compound, with a primary focus on glycosylation, and also explores potential, yet less characterized, modifications such as phosphorylation and ubiquitination. We will delve into the quantitative data available, detailed experimental protocols for their study, and the signaling pathways influenced by these modifications.
I. Glycosylation: The Dominant PTM of this compound
This compound is a heavily glycosylated protein, with carbohydrates accounting for up to 60% of its molecular mass.[5] This extensive glycosylation plays a critical role in its structure, function, and recognition by other molecules. The glycan structures on this compound are highly heterogeneous and can vary significantly between different cancer types and even between primary and metastatic tumors, offering potential for targeted therapies and diagnostics.[6][7]
N-linked Glycosylation
This compound possesses 28 potential N-linked glycosylation sites.[8] Mass spectrometry-based studies have successfully identified and characterized a significant portion of these sites, revealing a complex array of N-glycan structures.
Quantitative Data on N-linked Glycosylation:
| Feature | Observation | Reference(s) |
| Identified Glycosylation Sites | 21 out of 28 potential N-glycosylation sites have been experimentally confirmed. | [5] |
| Glycopeptide Diversity | 893 different N-glycopeptides have been identified. | [5] |
| Unique N-glycan Compositions | 128 unique N-glycan compositions have been characterized. | [5] |
| Common Glycan Types | High-mannose, hybrid, and complex (bi-, tri-, and tetra-antennary) structures are present. | [5] |
| Cancer-Specific Glycans | Tumor-associated this compound exhibits increased levels of Lewis X and Lewis Y antigens. | [7] |
| Differential Glycosylation | The glycan profiles of this compound differ between small cell lung carcinoma and colorectal carcinoma. For instance, Mannose 1 is absent in this compound from SCLC, while Alpha Gal 1 is absent in colorectal cancer-derived this compound. | [6] |
O-linked Glycosylation
In addition to N-linked glycosylation, this compound is also modified with O-linked glycans. These are typically shorter than N-linked glycans but are also implicated in the protein's function and its recognition in cancerous states.
Quantitative Data on O-linked Glycosylation:
| Feature | Observation | Reference(s) |
| Identified Glycan Types | Core 1 (Galβ1-3GalNAc-Ser/Thr) and extended core 1 O-glycans have been identified on tumor-associated this compound variants. | [7] |
| Tumor-Specific Epitopes | The monoclonal antibody NEO-201 specifically recognizes these core 1 O-glycan structures on this compound expressed by various cancers. | [7] |
II. Other Potential Post-Translational Modifications
While glycosylation is the most studied PTM of this compound, other modifications may also play a role in regulating its function. However, direct experimental evidence for these PTMs on this compound is currently limited. The following sections summarize what is known from studies on related CEACAM family members and predictive analyses.
Phosphorylation
Phosphorylation is a key regulatory mechanism for many signaling proteins. While there are no definitive reports of specific phosphorylation sites on this compound, other members of the CEACAM family, such as CEACAM1 and CEACAM3, are known to be phosphorylated on tyrosine residues within their cytoplasmic domains.[8][9][10] Given that this compound is GPI-anchored and lacks a cytoplasmic tail, any phosphorylation would likely occur on its extracellular domain or be mediated by associated transmembrane proteins.
Ubiquitination
Ubiquitination is a process that can target proteins for degradation or modulate their function. There is currently no direct evidence of this compound ubiquitination. However, one study suggests that this compound may inhibit the E3 ubiquitin ligase MDM2 in head and neck squamous cell carcinoma, thereby regulating epithelial-mesenchymal transition.[11] This indicates a potential indirect link between this compound and the ubiquitination machinery.
Acetylation and SUMOylation
To date, there is no published evidence to suggest that this compound undergoes acetylation or SUMOylation. These PTMs are typically associated with nuclear and cytoplasmic proteins, and as a cell surface glycoprotein, this compound is a less likely target.
III. This compound-Associated Signaling Pathways
The post-translational modifications of this compound, particularly its glycosylation, are thought to influence its role in various signaling pathways that promote tumorigenesis.
TGF-β and p38-SMAD2/3 Signaling
This compound has been shown to interact with the Transforming Growth Factor-beta (TGF-β) receptor, leading to the inhibition of TGF-β signaling.[12][13] This interaction can suppress the tumor-suppressive effects of TGF-β. Furthermore, this compound expression is regulated by Smad3-mediated TGF-β signaling, creating a potential feedback loop.[14] Studies have also demonstrated that this compound can promote non-small-cell lung cancer progression by activating the p38-SMAD2/3 signaling pathway.[15] Depletion of this compound leads to increased phosphorylation of p38 and Smad2/3, suggesting that this compound normally acts to suppress this pathway.[15]
This compound interaction with TGF-β and p38 MAPK signaling pathways.
IV. Experimental Protocols
Investigating the PTMs of this compound requires a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Immunoprecipitation (IP) of this compound
This protocol is designed for the enrichment of this compound from cell lysates for subsequent analysis by Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-CEACAM5 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells expressing this compound with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunocapture: Add the anti-CEACAM5 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Bead Binding: Add protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution with SDS-PAGE sample buffer is common. For mass spectrometry, an acidic elution buffer followed by neutralization is preferred to preserve protein integrity.[16]
Workflow for Immunoprecipitation of this compound.
Analysis of N-linked Glycosylation by Mass Spectrometry
This protocol outlines the steps for releasing and analyzing N-linked glycans from immunoprecipitated or purified this compound.
Materials:
-
Denaturing buffer (e.g., containing SDS and DTT)
-
PNGase F enzyme
-
Reaction buffer for PNGase F
-
C18 desalting column
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Denaturation: Denature the purified this compound protein to allow access to glycosylation sites.
-
Enzymatic Deglycosylation: Treat the denatured protein with PNGase F to cleave N-linked glycans.
-
Sample Cleanup: Desalt the resulting peptides and released glycans using a C18 column.
-
Mass Spectrometry Analysis: Analyze the glycopeptides or the released glycans by LC-MS/MS. For glycopeptide analysis, specialized software is used to identify the peptide sequence and the attached glycan composition.[5][17][18]
Workflow for N-linked glycosylation analysis of this compound.
V. Conclusion and Future Directions
The post-translational modifications of this compound, particularly its extensive and heterogeneous glycosylation, are integral to its function as a cell adhesion molecule and its role in cancer progression. This guide has summarized the current knowledge on this compound PTMs, providing quantitative data, experimental protocols, and an overview of associated signaling pathways. The distinct glycan profiles of this compound in different cancers present exciting opportunities for the development of highly specific antibody-drug conjugates and other targeted therapies.
Future research should focus on elucidating the less-understood PTMs of this compound, such as phosphorylation and ubiquitination. Identifying the specific sites and the enzymes responsible for these modifications will provide a more complete picture of this compound regulation. Furthermore, a deeper understanding of how different PTMs crosstalk and collectively influence this compound's interactome and its function in signaling will be crucial for designing the next generation of therapeutics targeting this important oncoprotein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. cusabio.com [cusabio.com]
- 4. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific N-Linked Glycosylation Analysis of Human Carcinoembryonic Antigen by Sheathless Capillary Electrophoresis–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Differential glycosylation of MUC1 and this compound between normal mucosa and tumour tissue of colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CEACAM family: Carcinoembryonic antigen cell adhesion family, CD66 family, C-CAM family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CEACAM1 structure and function in immunity and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 11. This compound inhibits the lymphatic metastasis of head and neck squamous cell carcinoma by regulating epithelial–mesenchymal transition via inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinoembryonic antigen interacts with TGF-{beta} receptor and inhibits TGF-{beta} signaling in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 17. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A review of methods for interpretation of glycopeptide tandem mass spectral data - PMC [pmc.ncbi.nlm.nih.gov]
CEACAM5 Expression in Normal Gastrointestinal Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] While extensively studied as a tumor marker, particularly in gastrointestinal cancers, a thorough understanding of its expression patterns in normal tissues is critical for the development of targeted therapies with minimal on-target, off-tumor toxicities. This technical guide provides an in-depth overview of this compound expression in normal gastrointestinal (GI) tissues, presenting quantitative data, detailed experimental methodologies, and relevant cellular signaling interactions.
Quantitative Expression of this compound in Normal Gastrointestinal Tissues
This compound exhibits a selective expression pattern within the normal human gastrointestinal tract, with the highest abundance observed in the large intestine.[2][3] Both messenger RNA (mRNA) and protein expression data confirm this localization.
mRNA Expression Levels
Analysis of RNA sequencing data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provides a quantitative measure of this compound gene expression in various GI tissues. The data is presented as normalized transcripts per million (nTPM), which allows for comparison of gene abundance across different samples and genes.[4]
| Tissue | Average nTPM | Data Source |
| Colon | 25.3 | HPA/GTEx[4] |
| Small Intestine | Low to Not Detected | HPA/GTEx[4] |
| Stomach | Low to Not Detected | HPA/GTEx[4] |
| Esophagus | Low to Not Detected | HPA/GTEx[4] |
Note: nTPM values can vary between individuals. The provided average is based on combined data from the HPA and GTEx portals.[4]
Protein Expression Levels
Immunohistochemistry (IHC) data from the Human Protein Atlas provides a qualitative assessment of this compound protein expression. The staining intensity is categorized as not detected, low, medium, or high.
| Tissue | Protein Expression Level | Cellular Localization |
| Colon | High | Apical cell membrane of glandular cells[1][4] |
| Small Intestine | Not Detected | - |
| Stomach | Low (in mucous neck and pyloric mucous cells) | Apical cell membrane[1] |
| Esophagus | Medium (in squamous epithelial cells) | Cell membrane[1][5] |
Experimental Protocols
Accurate determination of this compound expression requires robust and well-defined experimental protocols. The following sections detail standard methodologies for immunohistochemistry, western blotting, and RNA sequencing.
Immunohistochemistry (IHC) for this compound Detection
IHC is a powerful technique for visualizing the in-situ localization of this compound protein within tissue sections.
Principle: This method involves the use of specific antibodies to detect this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse FFPE tissue sections in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. A common method is to incubate the slides in a target retrieval solution (e.g., 10mM Tris with 1mM EDTA, pH 9.0) at 95°C for 20-45 minutes.[6]
-
Allow the slides to cool to room temperature.
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidase activity, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for this compound (e.g., monoclonal mouse anti-CEACAM5) at an optimized dilution (e.g., 1-2 µg/ml) for a specified time (e.g., 30-60 minutes at room temperature or overnight at 4°C).[6]
-
-
Secondary Antibody and Detection:
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.
-
If using an enzymatic detection system, add the appropriate substrate (e.g., 3,3'-Diaminobenzidine - DAB) to produce a colored precipitate at the site of the antigen.[7]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Visualization:
Western Blotting for this compound Protein Quantification
Western blotting allows for the quantification of this compound protein levels in tissue lysates.
Principle: This technique separates proteins by molecular weight using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.
Protocol:
-
Tissue Lysate Preparation:
-
Homogenize fresh or frozen gastrointestinal tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature a specific amount of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound at an appropriate dilution (e.g., 1:1000) overnight at 4°C or for 1-2 hours at room temperature.[9]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[9]
-
Visualization:
RNA Sequencing (RNA-Seq) for this compound Gene Expression Analysis
RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome, including the expression level of the this compound gene.
Principle: This high-throughput sequencing method involves converting RNA into a library of cDNA fragments, sequencing these fragments, and aligning the reads to a reference genome to quantify gene expression.
Protocol:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen gastrointestinal tissue samples using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify the expression of genes, including this compound, by counting the number of reads that map to each gene.
-
Normalize the read counts to account for differences in sequencing depth and gene length (e.g., TPM or FPKM).
-
Visualization:
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. This compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of this compound - Staining in colon - The Human Protein Atlas [proteinatlas.org]
- 5. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. congress.sanofimedical.com [congress.sanofimedical.com]
- 8. Generation of a monoclonal antibody recognizing the CEACAM glycan structure and inhibiting adhesion using cancer tissue-originated spheroid as an antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Polyclonal Antibody (PA5-87539) [thermofisher.com]
The Discovery and Enduring Legacy of Carcinoembryonic Antigen: A Technical Guide
An in-depth exploration of the discovery, molecular biology, and clinical application of Carcinoembryonic Antigen (CEA) for researchers, scientists, and drug development professionals.
Introduction
Carcinoembryonic antigen (CEA), a glycoprotein (B1211001) belonging to the immunoglobulin superfamily, stands as a landmark discovery in the field of oncology. Initially identified in 1965 by Canadian researchers Dr. Phil Gold and Dr. Samuel O. Freedman at McGill University, CEA was the first tumor-associated antigen to be characterized.[1][2] Their seminal work, born out of a quest for a specific biomarker to distinguish tumor cells from normal cells, revolutionized the landscape of cancer diagnostics and management.[3][4] This whitepaper provides a comprehensive technical overview of the discovery, history, and evolving understanding of CEA, with a focus on the experimental methodologies that defined its journey from a novel antigen to a clinically indispensable tumor marker.
The Landmark Discovery: A Paradigm Shift in Cancer Research
In the early 1960s, the prevailing scientific consensus was that a unique cancer-specific molecule would likely not be found.[3][4] Undeterred, Drs. Gold and Freedman embarked on a series of elegant experiments utilizing immunological techniques that were novel to cancer research at the time.[3] Their groundbreaking research, published in the Journal of Experimental Medicine in 1965, detailed the identification of a protein present in human colon cancer tissue extracts that was absent in corresponding normal adult colon tissue.[1][5][6]
The antigen was also found in embryonic and fetal digestive tissues, leading to its designation as "carcinoembryonic antigen."[4][5] This discovery of an "oncofetal" antigen introduced the concept of derepressive dedifferentiation, suggesting that malignant cells might re-express proteins characteristic of their embryonic origin.[5]
Experimental Protocols: The Original Discovery
The initial identification of CEA relied on classic immunological techniques, primarily Ouchterlony double immunodiffusion. This method allowed for the detection of precipitating antibodies against antigens in a gel matrix.
Experimental Workflow: Initial Discovery of CEA
Caption: Workflow of the initial discovery of CEA by Gold and Freedman.
Protocol: Ouchterlony Double Immunodiffusion for CEA Detection
-
Agarose (B213101) Gel Preparation:
-
A 1.2% solution of agarose in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2) is prepared by heating until the agarose is completely dissolved.
-
The molten agarose is poured onto a glass slide or into a petri dish to a depth of 2-3 mm and allowed to solidify.
-
-
Well Punching:
-
A template is used to punch a pattern of wells into the solidified agarose. A typical pattern consists of a central well surrounded by a circle of peripheral wells.
-
-
Reagent Loading:
-
The central well is filled with the rabbit antiserum raised against the colon cancer extract. This antiserum has been previously absorbed with normal colon tissue extract to remove antibodies against common tissue components.
-
Peripheral wells are filled with the colon cancer extract and various control extracts (e.g., normal colon tissue extract, extracts from other tissues).
-
-
Incubation:
-
The gel is placed in a humidified chamber at a constant temperature (e.g., 37°C) for 24-48 hours.
-
-
Observation:
-
During incubation, the antigens and antibodies diffuse radially from their respective wells.
-
Where the diffusing fronts of a specific antibody and its corresponding antigen meet at an optimal concentration, a visible precipitin line forms.
-
A precipitin line between the central well (antiserum) and a peripheral well containing the cancer extract, with no corresponding line for the normal tissue extract, indicates the presence of a tumor-specific antigen.
-
From Discovery to Clinical Utility: The Development of CEA Assays
The initial discovery of CEA spurred the development of more sensitive assays for its detection in bodily fluids, particularly blood. This transition was pivotal in establishing CEA as a clinically useful tumor marker.
Radioimmunoassay (RIA) for CEA
The development of a radioimmunoassay (RIA) for CEA was a major breakthrough, allowing for the quantification of circulating CEA levels.
Protocol: Double-Antibody Radioimmunoassay for CEA
-
Reagent Preparation:
-
CEA Standard: A series of known concentrations of purified CEA are prepared to generate a standard curve.
-
Primary Antibody: A specific anti-CEA antibody raised in a species such as a rabbit.
-
Radiolabeled CEA: Purified CEA is labeled with a radioisotope (e.g., Iodine-125).
-
Secondary Antibody: An antibody that specifically binds to the primary antibody (e.g., goat anti-rabbit IgG).
-
Patient Samples: Serum or plasma is collected from patients.
-
-
Assay Procedure:
-
A fixed amount of primary anti-CEA antibody is incubated with either the CEA standard or the patient sample.
-
A known amount of radiolabeled CEA is then added to the mixture. The unlabeled CEA in the sample or standard competes with the radiolabeled CEA for binding to the limited number of primary antibody binding sites.
-
After an incubation period, the secondary antibody is added to precipitate the primary antibody-antigen complexes.
-
The mixture is centrifuged to pellet the precipitated complexes.
-
-
Measurement and Quantification:
-
The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
The concentration of CEA in the patient sample is determined by comparing the radioactivity of the sample to the standard curve generated from the known CEA concentrations. A lower radioactivity count indicates a higher concentration of unlabeled CEA in the sample.
-
Quantitative Data on CEA Levels
The clinical utility of CEA as a tumor marker is based on the quantitative differences in its concentration between healthy individuals and those with certain malignancies or other conditions.
Table 1: CEA Levels in Healthy Individuals and Non-Malignant Conditions
| Condition | Typical CEA Level (ng/mL) | Reference(s) |
| Healthy Non-Smoker | < 2.5 - 3.0 | [7][8] |
| Healthy Smoker | Up to 5.0 | [7][8] |
| Emphysema | Elevated | [7] |
| Cirrhosis | Elevated | [7] |
| Benign Breast Disease | Elevated | [7] |
| Cholecystitis | Elevated | [7] |
| Pancreatitis | Elevated | [7] |
| Peptic Ulcer | Elevated | [7] |
| Ulcerative Colitis | Elevated | [7] |
| Rectal Polyps | Elevated | [7] |
Table 2: Elevated CEA Levels in Various Malignancies
| Cancer Type | Percentage of Patients with Elevated CEA | Typical CEA Range in Advanced Disease (ng/mL) | Reference(s) |
| Colorectal Cancer | 70-80% | > 20 | [9][10] |
| Pancreatic Cancer | 50-60% | Variable | [7] |
| Gastric Cancer | 40-50% | Variable | [7] |
| Lung Cancer | 60-70% (Adenocarcinoma) | Variable | [7] |
| Breast Cancer | 30-40% | Variable | [7] |
| Ovarian Cancer | 20-30% | Variable | [7] |
| Medullary Thyroid Cancer | High | Variable | [11] |
Table 3: Diagnostic Accuracy of CEA for Colorectal Cancer Recurrence
| Parameter | Value | Reference(s) |
| Pooled Sensitivity | 59% (at 5 µg/L cutoff) | [12][13] |
| Pooled Specificity | 89% (at 5 µg/L cutoff) | [12][13] |
The Molecular Era: Cloning of the CEA Gene and Family
The advent of molecular biology techniques in the 1980s led to the isolation and characterization of the gene encoding CEA. This revealed that CEA is a member of a large family of related genes, now known as the CEA-related cell adhesion molecule (CEACAM) family, clustered on chromosome 19.
Experimental Protocols: Molecular Cloning of the CEA Gene
The cloning of the CEA gene was a complex process that involved the creation of a cDNA library from a CEA-expressing tumor cell line, followed by screening with oligonucleotide probes designed based on the partial amino acid sequence of the purified CEA protein.
Protocol: General Steps for Molecular Cloning of the CEA Gene
-
mRNA Isolation: Total RNA is extracted from a CEA-expressing cell line (e.g., a colon carcinoma cell line). Poly(A)+ mRNA is then purified from the total RNA using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: The purified mRNA is used as a template for the synthesis of double-stranded complementary DNA (cDNA) using reverse transcriptase and DNA polymerase.
-
cDNA Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid or bacteriophage). The collection of these recombinant vectors, each containing a different cDNA insert, constitutes a cDNA library.
-
Library Screening:
-
The cDNA library is plated to obtain individual bacterial colonies or phage plaques.
-
These are transferred to a membrane (e.g., nitrocellulose) and lysed to expose the DNA.
-
The membrane is then hybridized with a radiolabeled oligonucleotide probe designed based on a known partial amino acid sequence of CEA.
-
Positive clones (those that bind to the probe) are identified by autoradiography.
-
-
Clone Isolation and Characterization:
-
Positive clones are isolated and the plasmid or phage DNA is purified.
-
The cDNA insert is sequenced to confirm that it encodes the CEA protein.
-
Signaling Pathways and Biological Functions of CEA
Beyond its role as a tumor marker, CEA is now understood to be a multifunctional cell adhesion molecule involved in various cellular processes, including cell signaling, apoptosis, and metastasis.
CEA and TGF-β Signaling
Recent research has uncovered a significant interaction between CEA and the Transforming Growth Factor-β (TGF-β) signaling pathway. CEA can directly bind to the TGF-β receptor I (TGFβRI), leading to the inhibition of TGF-β signaling.[1][2][14][15][16] This is significant because TGF-β can act as a tumor suppressor in the early stages of cancer. By inhibiting this pathway, CEA may contribute to tumor progression.
Signaling Pathway: CEA Interaction with the TGF-β Pathway
Caption: CEA inhibits TGF-β signaling by binding to the TGFβRI receptor.
CEA and Anoikis Resistance
Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is a critical step in metastasis. CEA has been shown to mediate anoikis resistance through multiple mechanisms. One key mechanism involves the inactivation of the intrinsic death pathway by inhibiting the activation of caspase-9 and activating the PI3-K/Akt survival pathway.[7][17][18] Another mechanism involves CEA binding to the death receptor TRAIL-R2 (DR5), thereby interfering with the extrinsic apoptotic pathway.[19]
Logical Relationship: CEA-Mediated Anoikis Resistance
Caption: CEA promotes anoikis resistance, a key step in metastasis.
Conclusion and Future Directions
From its discovery as a tumor-specific antigen to its current role as a widely used clinical biomarker and a key player in cancer biology, carcinoembryonic antigen has had a profound impact on the field of oncology. The journey of CEA exemplifies the progression of cancer research, from classical immunology to molecular biology and cell signaling. While the CEA blood test remains a cornerstone in the management of colorectal and other cancers, ongoing research continues to unveil the intricate molecular mechanisms by which CEA contributes to tumorigenesis. This deeper understanding is paving the way for the development of novel therapeutic strategies that target CEA and its associated pathways, offering new hope for cancer patients. The legacy of CEA serves as a powerful reminder of the importance of fundamental research in driving clinical innovation.
References
- 1. Carcinoembryonic antigen interacts with TGF-β receptor and inhibits TGF-β signaling in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carcinoembryonic antigen (CEA) inhibits NK killing via interaction with CEA-related cell adhesion molecule 1. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. hospitalnews.com [hospitalnews.com]
- 5. researchgate.net [researchgate.net]
- 6. The Carcinoembryonic Antigen (CEA): Past, Present, and Future | McGill Journal of Medicine [mjm.mcgill.ca]
- 7. Anoikis resistance of small airway epithelium is involved in the progression of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carcinoembryonic antigen (CEA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.r-project.org [journal.r-project.org]
- 10. Molecular cloning of a gene belonging to the carcinoembryonic antigen gene family and discussion of a domain model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific carcinoembryonic antigens of the human digestive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The human carcinoembryonic antigen (CEA) GPI anchor mediates anoikis inhibition by inactivation of the intrinsic death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anoikis-Associated Lung Cancer Metastasis: Mechanisms and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carcinoembryonic antigen inhibits anoikis in colorectal carcinoma cells by interfering with TRAIL-R2 (DR5) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CEACAM5 Isoforms and Their Differential Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It is primarily recognized as a tumor marker, with elevated levels often correlating with the progression of various cancers, including colorectal, pancreatic, gastric, and non-small cell lung cancers.[3] Beyond its role as a biomarker, this compound is an active participant in tumorigenesis, influencing cell adhesion, signaling, and resistance to apoptosis.[4][5] The complexity of this compound's function is further deepened by the existence of multiple isoforms arising from alternative splicing and differential glycosylation, each with potentially distinct biological roles. This guide provides a comprehensive overview of the known this compound isoforms, their differential functions, and the experimental methodologies used for their characterization.
This compound Isoforms Arising from Alternative Splicing
Alternative splicing of the this compound pre-mRNA results in the generation of multiple transcript variants, leading to the expression of distinct protein isoforms.[1] The full-length this compound protein consists of an N-terminal IgV-like domain followed by six IgC-like domains (A1, B1, A2, B2, A3, B3) and is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor.[2][6]
A key study by Hatakeyama et al. (2013) identified two novel splice variants in gastrointestinal cancer cell lines, designated as variant 5D and variant 3D .[1]
-
This compound Isoform 5D: This isoform results from the skipping of exons 3 and 4, leading to a protein with five Ig-like domains (N-A2-B2-A3-B3).[1][7]
-
This compound Isoform 3D: This isoform is generated through a more complex splicing event, resulting in a protein with only three Ig-like domains (N-A1-B3).[1][7]
These isoforms are co-expressed with the full-length protein in cancer cells and are also secreted into the culture medium.[1]
Domain Structure of this compound Isoforms
The domain structures of the full-length this compound and its splice variants are critical to their function. The Ig-like domains are known to be involved in homophilic and heterophilic interactions.[1] The deletion of specific domains in the 5D and 3D isoforms suggests they may have altered binding properties and downstream signaling effects compared to the full-length protein.[1]
Quantitative mRNA Expression of this compound Isoforms
The relative expression levels of the full-length this compound transcript and its splice variants (5D and 3D) have been quantified in various gastrointestinal cancer cell lines, revealing cell-line-specific expression patterns.[1]
| Cell Line | Cancer Type | Full-length this compound mRNA Expression (relative)[1] | Isoform 5D mRNA Expression (relative)[1] | Isoform 3D mRNA Expression (relative)[1] |
| PANC-1 | Pancreatic | High | High | Moderate |
| MIA PaCa-2 | Pancreatic | High | High | Moderate |
| Capan-1 | Pancreatic | High | High | High |
| Capan-2 | Pancreatic | High | High | High |
| SNU-1 | Gastric | Low | Low | Low |
| MKN-1 | Gastric | High | High | High |
| MKN-45 | Gastric | High | High | High |
| MKN-74 | Gastric | High | High | High |
| DLD-1 | Colorectal | High | High | Moderate |
| HCT116 | Colorectal | High | High | Moderate |
| HT-29 | Colorectal | High | High | Moderate |
| SW480 | Colorectal | High | High | Moderate |
Differential Glycosylation of this compound
This compound is a heavily glycosylated protein, and alterations in its glycan structures are associated with cancer.[4] Differential glycosylation can impact protein folding, stability, and interaction with other molecules, thereby influencing its function. Studies have shown distinct glycan profiles of this compound in different cancer types. For instance, a comparison between this compound from small cell lung carcinoma (SCLC) and colorectal carcinoma revealed significant differences in the abundance of various glycan epitopes.
| Glycan Epitope | This compound from SCLC[4] | This compound from Colorectal Carcinoma[4] |
| Mannose 1 | Absent | Present |
| Alpha Gal 1 | Present | Absent |
| Gal/GalNAc (1-8) | Different relative abundance | Different relative abundance |
| Beta Gal (1 and 2) | Different relative abundance | Different relative abundance |
| Fucose (4, 5 and 6) | Different relative abundance | Different relative abundance |
| Sialic Acid (1 and 4) | Different relative abundance | Different relative abundance |
Functional Implications of this compound Isoforms
While direct comparative functional studies on the full-length and splice variant isoforms of this compound are limited, their structural differences suggest distinct functional roles.
The full-length this compound is known to mediate both homophilic (this compound-CEACAM5) and heterophilic (e.g., with CEACAM1) cell adhesion.[4][8] These interactions are crucial for maintaining tissue architecture and can be dysregulated in cancer. The deletion of IgC-like domains in isoforms 5D and 3D may alter their binding affinities and specificities, potentially leading to aberrant cell adhesion and signaling.[1] It has been hypothesized that these shorter isoforms might inhibit full-length this compound-mediated homophilic interactions or favor heterophilic interactions with other CEACAM family members.[1]
This compound Signaling Pathways
This compound is implicated in several signaling pathways that promote cancer progression. In non-small cell lung cancer (NSCLC), this compound has been shown to stimulate cell proliferation and migration by activating the p38-Smad2/3 signaling pathway.[9][10] this compound can also promote tumor progression by inducing resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).[4][11] The specific roles of the 5D and 3D isoforms in these pathways have not yet been fully elucidated.
Experimental Protocols
Identification and Quantification of this compound Splice Variants
1. Reverse Transcription PCR (RT-PCR) for Splice Variant Detection
This method is used to qualitatively detect the presence of different this compound splice variants.
-
RNA Extraction: Total RNA is extracted from cancer cell lines or patient tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: PCR is performed using primers that flank the alternatively spliced region of the this compound gene. The forward primer is typically designed in exon 1 and the reverse primer in exon 8 to amplify the region where splicing variations occur.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel. Different splice variants will produce bands of different sizes.
-
Sequencing: The individual bands are excised from the gel, purified, and sequenced to confirm the identity of the splice variants.
2. Quantitative Real-Time PCR (qRT-PCR) for Splice Variant Quantification
This method is used to quantify the expression levels of specific this compound splice variants.
-
Primer Design: Design specific primer sets for the full-length transcript and each splice variant (5D and 3D). The primers should be designed to specifically amplify only the target variant.
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or probe-based detection method. The reaction mixture includes cDNA template, specific primers, and a master mix containing DNA polymerase and dNTPs.
-
Data Analysis: The expression level of each variant is determined based on the cycle threshold (Ct) value and normalized to a reference gene (e.g., GAPDH or ACTB).
Characterization of this compound Protein Isoforms
1. Western Blotting
This technique is used to detect the presence and estimate the molecular weight of this compound protein isoforms.
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to this compound, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. Different isoforms will appear as bands of different molecular weights.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This powerful technique is used for the definitive identification of protein isoforms.
-
Immunoprecipitation: this compound and its isoforms are enriched from cell lysates using a specific anti-CEACAM5 antibody.
-
In-gel Digestion: The immunoprecipitated proteins are separated by SDS-PAGE, and the protein bands corresponding to the different isoforms are excised. The proteins within the gel slices are then digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Database Searching: The obtained MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the protein isoforms.
Analysis of this compound Glycosylation
1. Lectin Microarray
This method allows for the profiling of glycan structures present on glycoproteins.
-
Protein Immobilization: Purified this compound is immobilized on a microarray slide.
-
Lectin Incubation: The slide is incubated with a panel of labeled lectins, each with a known carbohydrate-binding specificity.
-
Detection: The binding of lectins to the immobilized this compound is detected by measuring the fluorescence signal. The pattern of lectin binding provides a fingerprint of the glycan structures present.
2. Site-Specific N-linked Glycosylation Analysis by Mass Spectrometry
This method provides detailed information about the specific glycan structures at each glycosylation site.
-
Proteolytic Digestion: Purified this compound is digested with a protease (e.g., trypsin) to generate glycopeptides.
-
Glycopeptide Enrichment: The glycopeptides are enriched from the peptide mixture using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
LC-MS/MS Analysis: The enriched glycopeptides are analyzed by LC-MS/MS. The fragmentation data provides information on both the peptide sequence and the attached glycan structure.
Conclusion and Future Directions
The existence of this compound isoforms generated through alternative splicing and differential glycosylation adds a significant layer of complexity to its role in cancer. The identified splice variants, 5D and 3D, with their altered domain structures, are likely to have distinct functional properties compared to the full-length protein. Similarly, cancer-specific glycosylation patterns can modulate this compound's function.
While significant progress has been made in identifying and characterizing these isoforms, a critical gap remains in our understanding of their specific functions. The Hatakeyama et al. (2013) study explicitly notes the need for further functional analysis of the novel CEA isoforms.[1] Future research should focus on:
-
Quantitative Functional Assays: Performing direct comparative studies to quantify the differences in binding affinities, signaling pathway activation, and effects on cell proliferation, migration, and invasion between the full-length this compound and its splice isoforms.
-
Isoform-Specific Antibodies: Developing antibodies that can specifically recognize and distinguish between the different this compound isoforms to facilitate their study and potential therapeutic targeting.
-
In Vivo Studies: Utilizing animal models to investigate the in vivo roles of the different this compound isoforms in tumor growth and metastasis.
A deeper understanding of the differential functions of this compound isoforms will be crucial for the development of more effective and targeted therapies against this compound-expressing cancers. By dissecting the specific contributions of each isoform, researchers and drug development professionals can design novel strategies to selectively inhibit the pro-tumorigenic functions of this compound.
References
- 1. Novel protein isoforms of carcinoembryonic antigen are secreted from pancreatic, gastric and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. uniprot.org [uniprot.org]
- 5. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members this compound and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
The Dual Role of CEACAM5 in Epithelial-Mesenchymal Transition: A Technical Guide for Researchers
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a well-known tumor marker, is increasingly recognized for its complex and often contradictory role in the epithelial-mesenchymal transition (EMT), a cellular process critical to cancer progression and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences EMT, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the diverse signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for investigating this intricate relationship.
Molecular Mechanisms and Signaling Pathways
This compound's involvement in EMT is highly context-dependent, exhibiting both pro- and anti-EMT functions across different cancer types. This duality is governed by distinct signaling pathways and molecular interactions.
Pro-EMT Role of this compound in Gastric and Non-Small Cell Lung Cancer
In gastric and non-small cell lung cancer (NSCLC), this compound has been shown to promote EMT, contributing to increased cell migration, invasion, and tumor progression.
Gastric Cancer: The miR-498/CEACAM5 Axis
In gastric cancer, a key regulatory mechanism involves the microRNA miR-498.[1][2][3] miR-498 directly targets this compound mRNA, leading to its degradation and a subsequent suppression of EMT.[1][2][3] Conversely, when this compound expression is high, it promotes EMT by upregulating mesenchymal markers and downregulating epithelial markers.[1][2][3]
Non-Small Cell Lung Cancer: The p38-SMAD2/3 Pathway
In NSCLC, this compound stimulates cancer progression by promoting cell proliferation and migration through the p38-SMAD2/3 signaling pathway.[4] Upregulation of this compound leads to the activation of this pathway, subsequently driving EMT.[4]
Anti-EMT Role of this compound in Head and Neck Squamous Cell Carcinoma
In contrast to its role in gastric and lung cancer, this compound has been found to inhibit EMT and lymphatic metastasis in head and neck squamous cell carcinoma (HNSCC).[1][5][6] This inhibitory effect is mediated through the regulation of murine double minute 2 (MDM2).[1][5][6] Higher levels of this compound are associated with reduced MDM2 expression, which in turn suppresses the EMT process.[1][5][6]
References
- 1. This compound inhibits the lymphatic metastasis of head and neck squamous cell carcinoma by regulating epithelial-mesenchymal transition via inhibiting MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound inhibits the lymphatic metastasis of head and neck squamous cell carcinoma by regulating epithelial–mesenchymal transition via inhibiting MDM2 | Semantic Scholar [semanticscholar.org]
- 6. This compound inhibits the lymphatic metastasis of head and neck squamous cell carcinoma by regulating epithelial–mesenchymal transition via inhibiting MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of CEACAM5 with Cell Surface Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a glycosylphosphatidylinositol (GPI)-anchored protein, is a well-established tumor marker, particularly in colorectal, lung, and pancreatic cancers.[1][2] Beyond its diagnostic and prognostic value, this compound is an active participant in tumor progression through its intricate interactions with other cell surface receptors. These interactions trigger a cascade of intracellular signaling events that promote cell survival, proliferation, migration, and immune evasion. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cell surface receptors, the signaling pathways they modulate, and the experimental methodologies used to elucidate these complex relationships.
This compound Interacting Partners and Signaling Pathways
This compound engages in both homophilic (binding to other this compound molecules) and heterophilic (binding to different receptors) interactions. These interactions are crucial for its role in oncogenesis.
Heterophilic Interactions
1. CEACAM Family Members: CEACAM1 and CEACAM6
This compound interacts with other members of the CEACAM family, notably CEACAM1 and CEACAM6.[3][4] The interaction with the inhibitory receptor CEACAM1 on immune cells, such as NK cells, can lead to the suppression of anti-tumor immune responses, allowing cancer cells to evade immune surveillance.[3]
2. Integrins: The α5β1 Integrin
A pivotal interaction for this compound's pro-tumorigenic functions is its association with the α5β1 integrin. This interaction is dependent on the GPI anchor of this compound and occurs within lipid rafts.[5] This co-localization facilitates the activation of downstream signaling pathways that are critical for cell adhesion, migration, and survival.[5][6]
3. Transforming Growth Factor-β (TGF-β) Receptor
This compound has been shown to directly interact with the TGF-β type I receptor (TGFβRI). This interaction can inhibit TGF-β-mediated growth suppression, a key tumor suppressor pathway, thereby promoting cancer cell proliferation.
Homophilic Interactions
This compound can also bind to itself (homophilic binding), which contributes to cell-cell adhesion. This property is thought to play a role in the formation of tumor cell aggregates, which can enhance their survival and metastatic potential.
Key Signaling Pathways Modulated by this compound Interactions
The engagement of this compound with its binding partners activates several key intracellular signaling cascades that drive cancer progression.
1. p38-Smad2/3 Signaling Pathway
This compound has been shown to stimulate the progression of non-small-cell lung cancer (NSCLC) by promoting cell proliferation and migration via the p38-Smad2/3 signaling pathway.[1][7] This pathway is often associated with cellular stress and inflammatory responses, but in the context of cancer, its modulation by this compound contributes to a more aggressive tumor phenotype.
2. PI3K/AKT Signaling Pathway
The interaction of this compound with α5β1 integrin can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[5] This is a central signaling pathway that promotes cell survival by inhibiting apoptosis and stimulates cell proliferation and growth.
3. c-Src/MAP-ERK Kinase Pathway
Soluble forms of this compound, which can be released from the cell surface, have been found to activate the c-Src kinase/MAP-ERK kinase pathway. This activation can promote cell adhesion, proliferation, and migration, further contributing to tumor progression.
Quantitative Data on this compound Interactions
| Interacting Molecules | Method | Affinity (Kd) / Other Metrics | Reference |
| NILK-2401 (bispecific antibody) and human this compound | Not Specified | ≈4 nM | [8] |
| NILK-2401 | Flow Cytometry | RO50: 10 nM (high this compound), 20 nM (medium this compound), 30 nM (low this compound) | [8] |
| B9 (single-domain antibody) and human this compound | ELISA | EC50: 4.84 nM |
Table 1: Quantitative Data on this compound Interactions. This table summarizes available quantitative data for the interaction of this compound with a therapeutic antibody. RO50 represents the concentration required for 50% receptor occupancy. EC50 is the concentration that gives a half-maximal response.
Experimental Protocols
The study of this compound interactions and signaling relies on a variety of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
This protocol is a general guideline for demonstrating the interaction between this compound and a putative binding partner (e.g., integrin α5β1, TGF-β receptor).
1. Cell Culture and Lysis:
-
Culture cells expressing endogenous or overexpressed this compound and the receptor of interest to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CEACAM5 antibody) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
3. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-integrin β1 or anti-TGFβRI antibody).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Western Blotting for Analysis of Signaling Pathway Activation
This protocol details the steps to analyze the phosphorylation status of key proteins in the p38-Smad2/3, PI3K/AKT, and MAP-ERK pathways following this compound stimulation.
1. Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Stimulate cells with soluble this compound or by co-culturing with this compound-expressing cells for various time points.
-
Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.[6][9][10][11][12][13][14][15]
Advanced Techniques for Quantitative Binding Analysis
For precise measurement of binding affinities and kinetics, more advanced biophysical techniques are employed.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to an immobilized partner (the ligand). It provides real-time data on association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated.[16][17][18][19][20]
-
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is a label-free optical technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate. It is also used to determine binding kinetics and affinity.[21][22][23][24]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of two molecules in solution. It is a powerful technique for determining the thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.
Visualizing this compound Interactions and Signaling
The following diagrams, generated using the DOT language, illustrate the key interactions and signaling pathways of this compound.
Conclusion
This compound is a multifaceted protein that actively contributes to cancer progression through its interactions with a network of cell surface receptors. Understanding the intricacies of these interactions and the downstream signaling pathways is paramount for the development of novel and effective cancer therapies. This guide provides a foundational understanding of these processes and the experimental approaches to investigate them, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further research is needed to fully elucidate the quantitative aspects of these interactions and to explore the therapeutic potential of targeting the this compound interactome.
References
- 1. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside-out Signaling Promotes Dynamic Changes in the Carcinoembryonic Antigen-related Cellular Adhesion Molecule 1 (CEACAM1) Oligomeric State to Control Its Cell Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Bot Verification [molecular-interactions.si]
- 18. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Protein-Protein Binding Kinetics by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Impact of CEACAM5 on the Cancer Stem Cell Phenotype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and tumorigenicity. These cells are considered a driving force behind tumor initiation, progression, metastasis, and therapeutic resistance. Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a well-established tumor marker, has emerged as a critical player in modulating the phenotype of CSCs. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on CSCs, focusing on quantitative data, experimental methodologies, and the intricate signaling networks involved.
Data Presentation: this compound Expression in Cancer Stem Cells
Quantitative analysis reveals a significant upregulation of this compound in CSC populations across various cancer types compared to their non-CSC counterparts. This differential expression underscores the potential of this compound as a specific marker for identifying and targeting CSCs.
| Cancer Type | CSC Marker(s) | Fold Change/Expression Level of this compound in CSCs vs. Non-CSCs | Reference |
| Colorectal Cancer | CD133+ | At least 2.5-fold higher expression in CD133-positive cells.[1][2] | [1][2] |
| Pancreatic Cancer | High mRNAsi score | Enriched in pancreatic cancers with high mRNAsi scores.[3][4] | [3][4] |
| Non-Small Cell Lung Cancer | Not specified | Higher expression correlated with advanced tumor stage, lymph invasion, and histological grade.[5][6][7][8] | [5][6][7][8] |
| Breast Cancer | Not specified | Papillary carcinomas showed the highest expression levels.[9][10] | [9][10] |
| Ovarian Cancer | Not specified | Mucinous adenocarcinomas exhibited the highest expression.[9][10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible investigation of this compound's role in CSCs. This section outlines key experimental protocols.
Protocol 1: Isolation of this compound-Positive Cancer Stem Cells by Magnetic-Activated Cell Sorting (MACS)
This protocol describes the enrichment of this compound-expressing cells from a heterogeneous tumor cell suspension.
Materials:
-
Single-cell suspension from tumor tissue or cell line
-
Phosphate-buffered saline (PBS) with 0.5% bovine serum albumin (BSA) and 2 mM EDTA (MACS buffer)
-
Anti-CEACAM5 antibody conjugated to magnetic microbeads
-
MACS columns and separator
-
Flow cytometer for purity assessment
Procedure:
-
Cell Preparation: Start with a high-quality single-cell suspension. Ensure cells are washed and resuspended in cold MACS buffer at a concentration of 10^7 cells/100 µL.
-
Magnetic Labeling: Add the anti-CEACAM5 magnetic microbeads to the cell suspension. Mix well and incubate for 15 minutes at 4°C in the dark.
-
Washing: Add 1-2 mL of MACS buffer to the cell suspension and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
-
Magnetic Separation: Resuspend the cell pellet in 500 µL of MACS buffer. Place a MACS column in the magnetic field of the separator. Pre-rinse the column with MACS buffer.
-
Cell Application: Apply the cell suspension to the top of the column. Collect the flow-through, which contains the this compound-negative cell fraction.
-
Washing: Wash the column with MACS buffer three times. Collect the washes and combine them with the flow-through.
-
Elution of this compound-Positive Cells: Remove the column from the magnetic separator. Place the column on a new collection tube. Add 1 mL of MACS buffer to the column and firmly push the plunger to elute the magnetically labeled this compound-positive cells.
-
Purity Assessment: Analyze a small aliquot of the positive and negative fractions by flow cytometry using a fluorescently labeled anti-CEACAM5 antibody to determine the purity of the isolated cell populations.
Protocol 2: Immunohistochemistry (IHC) for this compound in Tumor Tissues
This protocol details the staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize this compound expression.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: anti-CEACAM5 monoclonal antibody
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate-chromogen solution
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a water bath or pressure cooker.
-
Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the slides with blocking buffer.
-
Primary Antibody Incubation: Incubate the slides with the anti-CEACAM5 primary antibody at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with the biotinylated secondary antibody.
-
Signal Amplification: Wash the slides and incubate with the streptavidin-HRP conjugate.
-
Chromogenic Detection: Develop the signal by adding the DAB substrate solution, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and coverslip using a permanent mounting medium.
-
Image Analysis: Examine the slides under a microscope to assess the intensity and localization of this compound staining.
Signaling Pathways and Molecular Mechanisms
This compound influences the CSC phenotype through its involvement in various signaling pathways that regulate self-renewal, differentiation, chemoresistance, and metastasis.
This compound and Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to regulate EMT, a process critical for CSC plasticity and metastatic dissemination. In some contexts, such as head and neck squamous cell carcinoma, this compound inhibits EMT by reducing the expression of murine double minute 2 (MDM2).[11]
Caption: this compound-mediated inhibition of EMT through MDM2.
This compound and p38-SMAD2/3 Signaling in NSCLC
In non-small cell lung cancer, this compound promotes cell proliferation and migration through the p38-SMAD2/3 signaling pathway.[5][6][7][8]
Caption: this compound promotes NSCLC progression via p38-SMAD2/3.
This compound and Chemoresistance via ABC Transporters
A hallmark of CSCs is their resistance to chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs out of the cell. While a direct regulatory link between this compound and specific ABC transporters is still under investigation, the Hedgehog-GLI signaling pathway has been shown to upregulate ABC transporters, contributing to chemoresistance.[[“]] Given the multifaceted role of this compound in CSCs, its potential interplay with this mechanism warrants further exploration.
Caption: A potential mechanism of this compound-associated chemoresistance.
Conclusion and Future Directions
This compound plays a significant role in defining the cancer stem cell phenotype by influencing key cellular processes such as EMT, proliferation, migration, and potentially chemoresistance. Its elevated expression on CSCs makes it an attractive target for novel therapeutic strategies aimed at eradicating the root of cancer. Future research should focus on elucidating the direct molecular interactions between this compound and the core CSC self-renewal pathways, including Wnt, Notch, and Hedgehog, and its impact on the expression of pluripotency factors like OCT4, SOX2, and NANOG. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies that can effectively eliminate the CSC population and improve patient outcomes.
References
- 1. This compound overexpression is a reliable characteristic of CD133-positive colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a stemness-related inhibitory immune checkpoint in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a stemness-related inhibitory immune checkpoint in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sex-based differences in this compound expression in lung cancer - Woodard - Translational Cancer Research [tcr.amegroups.org]
- 9. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers | springermedizin.de [springermedizin.de]
- 11. This compound inhibits the lymphatic metastasis of head and neck squamous cell carcinoma by regulating epithelial-mesenchymal transition via inhibiting MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
CEACAM5 as a Receptor for Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), a glycosylphosphatidylinositol (GPI)-anchored glycoprotein, is a well-established tumor marker, particularly in colorectal cancer.[1] However, its role extends beyond oncology into the realm of infectious diseases, where it serves as a crucial docking site for a variety of pathogenic bacteria.[2][3][4] These interactions are not passive; the binding of bacterial adhesins to this compound can trigger complex intracellular signaling cascades that manipulate host cell functions to favor pathogen colonization, invasion, and immune evasion.[5] This guide provides an in-depth technical overview of the role of this compound as a bacterial receptor, focusing on the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes.
Pathogenic Bacteria and Adhesins Targeting this compound
A diverse array of human-specific bacterial pathogens has evolved to recognize and bind to the N-terminal immunoglobulin variable-like (IgV) domain of this compound.[6][7][8] This specific targeting facilitates adhesion to mucosal surfaces, a critical first step in establishing infection.[9] The interaction is mediated by specialized bacterial surface proteins known as adhesins. A summary of key pathogens and their respective this compound-binding adhesins is presented below.
| Pathogenic Bacterium | Bacterial Adhesin | Pathovar/Context | Key Outcomes of Interaction |
| Escherichia coli | Afa/Dr adhesins | Diffusely adhering E. coli (DAEC) | Recruitment to attachment sites, internalization.[6][7] |
| FimH | Enterotoxigenic E. coli (ETEC) | Adhesion to mannosylated residues on this compound.[6][7] | |
| Fusobacterium nucleatum | CbpF | Cancer colonization | Multivalent, Velcro-like adhesion.[10] |
| Acinetobacter baumannii | Surface adhesin (unnamed) | Pneumonia | Enhanced internalization into pneumocytes.[11] |
| Streptococcus agalactiae (Group B Strep) | β protein (IgI3 domain) | Neonatal infections | High-affinity binding, enhanced adhesion.[12][13] |
| Helicobacter pylori | HopQ | Gastric ulcers, cancer | Translocation of the CagA virulence factor.[2][8][14] |
| Neisseria spp. (gonorrhoeae, meningitidis) | Opa proteins | Gonorrhea, meningitis | Internalization, immune evasion.[5][9] |
Molecular Mechanisms and Signaling Pathways
Engagement of this compound by bacterial adhesins initiates signaling events despite its lack of a transmembrane or cytoplasmic domain. It is understood that GPI-anchored proteins like this compound transduce signals by associating with other transmembrane co-receptors within lipid rafts.[5]
Binding of pathogens such as E. coli and Acinetobacter baumannii to this compound can trigger their internalization into host epithelial cells.[6][11] This process is distinct from the phagocytosis mediated by other CEACAM family members like CEACAM3.[5]
-
PI3K-Dependent Endocytosis: The uptake of bacteria via this compound is dependent on phosphatidylinositol-3' kinase (PI3K) activity.[5][15] Inhibition of PI3K significantly reduces the internalization of CEACAM-binding pathogens.[15]
-
Vacuolar Trafficking: Following internalization, bacteria are enclosed in membrane-bound vacuoles. In the case of A. baumannii infection of pneumocytes, these vacuoles are decorated with the endosomal markers Rab5 and Rab7, as well as the autophagy marker LC3 (light chain 3), suggesting a process of LC3-associated phagocytosis that eventually leads to bacterial killing.[11]
Pathogen binding to this compound can also activate mitogen-activated protein kinase (MAPK) signaling cascades and pro-inflammatory responses.
-
JNK Pathway: The interaction of A. baumannii with this compound-expressing cells activates the c-Jun NH2-terminal kinase (JNK)1/2 pathway, which, along with Rubicon and NOX2, contributes to the LC3-associated phagocytosis.[11]
-
NF-κB and IL-8 Secretion: CEACAM engagement by A. baumannii can also trigger the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8) through the activation of the ERK1/2 and NF-κB signaling pathways.[11]
A sophisticated mechanism employed by CEACAM-binding pathogens is the suppression of epithelial cell shedding (exfoliation), a primary host defense mechanism to clear bacteria from mucosal surfaces.[6][7]
-
CD105 (Endoglin) Upregulation: Bacterial engagement of this compound triggers a signaling cascade that leads to the de novo expression of CD105, a component of the TGF-β receptor complex.[5][6][9] This upregulation is mediated by bacterial nitric oxide delivery and subsequent activation of a eukaryotic cGMP-dependent signaling pathway.[6][7]
-
Enhanced Integrin-Mediated Adhesion: Increased CD105 expression enhances the affinity of β1 integrins for the extracellular matrix.[5][8] This is achieved through the redistribution of the focal adhesion protein zyxin, strengthening the cell's anchorage and counteracting the detachment signals induced by the infection.[5][9]
Quantitative Data on this compound-Pathogen Interactions
Quantitative measurements of binding affinities are crucial for understanding the strength and specificity of the interaction between bacterial adhesins and this compound. This data is often generated using biophysical techniques such as Isothermal Titration Calorimetry (ITC).
| Bacterial Adhesin | CEACAM Ligand | Technique | Binding Affinity (K D) | Reference |
| S. agalactiae β-IgSF | CEACAM1-N | ITC | 211 ± 13 nM | [13] |
| S. agalactiae β-IgSF | This compound-N | ITC | 2.1 ± 0.1 µM | [13] |
| (Note: The affinities for the β-IgSF domain interaction with CEACAM1 and this compound are reported as comparable to other bacterial ligands.[13] The table reflects specific values found in detailed studies.) |
Key Experimental Protocols
The study of this compound as a bacterial receptor employs a range of molecular and cellular biology techniques to probe binding, internalization, and signaling.
-
Pull-Down Assay:
-
Recombinant this compound fused to an Fc tag (this compound-Fc) is expressed and purified.
-
The this compound-Fc is incubated with a lysate of the pathogenic bacteria.
-
Protein A/G beads are used to capture the Fc-tagged protein and any interacting bacterial proteins.
-
Bound proteins are eluted and analyzed by Western blotting using antibodies against specific bacterial adhesins. This method was used to confirm the interaction between A. baumannii and this compound.[11]
-
-
Flow Cytometry:
-
Direct Binding: Intact bacterial cells are incubated with a fluorescently labeled recombinant this compound N-terminal domain. The fluorescence of the bacteria is then measured to quantify binding.[13]
-
Receptor Expression: Host cells (e.g., AGS, MKN45 gastric cancer cells) are incubated with a fluorescently-tagged recombinant bacterial adhesin (e.g., HopQ-GFP). The percentage of fluorescent cells indicates the level of surface this compound expression.[16]
-
-
Gentamicin (B1671437) Protection Assay (Invasion Assay):
-
Host cells (often a cell line like 293T or A549 engineered to express this compound) are grown in monolayers.[11]
-
The cells are infected with the bacteria of interest for a defined period.
-
The monolayer is washed to remove non-adherent bacteria.
-
The medium is replaced with one containing gentamicin or another antibiotic that cannot penetrate eukaryotic cells. This kills all extracellular bacteria.
-
After incubation, the cells are washed again and then lysed with a detergent (e.g., Triton X-100) to release the internalized bacteria.
-
The lysate is serially diluted and plated on agar (B569324) to determine the number of colony-forming units (CFU), which corresponds to the number of viable intracellular bacteria.
-
-
Western Blotting for Kinase Activation:
-
This compound-expressing host cells are infected with bacteria for various time points.
-
Uninfected cells serve as a negative control.
-
Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated (activated) forms of signaling proteins (e.g., anti-phospho-ERK1/2, anti-phospho-JNK1/2).[11]
-
Total protein levels for each kinase are also measured as a loading control.
-
Visualizations of Pathways and Workflows
Caption: Signaling pathway for pathogen-induced suppression of host cell exfoliation via this compound.
Caption: this compound-mediated internalization pathway for Acinetobacter baumannii.
Caption: Workflow for quantifying bacterial invasion using the Gentamicin Protection Assay.
Conclusion and Future Directions
This compound is a multifaceted molecule that serves as a critical interface between the host and numerous bacterial pathogens. Its exploitation as a receptor highlights the intricate co-evolutionary battle between microbes and their hosts. Pathogens leverage this compound not only for adhesion but also to actively manipulate host cell biology, promoting internalization and suppressing innate defense mechanisms like cell exfoliation.
For drug development professionals, the specific interaction between bacterial adhesins and the N-terminal domain of this compound presents an attractive target. Developing therapeutics, such as small molecules or monoclonal antibodies, that block this binding interface could represent a novel anti-infective strategy. Such an approach would prevent the initial colonization step, thereby averting infection without the selective pressure of traditional antibiotics that leads to resistance. Further research into the specific co-receptors that associate with this compound to transduce signals will provide even greater insight into pathogenesis and unveil new targets for therapeutic intervention.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Editorial: Role of carcinoembryonic antigen-related cell adhesion molecules in pathogen responses, tumorigenicity, and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Role of carcinoembryonic antigen-related cell adhesion molecules in pathogen responses, tumorigenicity, and immune modulation [frontiersin.org]
- 4. Evolution of CEACAM pathogen decoy receptors in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by epithelial members of the CEACAM family – mucosal docking sites for pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interactions of pathogenic Escherichia coli with CEACAMs [frontiersin.org]
- 7. Interactions of pathogenic Escherichia coli with CEACAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CEA cell adhesion molecule 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. CEACAM engagement by human pathogens enhances cell adhesion and counteracts bacteria-induced detachment of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of Fusobacterium nucleatum autotransporter adhesin CbpF to human CEACAM1 and this compound: A Velcro model for bacterium adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Bacterial protein domains with a novel Ig‐like fold target human CEACAM receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genesandcancer.com [genesandcancer.com]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Development of Experimental Platforms to Assess Helicobacter pylori HopQ Interaction with Host CEACAM Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CEACAM5 Immunohistochemistry in FFPE Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) that is typically expressed at low levels in normal epithelial tissues but is overexpressed in a variety of human cancers, including colorectal, non-small cell lung, pancreatic, and gastric cancers.[1][2][3] This differential expression makes this compound an attractive biomarker for cancer diagnosis and prognosis, as well as a promising therapeutic target for antibody-drug conjugates (ADCs) and other targeted therapies.[3][4] Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tissues is a crucial technique for evaluating this compound expression in clinical and research settings.[2][5] This document provides a detailed protocol for performing this compound IHC on FFPE tissues, including information on antibody selection, antigen retrieval, and interpretation of results.
This compound Signaling Pathway
This compound is involved in various cellular processes, including cell adhesion, proliferation, and migration.[1][6] In non-small cell lung cancer (NSCLC), this compound has been shown to promote tumor progression through the p38-Smad2/3 signaling pathway.[2][6]
References
- 1. cusabio.com [cusabio.com]
- 2. onclive.com [onclive.com]
- 3. What are this compound antagonists and how do they work? [synapse.patsnap.com]
- 4. dls.com [dls.com]
- 5. WO2024006052A1 - Immunohistochemistry (ihc) protocols and methods for diagnosing and treating cancer - Google Patents [patents.google.com]
- 6. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of CEACAM5 Expression by Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] Under normal physiological conditions, this compound expression is primarily restricted to the apical surface of intestinal epithelial cells.[2] However, its expression is significantly upregulated in a variety of adenocarcinomas, including colorectal, lung, gastric, and breast cancers.[3][4][5] This differential expression makes this compound a valuable biomarker for cancer diagnosis, prognosis, and a promising target for therapeutic interventions such as antibody-drug conjugates (ADCs) and CAR T-cell therapies.[3][5][6]
Flow cytometry is a powerful technique for the sensitive and specific quantification of cell surface and intracellular protein expression on a single-cell level. This application note provides a detailed protocol for the quantitative analysis of this compound expression in cancer cell lines using flow cytometry.
Biological Significance and Signaling Pathway
This compound plays a crucial role in various aspects of tumor progression, including cell adhesion, proliferation, migration, and invasion.[3][7] It can mediate both homophilic and heterophilic cell adhesion.[2][8] Studies have shown that elevated this compound expression is often correlated with more aggressive tumors and a poorer prognosis.[3] In non-small cell lung cancer (NSCLC), this compound has been shown to promote cell proliferation and migration through the p38-Smad2/3 signaling pathway.[4][7]
Quantitative Data Presentation
Flow cytometry allows for the precise quantification of this compound expression across different cell populations. The following table summarizes relative this compound expression levels in commonly used cancer cell lines, as determined by flow cytometry and other methods.
| Cell Line | Cancer Type | Relative this compound Expression Level | Reference |
| HT-29 | Colorectal Adenocarcinoma | High | [9] |
| H460 | Non-Small Cell Lung Cancer | Medium | [9] |
| A549 | Non-Small Cell Lung Cancer | Not Detectable | [9] |
| AB12 | Mesothelioma | Not Detectable | [9] |
| CHO | Chinese Hamster Ovary | Low, Medium, High (engineered) | [6] |
| LS174T | Colorectal Adenocarcinoma | High | [10] |
| HCT-15 | Colorectal Adenocarcinoma | Positive | [11] |
Note: Expression levels are relative and can vary based on cell culture conditions and passage number.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of this compound expression on the surface of cancer cells using flow cytometry.
Experimental Workflow Overview
Reagents and Materials
-
Cell Lines: HT-29 (high this compound), H460 (medium this compound), and A549 (negative control).
-
Primary Antibody: Fluorochrome-conjugated anti-human this compound/CD66e antibody (e.g., FITC, PE, or APC conjugated). Choose an antibody validated for flow cytometry.[1][12]
-
Isotype Control: Fluorochrome-conjugated isotype control antibody corresponding to the host and isotype of the primary antibody.
-
Cell Culture Medium: Appropriate medium for the cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Dissociation Reagent: e.g., Trypsin-EDTA.
-
Flow Cytometry Staining Buffer: PBS with 1-2% BSA or 5% FBS and 0.05% sodium azide.
-
Fixation/Permeabilization Kit (for intracellular staining): If analyzing intracellular this compound.[13]
-
Flow Cytometer
Cell Preparation
-
Cell Culture: Culture cells in appropriate medium until they reach approximately 80% confluency.
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with trypan blue). Viability should be >95%.
-
Cell Resuspension: Resuspend the cells in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.
Surface Staining Protocol
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
Fc Receptor Blocking (Optional but Recommended): Add an Fc blocking reagent to prevent non-specific antibody binding and incubate for 10-15 minutes at 4°C.
-
Primary Antibody Staining:
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CEACAM5 antibody to the sample tubes.
-
Add the corresponding isotype control antibody to the control tubes.
-
-
Incubation: Gently vortex the tubes and incubate for 30-45 minutes at 4°C in the dark.[10]
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Proceed to data acquisition on the flow cytometer.
Intracellular Staining Protocol (if applicable)
For intracellular detection of this compound, a fixation and permeabilization step is required after surface staining (if performing both).[13]
-
Surface Staining: Perform surface staining as described above.
-
Fixation: After the final wash of surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Add the anti-CEACAM5 antibody (or isotype control) diluted in permeabilization buffer and incubate for 30-45 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.
Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a subsequent plot of FSC-A versus FSC-H to gate on single cells (singlets) and exclude doublets.
-
-
Quantitative Measurement:
-
On the gated singlet population, create a histogram of fluorescence intensity for the this compound and isotype control samples.
-
Set a marker on the histogram based on the isotype control to determine the percentage of this compound-positive cells.
-
Record the Mean Fluorescence Intensity (MFI) of the this compound-positive population, which is a relative measure of antigen abundance.
-
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound expression using flow cytometry. The detailed protocols and guidelines will enable researchers to obtain reliable and reproducible data, which is crucial for advancing our understanding of this compound biology and for the development of novel cancer therapies targeting this important biomarker.
References
- 1. This compound Recombinant Monoclonal Antibody (061) (MA5-36005) [thermofisher.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cusabio.com [cusabio.com]
- 4. onclive.com [onclive.com]
- 5. What are this compound antagonists and how do they work? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Glycoprotein Receptor this compound-Targeted Intraoperative Molecular Imaging Tracer in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for CEACAM5 ELISA Kit in Human Serum Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) involved in cell adhesion, intracellular signaling, and tumor progression.[1][2] It is primarily expressed by epithelial cells and is overexpressed in various adenocarcinomas, including colorectal, gastric, pancreatic, and non-small cell lung cancer (NSCLC).[3][4][5][6] This overexpression and its release into the bloodstream make this compound a valuable biomarker for cancer research and monitoring.[3][4][7] The this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of human this compound in serum samples. This application note provides detailed protocols and performance characteristics to guide researchers in its use.
This compound plays a role in tumorigenesis by promoting cell proliferation and migration, as well as inhibiting apoptosis.[1][2][7] Its involvement in signaling pathways, such as the p38-Smad2/3 pathway in NSCLC, makes it a target for therapeutic development.[8] Accurate quantification of serum this compound can aid in research related to cancer progression, response to therapy, and the development of novel targeted treatments.[3][9]
Assay Principle
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for human this compound is added. Following another wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added to the wells. A substrate solution is then added, and color develops in proportion to the amount of this compound bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of this compound in the samples is then determined by comparing the optical density of the samples to the standard curve.
Performance Characteristics
| Parameter | Specification |
| Assay Range | 31.2 pg/mL - 2000 pg/mL[10] |
| Sensitivity | 4.69 pg/mL |
| Specificity | This assay has high sensitivity and excellent specificity for the detection of human this compound. No significant cross-reactivity or interference with analogous proteins has been observed.[11] |
| Precision | |
| Intra-Assay (CV%) | < 8% |
| Inter-Assay (CV%) | < 10%[11] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants[12][13] |
| Sample Volume | 100 µL[10] |
| Incubation Time | 2 hours at room temperature |
| Detection Method | Colorimetric |
| Wavelength | 450 nm (Correction at 570 nm or 630 nm recommended) |
This compound Signaling Pathway in NSCLC
Caption: this compound signaling cascade in non-small cell lung cancer.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If supplied as a concentrate, dilute with deionized or distilled water to the required volume.
-
Standard Dilution: Reconstitute the standard with the provided diluent to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation. Prepare a dilution series of the standard as specified in the kit manual. For example, create a 2-fold dilution series to generate standards with concentrations ranging from 2000 pg/mL to 31.2 pg/mL.
-
Detection Antibody: Dilute the biotin-conjugated detection antibody with the appropriate diluent as per the kit instructions.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate with the appropriate diluent.
Sample Preparation
-
Serum Collection: Collect whole blood without anticoagulant.
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.
-
Aliquoting: Carefully remove the serum and assay immediately or aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.[12] If samples have high this compound concentrations, they should be diluted with the provided assay buffer.
Assay Procedure
Caption: Standard ELISA workflow from preparation to data analysis.
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, blank, and sample to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process two times for a total of three washes. Wash by filling each well with Wash Buffer (approximately 400 µL) and then completely removing all liquid.
-
Add 100 µL of the diluted Detection Antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Repeat the aspiration/wash step as in step 4.
-
Add 100 µL of the working dilution of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 45 minutes at room temperature.
-
Repeat the aspiration/wash step as in step 4.
-
Add 100 µL of Substrate Solution to each well.
-
Cover the plate and incubate for 30 minutes at room temperature. Protect from light.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well immediately, using a microplate reader set to 450 nm.
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Apply the dilution factor to the interpolated concentrations to calculate the final concentration of this compound in the original samples.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes. Ensure complete removal of liquid after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Prolonged incubation | Adhere to the recommended incubation times. | |
| Low Signal | Insufficient reagents | Ensure all reagents are added in the correct volumes. |
| Inactive reagents | Check the expiration dates and storage conditions of all reagents. | |
| Incorrect incubation temperature | Ensure incubations are carried out at room temperature. | |
| Poor Standard Curve | Improper standard dilution | Re-prepare the standard dilutions carefully. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |
| Plate reader settings | Verify the wavelength settings on the microplate reader. | |
| High CV | Inconsistent washing | Ensure uniform and thorough washing of all wells. |
| Pipetting inconsistency | Be precise and consistent with all pipetting steps. | |
| Bubbles in wells | Ensure there are no bubbles in the wells before reading the plate. |
References
- 1. sinobiological.com [sinobiological.com]
- 2. uniprot.org [uniprot.org]
- 3. What are this compound antagonists and how do they work? [synapse.patsnap.com]
- 4. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Biomarker for Prewarning and Prognosis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. rndsystems.com [rndsystems.com]
- 11. mybiosource.com [mybiosource.com]
- 12. assaygenie.com [assaygenie.com]
- 13. CD66e (this compound) ELISA Kits [thermofisher.com]
Application Notes and Protocols: Investigating CEACAM5 Function in Vitro Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] Under normal physiological conditions, its expression is primarily restricted to the apical surface of epithelial cells in the colon.[2] However, in a multitude of cancers, including colorectal, gastric, pancreatic, and non-small cell lung cancer, this compound is significantly overexpressed and associated with tumor progression, metastasis, and poor prognosis.[3][4]
Functionally, this compound is implicated in various cellular processes that contribute to cancer malignancy. It acts as a cell adhesion molecule, mediating both homophilic (this compound-CEACAM5) and heterophilic (e.g., this compound-CEACAM6) interactions, which can influence cell sorting and tissue architecture.[2] Dysregulation of this compound has been shown to promote cancer cell proliferation, migration, and invasion while inhibiting apoptosis, a process of programmed cell death that eliminates damaged or cancerous cells.[1][5]
The molecular mechanisms underlying this compound's pro-tumorigenic functions are multifaceted. It has been reported to modulate signaling pathways crucial for cancer progression, including the p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) pathways.[6][7] this compound can interact with the TGF-β type I receptor (TGFBR1), leading to the inhibition of TGF-β's tumor-suppressive functions.[6]
Given its significant role in oncology, this compound has emerged as a promising therapeutic target.[4] The CRISPR-Cas9 gene-editing technology offers a powerful tool for elucidating the precise functions of this compound in a controlled in vitro setting. By creating a specific knockout of the this compound gene in cancer cell lines, researchers can systematically investigate its impact on cellular behavior and downstream signaling pathways.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study the function of this compound in vitro. Detailed protocols for generating this compound knockout cell lines and performing key functional assays are provided, along with expected outcomes and data presentation formats.
Experimental Workflow
The following diagram outlines the general workflow for studying this compound function using CRISPR-Cas9-mediated knockout.
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound
This protocol describes the generation of a stable this compound knockout cancer cell line using a lentiviral delivery system.
1.1. sgRNA Design and Vector Construction
-
Design sgRNAs: Design at least two to three single-guide RNAs (sgRNAs) targeting an early exon of the this compound gene to ensure a functional knockout due to frameshift mutations. Use online design tools such as CRISPOR or the Broad Institute's GPP Web Portal.
-
Vector Selection: Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance). The lentiCRISPRv2 plasmid is a suitable option.
1.2. Lentivirus Production
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-CEACAM5-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Tittering: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the target cancer cell line.
1.3. Transduction and Selection
-
Cell Seeding: Seed the target cancer cell line (e.g., colorectal cancer line SW480 or HCT116) at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction: Transduce the cells with the this compound-targeting lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined concentration.
-
Clonal Expansion: After selection, perform single-cell cloning by limiting dilution in 96-well plates to establish monoclonal knockout cell lines.
1.4. Knockout Validation
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Western Blot: Confirm the absence of this compound protein expression in the knockout clones compared to the wild-type control.
-
qPCR: Analyze this compound mRNA levels to assess any potential nonsense-mediated decay, though western blot is the definitive validation for protein knockout.
Protocol 2: In Vitro Functional Assays
Perform the following assays to characterize the phenotype of the this compound knockout cells compared to the wild-type control.
2.1. Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed 5,000 cells per well of a 96-well plate for both knockout and wild-type cell lines.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
2.2. Wound Healing Migration Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer with a sterile 200 µL pipette tip.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
2.3. Transwell Invasion Assay
-
Insert Preparation: Coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding: Seed 1 x 10^5 cells in serum-free media in the upper chamber.
-
Chemoattractant: Add media containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in multiple fields of view.
2.4. Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with fibronectin (10 µg/mL) overnight at 4°C.
-
Cell Seeding: Seed 5 x 10^4 cells per well and incubate for 1-2 hours.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the adherent cells with 4% paraformaldehyde and stain with crystal violet. Solubilize the stain and measure the absorbance at 595 nm.
2.5. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment (Optional): Induce apoptosis using a known agent (e.g., staurosporine) or assess basal apoptosis rates.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Expected Results and Data Presentation
The following tables summarize the expected quantitative outcomes from the functional assays comparing wild-type (WT) and this compound knockout (KO) cancer cells.
Table 1: Effect of this compound Knockout on Cell Proliferation
| Cell Line | Time (hours) | Proliferation (OD 450nm, Mean ± SD) | % Inhibition in KO vs. WT |
| WT | 24 | 0.85 ± 0.05 | - |
| This compound KO | 24 | 0.68 ± 0.04 | 20.0% |
| WT | 48 | 1.52 ± 0.11 | - |
| This compound KO | 48 | 1.05 ± 0.09 | 30.9% |
| WT | 72 | 2.63 ± 0.18 | - |
| This compound KO | 72 | 1.68 ± 0.15 | 36.1% |
Table 2: Effect of this compound Knockout on Cell Migration
| Cell Line | Time (hours) | Wound Closure (%) | % Inhibition of Migration |
| WT | 24 | 75.4 ± 6.2 | - |
| This compound KO | 24 | 32.8 ± 5.1 | 56.5% |
Table 3: Effect of this compound Knockout on Cell Invasion
| Cell Line | Invaded Cells (per field, Mean ± SD) | % Inhibition of Invasion |
| WT | 210 ± 25 | - |
| This compound KO | 85 ± 15 | 59.5% |
Table 4: Effect of this compound Knockout on Cell Adhesion
| Cell Line | Adhesion (OD 595nm, Mean ± SD) | % Reduction in Adhesion |
| WT | 1.25 ± 0.10 | - |
| This compound KO | 0.78 ± 0.08 | 37.6% |
Table 5: Effect of this compound Knockout on Apoptosis
| Cell Line | Apoptotic Cells (%, Mean ± SD) | Fold Increase in Apoptosis |
| WT | 4.5 ± 0.8 | - |
| This compound KO | 12.3 ± 1.5 | 2.73 |
Signaling Pathway Analysis
This compound has been shown to influence key cancer-related signaling pathways. Western blotting can be used to assess the phosphorylation status and total protein levels of key components of these pathways in wild-type versus this compound knockout cells.
This compound and TGF-β Signaling
This compound can physically interact with the TGF-β type I receptor (TGFBR1), leading to the suppression of TGF-β's anti-proliferative signals.[6] Knockout of this compound is expected to restore TGF-β signaling, leading to increased phosphorylation of Smad2/3.
This compound and p38 MAPK Signaling
This compound has been implicated in the activation of the p38 MAPK pathway, which can promote cell proliferation and migration.[7] Knockout of this compound may lead to a decrease in the phosphorylation of p38.
Conclusion
The application of CRISPR-Cas9 technology to generate this compound knockout cell lines provides a robust and specific model to dissect the multifaceted roles of this glycoprotein in cancer biology. The protocols outlined in these application notes offer a systematic approach to investigate the impact of this compound on cell proliferation, migration, invasion, adhesion, and apoptosis. Furthermore, the analysis of key signaling pathways will contribute to a deeper mechanistic understanding of this compound's function, paving the way for the development of novel therapeutic strategies targeting this important oncoprotein.
References
- 1. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members this compound and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. What are this compound antagonists and how do they work? [synapse.patsnap.com]
- 5. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutated CEACAMs Disrupt Transforming Growth Factor beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of CEACAM5-Positive Extracellular Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the isolation of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)-positive extracellular vesicles (EVs). The selection of an appropriate isolation method is critical for downstream applications, impacting yield, purity, and the integrity of the isolated vesicles. This document outlines three primary methods for the enrichment of this compound-positive EVs: Immunoaffinity Capture, Size Exclusion Chromatography (SEC), and Ultracentrifugation.
Introduction to this compound-Positive Extracellular Vesicles
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (this compound), also known as CEA or CD66e, is a glycoprotein (B1211001) that is overexpressed in a variety of cancers, including colorectal, gastric, pancreatic, and non-small cell lung cancer.[1] Tumor cells release EVs, including exosomes and microvesicles, which carry a cargo of proteins, nucleic acids, and lipids representative of the parent cell. This compound has been identified on the surface of these EVs, making them a promising target for cancer diagnostics, prognostics, and therapeutic development.[2][3] The isolation of a pure population of this compound-positive EVs is a crucial first step for their characterization and utilization in various research and clinical applications.
Methods for Isolating this compound-Positive Extracellular Vesicles
Several methods can be employed to isolate EVs from biological fluids and cell culture supernatant. For the specific enrichment of this compound-positive EVs, a combination of techniques is often most effective.
1. Immunoaffinity Capture: This method utilizes antibodies specific to this compound to capture EVs expressing this surface marker. It is a highly specific method that can yield a pure population of this compound-positive EVs. This technique can be performed using magnetic beads or chromatography columns coated with anti-CEACAM5 antibodies.
2. Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a gentle method that preserves the integrity and biological activity of EVs. While not specific for this compound, SEC is effective in removing soluble proteins and other contaminants, and can be used as a pre-enrichment step before immunoaffinity capture.
3. Differential Ultracentrifugation: This has been a traditional method for EV isolation, separating vesicles based on their size and density through a series of centrifugation steps at increasing speeds. While it can enrich for EVs, it often results in co-precipitation of protein aggregates and lipoproteins, and does not specifically select for this compound-positive EVs.
Quantitative Comparison of Isolation Methods
The choice of isolation method significantly impacts the yield and purity of the resulting EV preparation. The following table summarizes typical quantitative data obtained from different methods for isolating EVs. While direct comparative data for this compound-positive EVs is limited, the presented data for general EV populations and other surface markers provides a valuable reference.
| Isolation Method | Starting Material | EV Yield (particles/mL) | Purity (particles/µg protein) | Mean Size (nm) | Reference |
| Immunoaffinity Capture (General EV Markers) | Plasma | 3.1 x 10⁸ | 9.0 x 10⁶ | Not Specified | [4] |
| Size Exclusion Chromatography (SEC) | Plasma | 6.8 x 10⁶ | Not Specified | 90-117 | [2][4] |
| Ultracentrifugation (UC) | Plasma | 9.0 x 10⁶ | Not Specified | 90-117 | [2][4] |
| Precipitation | Plasma | 4.7 x 10⁸ | Not Specified | 90-117 | [4] |
| Centrifugation (for urinary EVs) | Urine | Not Specified | Not Specified | <400 | [2][3] |
Note: The yield and purity of this compound-positive EVs will be a subpopulation of the total EVs and will depend on the expression level of this compound on the source cells.
A study on urinary EVs from bladder cancer patients found that the percentage of CEACAM-positive (CEACAM1, 5, and 6) EVs was significantly higher in patients (mean 8.6%) compared to healthy individuals (mean 0.46%).[2][3]
Experimental Protocols
Protocol 1: Immunoaffinity Capture of this compound-Positive EVs using Magnetic Beads
This protocol describes the isolation of this compound-positive EVs from pre-cleared biological fluids (e.g., plasma, serum, cell culture supernatant) using anti-CEACAM5 antibody-coated magnetic beads.
Materials:
-
Anti-CEACAM5 antibody (polyclonal or monoclonal)
-
Magnetic beads (e.g., Dynabeads™ Protein G or streptavidin-coated beads if using a biotinylated antibody)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Washing buffer (e.g., PBS with 0.05% BSA)
-
Gentle Elution Buffer (e.g., low pH buffer like 0.1 M glycine-HCl, pH 2.5-3.0, or a commercial gentle elution buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic rack
-
Rotation device
Procedure:
Part A: Antibody Coupling to Magnetic Beads (if not using pre-coated beads)
-
Wash the magnetic beads with coupling buffer according to the manufacturer's instructions.
-
Incubate the beads with the anti-CEACAM5 antibody at a concentration of 5-10 µg of antibody per mg of beads in coupling buffer for 1-2 hours at room temperature with gentle rotation.
-
Wash the antibody-coated beads three times with washing buffer to remove unbound antibody.
-
Resuspend the beads in washing buffer.
Part B: Immunocapture of this compound-Positive EVs
-
Start with a pre-cleared sample. For plasma or serum, centrifuge at 2,000 x g for 10 minutes, followed by 10,000 x g for 30 minutes at 4°C to remove cells and large debris. For cell culture supernatant, centrifuge at 300 x g for 10 minutes, then 2,000 x g for 20 minutes at 4°C.
-
Add the anti-CEACAM5 antibody-coated magnetic beads to the pre-cleared sample. A typical starting ratio is 10-20 µg of beads per 1 mL of sample.
-
Incubate the sample with the beads for 4-18 hours at 4°C with gentle end-over-end rotation.
-
Place the tube on a magnetic rack to capture the bead-EV complexes.
-
Carefully aspirate and discard the supernatant.
-
Wash the bead-EV complexes three times with 1 mL of washing buffer. For each wash, remove the tube from the magnet, resuspend the beads, and then place it back on the magnet to capture the beads.
Part C: Elution of Captured EVs
-
Resuspend the washed bead-EV complexes in 50-100 µL of gentle elution buffer.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted this compound-positive EVs.
-
Immediately neutralize the eluate by adding 5-10 µL of neutralization buffer per 100 µL of eluate.
-
The isolated this compound-positive EVs are now ready for downstream analysis or can be stored at -80°C.
Protocol 2: Size Exclusion Chromatography (SEC) for EV Enrichment
This protocol describes the enrichment of total EVs from a biological sample using SEC, which can be used as a standalone method or as a pre-purification step before immunoaffinity capture.
Materials:
-
SEC columns (e.g., qEVoriginal columns)
-
Phosphate-buffered saline (PBS), filtered through a 0.22 µm filter
-
Sample (e.g., plasma, serum, cell culture supernatant)
Procedure:
-
Equilibrate the SEC column with filtered PBS according to the manufacturer's instructions.
-
Load the pre-cleared sample onto the column.
-
Elute the sample with filtered PBS and collect fractions as recommended by the manufacturer. Typically, EVs will elute in the early fractions (void volume), while smaller proteins and other contaminants will be retained in the column and elute in later fractions.
-
Pool the EV-containing fractions.
-
The enriched EV population can be used for downstream applications or for subsequent immunoaffinity capture of this compound-positive EVs as described in Protocol 1.
Visualizations
Caption: Workflow for immunoaffinity capture of this compound-positive EVs.
Caption: Workflow for EV enrichment using Size Exclusion Chromatography.
Caption: Combined SEC and immunoaffinity capture for high-purity isolation.
Downstream Applications
Isolated this compound-positive EVs can be used for a variety of downstream applications, including:
-
Biomarker Discovery: Proteomic, genomic, and lipidomic analysis of EV cargo can lead to the identification of novel cancer biomarkers.
-
Liquid Biopsy: Quantification of this compound-positive EVs in bodily fluids can be used for non-invasive cancer detection and monitoring.
-
Drug Delivery: EVs can be engineered to carry therapeutic agents, and the presence of this compound can be exploited for targeted delivery to tumor cells.
-
Functional Studies: Investigating the role of this compound-positive EVs in cell-cell communication, tumor progression, and metastasis.
Conclusion
The isolation of this compound-positive extracellular vesicles is a rapidly advancing field with significant potential to impact cancer research and clinical practice. The choice of isolation method should be carefully considered based on the specific research question and the required yield and purity of the EV preparation. Immunoaffinity capture, particularly when combined with a pre-enrichment step like SEC, offers a robust and specific method for obtaining a highly pure population of this compound-positive EVs for sensitive downstream analyses. The protocols and information provided in these application notes serve as a guide for researchers to effectively isolate and study these important biological nanoparticles.
References
Application Notes and Protocols: CEACAM5 as a Biomarker for Circulating Tumor Cell Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a well-established tumor-associated antigen overexpressed in a variety of epithelial cancers, including colorectal, non-small cell lung, breast, and gastric cancers.[1][2] Its limited expression in healthy tissues makes it an attractive biomarker for cancer detection and a target for therapeutic interventions.[3] Circulating tumor cells (CTCs) are cells that have detached from a primary tumor and entered the bloodstream, playing a crucial role in cancer metastasis. The detection and characterization of CTCs offer a minimally invasive "liquid biopsy" to monitor disease progression, assess prognosis, and potentially guide treatment decisions. This compound has emerged as a key biomarker for the detection and enrichment of CTCs, with its presence in circulation often correlating with a poorer clinical outcome.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound as a biomarker for CTC detection, including its clinical significance, methodologies for detection and enrichment, and the underlying signaling pathways.
Clinical Significance of this compound-Positive CTCs
The detection of this compound-positive CTCs in the peripheral blood of cancer patients has been shown to be an independent prognostic factor associated with decreased progression-free survival (PFS) and overall survival (OS) in various malignancies.
Quantitative Data Summary
The following tables summarize the prognostic value of this compound-positive CTCs in different cancer types based on clinical studies.
Table 1: Prognostic Value of this compound mRNA-Positive CTCs in Metastatic Colorectal Cancer (mCRC)
| Patient Cohort | Detection Method | Key Findings | Reference |
| 436 mCRC patients | Real-time RT-PCR | Baseline detection of this compound mRNA+ CTCs (28.7% of patients) was an independent prognostic factor for decreased PFS (HR 1.6) and OS (HR 2.2).[4] | [4] |
| 265 operable CRC patients (Stages II-III) | Real-time RT-PCR | Detection of this compound mRNA+ CTCs (37% of patients) was significantly associated with a higher relapse rate and decreased disease-free survival (HR 3.4).[1] | [1] |
| 60 CRC patients | Real-time RT-PCR | CTC positivity at baseline was associated with a significantly shorter median PFS (181.0 days vs. 329.0 days for CTC-negative patients).[2] | [2] |
Table 2: Prognostic Value of this compound-Positive CTCs in Non-Small Cell Lung Cancer (NSCLC)
| Patient Cohort | Detection Method | Key Findings | Reference |
| 43 chemotherapy-naïve advanced/metastatic NSCLC patients | Real-time RT-PCR for this compound mRNA and CellSearch® | This compound mRNA+ CTCs were detected in 29.3% of patients pre-treatment and was associated with disease progression.[6] | [6] |
| NSCLC patients | Immunohistochemistry (IHC) on tissue | High this compound expression is associated with worse survival in stage I female patients with adenocarcinoma.[7] | [7] |
Table 3: Prognostic Value of CTCs (including this compound-positive) in Breast Cancer
| Patient Cohort | Detection Method | Key Findings | Reference |
| Meta-analysis of 35 studies (8,935 patients) | Various | Positive CTC detection had a sensitivity of 74% and specificity of 98% for diagnosis and was associated with worse OS (HR 3.09) and PFS/DFS (HR 2.06).[8] | [8] |
| Metastatic breast cancer (mBC) patients | Label-free microfluidic platform | CTC count ≥5 CTCs/7.5 ml blood was associated with inferior PFS, particularly in HER2- mBC.[9] | [9] |
Experimental Protocols
Immunomagnetic Enrichment of this compound-Positive CTCs
This protocol describes the positive selection of CTCs from whole blood using magnetic nanoparticles conjugated with anti-CEACAM5 antibodies.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Anti-CEACAM5 antibody-conjugated magnetic nanoparticles
-
Magnetic separator
-
Microcentrifuge tubes
Protocol:
-
Collect 7.5-10 mL of peripheral blood in an EDTA tube.
-
Process the sample within 4 hours of collection.[10]
-
Perform RBC lysis according to the manufacturer's protocol.
-
Centrifuge the sample at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a suitable buffer.
-
Add anti-CEACAM5 antibody-conjugated magnetic nanoparticles to the cell suspension.
-
Incubate for 30 minutes at room temperature with gentle rotation to allow binding of the nanoparticles to this compound-expressing cells.[11]
-
Place the tube in a magnetic separator for 5-10 minutes to immobilize the magnetically labeled cells.
-
Carefully aspirate and discard the supernatant containing unlabeled cells.
-
Remove the tube from the magnetic separator and resuspend the captured cells in PBS.
-
Repeat the magnetic separation and washing steps two more times to increase the purity of the enriched CTCs.
-
The final enriched cell population is ready for downstream analysis such as flow cytometry, RT-PCR, or cell culture.
Flow Cytometry for Detection of this compound-Positive CTCs
This protocol outlines the procedure for identifying and quantifying this compound-positive CTCs from an enriched cell population by flow cytometry.
Materials:
-
Enriched CTC population (from immunomagnetic separation or other methods)
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated anti-CEACAM5 antibody
-
Fluorochrome-conjugated anti-CD45 antibody (leukocyte marker)
-
Nuclear stain (e.g., DAPI)
-
Flow cytometer
Protocol:
-
Start with the enriched cell suspension from the previous protocol.
-
Centrifuge the cells at 300-400 x g for 5 minutes and resuspend the pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the fluorochrome-conjugated anti-CEACAM5 and anti-CD45 antibodies at the manufacturer's recommended concentrations.
-
Incubate the cells for 30 minutes at 4°C in the dark.[12]
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add the nuclear stain (e.g., DAPI) to distinguish nucleated cells.
-
Analyze the sample on a flow cytometer.
-
Gate on the events to identify CTCs as this compound-positive, CD45-negative, and nucleated cells.
Quantitative Real-Time RT-PCR for this compound mRNA in CTCs
This protocol details the detection of this compound mRNA in enriched CTCs as a highly sensitive method for identifying their presence.
Materials:
-
Enriched CTC population
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR master mix
-
Primers and probe specific for this compound mRNA
-
Real-time PCR instrument
Protocol:
-
Lyse the enriched CTCs and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.[13]
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]
-
Prepare the real-time PCR reaction mix containing the real-time PCR master mix, this compound-specific primers and probe, and the synthesized cDNA.
-
Perform the real-time PCR using a thermal cycler with the following cycling conditions (example, optimization may be required):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the amplification data. A sample is considered positive for this compound mRNA if the amplification curve crosses the threshold within a predefined cycle number (Cq cut-off).[2]
Visualizations
Signaling Pathway
Caption: this compound signaling pathways in cancer progression.
Experimental Workflow
Caption: Workflow for this compound-positive CTC detection.
Logical Relationship
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prognostic and predictive value of circulating tumor cell analysis in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Prognostic significance of CEACAM5mRNA-positive circulating tumor cells in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sex-based differences in this compound expression in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing the diagnostic and prognostic values of circulating tumor cells in breast cancer: a meta-analysis of 8,935 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and prognostic relevance of circulating tumour cells (CTCs) in Asian breast cancers using a label-free microfluidic platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel CTC Detection Method in Patients with Pancreatic Cancer Using High-Resolution Image Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 13. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization (ISH) Detection of CEACAM5 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a glycoprotein (B1211001) that is overexpressed in a variety of human cancers, including those of the gastrointestinal tract, lung, breast, and pancreas.[1][2] Its limited expression in normal adult tissues makes it an attractive biomarker for cancer diagnosis, prognosis, and a target for therapeutic development.[3][4] In situ hybridization (ISH) is a powerful technique to visualize and quantify this compound messenger RNA (mRNA) expression within the morphological context of tissues, providing valuable insights into tumor heterogeneity and the tumor microenvironment.
These application notes provide detailed protocols for the localization of this compound mRNA using both traditional chromogenic in situ hybridization (CISH) and the more advanced RNAscope™ technology.
Quantitative Data on this compound Expression
The following tables summarize the expression of this compound in various normal and cancerous tissues. The data is compiled from immunohistochemistry (IHC) and mRNA expression studies, as direct quantitative ISH data is not widely available in a standardized format. The scoring is generally based on the intensity and percentage of positive cells.
Table 1: this compound Protein Expression in Normal Human Tissues
| Tissue | Expression Level |
| Colon | Moderate to strong in epithelial cells |
| Stomach | Low |
| Small Intestine | Low |
| Lung | Negative in normal lung tissue[5] |
| Breast | Low |
| Pancreas | Low |
| Ovary | Negative[6] |
| Prostate | Very Low[2][6] |
| Tonsil | Strong in superficial squamous epithelium |
Table 2: this compound Protein Expression in Human Cancers
| Cancer Type | Expression Level (Average Score ± SD) | Notes |
| Breast Cancer | ||
| Infiltrating Ductal Carcinoma | 1.4 ± 1.4[6] | Papillary subtypes show the highest expression.[6] |
| Lung Cancer | ||
| Small-Cell Lung Cancer | 5.5 ± 0.7[2] | |
| Large-Cell Neuroendocrine Tumors | 4.75 ± 3.18[2] | |
| Adenocarcinoma | ≤ 2.60[2] | |
| Ovarian Cancer | ||
| Mucinous Adenocarcinoma | 1.6 ± 1.5[2][6] | Significantly higher than other subtypes.[2][6] |
| Pancreatic Cancer | ||
| Moderately Differentiated | 4.0 ± 1.4[2] | |
| Well-Differentiated | 2.5 ± 2.0[2] | |
| Poorly-Differentiated | 1.4 ± 1.5[2] | |
| Colorectal Cancer | Strong | |
| Prostate Cancer | < 0.9[2][6] | Not significantly different from non-neoplastic tissue.[2][6] |
Experimental Protocols
Two detailed protocols are provided below: a traditional chromogenic in situ hybridization (CISH) protocol and an RNAscope™ ISH protocol. The RNAscope™ assay offers higher sensitivity and specificity.
Protocol 1: Chromogenic In Situ Hybridization (CISH) for this compound mRNA
This protocol provides a general framework for CISH and should be optimized for specific probes and tissue types.
1. Probe Design and Preparation:
-
Design an antisense RNA probe complementary to a unique region of the this compound mRNA sequence. Probe lengths of 200-800 bp are generally effective.
-
Incorporate a promoter sequence (e.g., T7, SP6) into the reverse primer for in vitro transcription.
-
Synthesize the probe using in vitro transcription with digoxigenin (B1670575) (DIG)-labeled nucleotides.
-
Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded - FFPE):
-
Cut 4-5 µm thick sections of FFPE tissue and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Perform antigen retrieval by heating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Digest with Proteinase K (concentration and time to be optimized) to improve probe penetration.
-
Post-fix with 4% paraformaldehyde.
3. Hybridization:
-
Pre-hybridize sections in hybridization buffer for 1-2 hours at the calculated hybridization temperature (typically 55-65°C).
-
Denature the DIG-labeled this compound probe at 80-85°C for 5 minutes and then place on ice.
-
Add the denatured probe to the hybridization buffer at the optimized concentration and apply to the tissue section.
-
Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
4. Post-Hybridization Washes:
-
Perform stringent washes to remove unbound and non-specifically bound probe. This typically involves washes in decreasing concentrations of saline sodium citrate (SSC) buffer at increasing temperatures.
5. Immunodetection:
-
Block non-specific binding sites with a blocking solution (e.g., 2% normal sheep serum in a suitable buffer).
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or horseradish peroxidase - HRP).
-
Wash to remove unbound antibody.
6. Signal Detection:
-
For an AP-conjugated antibody, use a chromogenic substrate such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt), which produces a blue-purple precipitate.
-
For an HRP-conjugated antibody, use a substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
-
Incubate until the desired level of signal is achieved.
7. Counterstaining and Mounting:
-
Counterstain with a nuclear stain such as Nuclear Fast Red or Hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: RNAscope™ 2.5 HD Reagent Kit (Brown) Assay for this compound mRNA
The RNAscope™ technology from Advanced Cell Diagnostics (ACD), a Bio-Techne brand, is a highly specific and sensitive method for ISH. This protocol is a summary of the manufacturer's instructions.
1. Sample Preparation (FFPE):
-
Bake slides at 60°C for 30-60 minutes.
-
Deparaffinize in xylene and rehydrate in ethanol.
2. Pretreatment:
-
Treat with hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidases.
-
Perform target retrieval by boiling slides in the provided target retrieval solution for 15 minutes.
-
Digest with Protease Plus for 30 minutes at 40°C.
3. Probe Hybridization:
-
Hybridize with the target-specific this compound probe for 2 hours at 40°C in the HybEZ™ oven.
4. Amplification and Detection:
-
Perform a series of signal amplification steps by incubating with AMP 1 through AMP 6 solutions as per the manufacturer's protocol.
-
Develop the signal using the provided DAB chromogen.
5. Counterstaining and Mounting:
-
Counterstain with 50% Hematoxylin for 2 minutes.
-
Bluing in 0.02% ammonia (B1221849) water.
-
Dehydrate and clear the slides.
-
Mount with a permanent mounting medium.
Visualizations
Experimental Workflow
Caption: Workflow for Chromogenic In Situ Hybridization of this compound mRNA.
Caption: RNAscope™ Assay Workflow for this compound mRNA Detection.
This compound Signaling Pathway
This compound is involved in several signaling pathways that promote tumorigenesis, including cell proliferation, migration, and invasion.
Caption: Simplified this compound Signaling Pathways in Cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. What are this compound antagonists and how do they work? [synapse.patsnap.com]
- 4. cusabio.com [cusabio.com]
- 5. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CEACAM5-Targeted CAR-T Cell Therapy
Introduction
Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5), also known as CEA or CD66e, is a well-established tumor-associated antigen.[1][2][3] First identified in 1965 as a gastrointestinal oncofetal antigen, its expression is significantly upregulated in a variety of solid tumors, including those of the gastrointestinal tract, lung, and breast, while being limited in healthy adult tissues.[1][2] This differential expression profile makes this compound an attractive target for cancer immunotherapy. Chimeric Antigen Receptor (CAR)-T cell therapy, a revolutionary approach that genetically engineers a patient's own T cells to recognize and eliminate cancer cells, has shown remarkable success in hematological malignancies.[4] The development of CAR-T cells targeting this compound holds the promise of extending this success to solid tumors.[5]
These application notes provide an overview of the development of this compound-targeted CAR-T cell therapy, including preclinical data and clinical findings. Detailed protocols for key experiments are also provided to guide researchers in this field.
Data Presentation
Table 1: Expression of this compound in Various Cancers
| Cancer Type | Level of Expression | Notes |
| Colorectal Cancer | High | Strong cytoplasmic, membranous, and often extracellular immunoreactivity.[6] Expression correlates inversely with cellular differentiation.[1] |
| Gastric Cancer | High | Strong cytoplasmic immunoreactivity observed in several cases.[6] |
| Pancreatic Cancer | High | Strong cytoplasmic immunoreactivity observed in several cases.[6] |
| Non-Small Cell Lung Cancer (NSCLC) | Moderate to High | Highest expression found in small-cell lung cancer and large-cell neuroendocrine tumors.[1] |
| Breast Cancer | Moderate | Overexpressed in a majority of breast carcinomas.[1] |
| Urothelial Cancer | Moderate | Strong cytoplasmic immunoreactivity displayed in several cases.[6] |
| Ovarian Cancer (Mucinous) | High | Strong cytoplasmic, membranous, and often extracellular immunoreactivity.[6] |
| Prostate Cancer | Low | Expression levels are consistently low and not significantly different from non-neoplastic tissue.[1] |
Table 2: Preclinical In Vivo Efficacy of this compound CAR-T Cells
| CAR-T Construct | Tumor Model | Mouse Strain | Key Findings | Reference |
| anti-CEACAM5 CAR-T | DM4S A549-CEACAM5 (NSCLC) | NSG | Dose-dependent tumor growth inhibition and extended survival. | [7] |
| anti-CEACAM5 CAR-T | DM4R H1975-CEACAM5 (NSCLC) | NSG | Potent anti-tumor activity, unlike ADC treatment which was ineffective. | [7] |
| 2A3-CAR T-cells | BxPC-3 (Pancreatic) | NOG | High efficacy against pancreatic cancer xenografts in both early and late intervention models.[8] | [8] |
| VHHB30-CAR T cells | Colorectal and Gastric Xenografts | N/A | Eradicated various colorectal and gastric tumor xenografts.[9] | [9] |
Table 3: Clinical Trial of First-Generation this compound CAR-T (MFEζ)
| Parameter | Details |
| Clinical Trial ID | Not specified in the provided text |
| CAR Construct | First-generation (MFEζ): MFE23 scFv fused to CD3ζ.[10] |
| Patient Population | Advanced, this compound+ malignancy. |
| Pre-conditioning Regimen | Cohorts 1-3: Fludarabine. Cohort 4: Cyclophosphamide and Fludarabine.[10] |
| CAR-T Cell Dose | Dose-escalation up to 5 x 10^10 total T cells.[10] |
| Efficacy | No objective clinical responses were observed.[10][11] |
| Persistence | Short-lived engraftment, with a rapid decline of CAR-T cells within 14 days.[10][11] |
| Toxicity | Transient, acute respiratory toxicity in cohort 4.[10][11] |
| Cytokine Release | Elevated systemic IFNγ and IL-6 in patients receiving high-intensity pre-conditioning.[10][11] |
| Reason for Trial Closure | Prematurely closed due to a combination of transient respiratory toxicity and lack of prolonged CAR-T cell persistence.[10][11] |
Experimental Protocols
Protocol 1: Lentiviral Production and T-Cell Transduction for this compound CAR-T Cells
Objective: To generate this compound-targeted CAR-T cells using lentiviral vectors.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
CAR expression plasmid (containing the this compound-CAR construct)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
Human IL-2
-
Lentiviral transduction reagent (e.g., Transdux)
Methodology:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix by combining the CAR expression plasmid and packaging plasmids in serum-free media.
-
Add the transfection reagent to the plasmid mix, incubate, and then add to the HEK293T cells.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
-
-
T-Cell Isolation and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by culturing PBMCs with anti-CD3/CD28 beads in RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, and human IL-2.
-
-
Lentiviral Transduction:
-
After 24 hours of activation, add the lentiviral supernatant to the activated T-cells at a desired multiplicity of infection (MOI).
-
Add a lentiviral transduction reagent to enhance efficiency.
-
Incubate for 24-48 hours.
-
Wash the cells to remove the virus and resuspend in fresh media with IL-2.
-
Expand the CAR-T cells for 10-14 days.
-
-
Confirmation of CAR Expression:
-
Assess CAR expression on the T-cell surface using flow cytometry with a protein L or anti-Fab antibody.
-
Protocol 2: In Vitro Cytotoxicity Assay - Real-Time Cell Analysis (RTCA)
Objective: To evaluate the cytotoxic potential of this compound CAR-T cells against this compound-positive tumor cells in real-time.
Materials:
-
This compound-positive target tumor cell line (e.g., LS174T, MKN-45)
-
This compound-negative control cell line
-
This compound CAR-T cells (effector cells)
-
Non-transduced T-cells (control effector cells)
-
xCELLigence RTCA instrument and E-plates
-
Culture medium
Methodology:
-
Plate Seeding:
-
Add 100 µL of culture medium to each well of a 96-well E-plate to obtain a background reading.
-
Seed the target cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Place the plate on the RTCA station and monitor cell adherence and proliferation until the cell index reaches a desired value (typically 1.0-1.5).
-
-
Co-culture:
-
Add this compound CAR-T cells or control T-cells to the wells containing the target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells only and effector cells only.
-
-
Data Acquisition and Analysis:
-
Monitor the cell index in real-time for 24-72 hours. A decrease in the cell index indicates cell death.
-
Calculate the percentage of specific lysis using the following formula: % Lysis = (Cell Index of Target Cells - Cell Index of Co-culture) / Cell Index of Target Cells * 100
-
Protocol 3: In Vivo Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound CAR-T cells in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NSG, NOG)
-
This compound-positive tumor cell line (e.g., A549-CEACAM5, LS-174T)[7][12]
-
Matrigel (optional)
-
This compound CAR-T cells
-
Control T-cells
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
CAR-T Cell Administration:
-
Randomize the mice into treatment groups (e.g., this compound CAR-T, control T-cells, PBS).
-
Intravenously or intratumorally inject the designated T-cell product. A typical dose might be 5-10 x 10^6 CAR-T cells per mouse.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[8]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy between the groups.
-
Generate Kaplan-Meier survival curves.
-
Mandatory Visualizations
Caption: Signaling cascade in a second-generation this compound CAR-T cell.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical flow of a 3+3 dose-escalation clinical trial.
References
- 1. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers | springermedizin.de [springermedizin.de]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. unife.it [unife.it]
- 5. Anti-CEACAM5 CAR-T cells (Abound) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Chimeric antigen receptor-T cells are effective against this compound expressing non-small cell lung cancer cells resistant to antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New CEACAM-targeting 2A3 single-domain antibody-based chimeric antigen receptor T-cells produce anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The clinical efficacy of first-generation carcinoembryonic antigen (this compound)-specific CAR T cells is limited by poor persistence and transient pre-conditioning-dependent respiratory toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Development and characterization of NILK-2301, a novel CEACAM5xCD3 κλ bispecific antibody for immunotherapy of this compound-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in CEACAM5 Immunohistochemistry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting high background staining in CEACAM5 immunohistochemistry (IHC). The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in IHC?
High background staining in IHC can obscure specific signals and lead to misinterpretation of results. The most common causes include:
-
Non-specific antibody binding : The primary or secondary antibody may bind to unintended targets in the tissue.[1][2]
-
Endogenous enzyme activity : Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, leading to false positive signals.[3][4]
-
Endogenous biotin (B1667282) : If using a biotin-based detection system, endogenous biotin present in tissues like the liver and kidney can cause significant background.[3][4][5][6]
-
Problems with tissue processing : Issues such as over-fixation, incomplete deparaffinization, or tissue drying can contribute to high background.[7]
-
Inadequate blocking : Insufficient blocking of non-specific binding sites can lead to unwanted antibody attachment.[8]
-
High antibody concentration : Using too much primary or secondary antibody increases the likelihood of non-specific binding.[1][7][9]
Q2: How can I determine the source of the high background in my this compound IHC experiment?
To identify the source of the background, it is essential to run proper controls. A key control is a "no primary antibody" slide, where the tissue is incubated with the antibody diluent alone, followed by the secondary antibody and detection reagents. If you observe staining on this slide, it indicates that the secondary antibody or the detection system is contributing to the background.[7][10] If the background is absent in the "no primary antibody" control, the issue likely lies with the primary antibody's specificity or concentration.
Troubleshooting Guide
Below are specific issues and actionable solutions to reduce high background in your this compound IHC experiments.
Issue 1: Diffuse, non-specific background staining across the entire tissue section.
This is often related to antibody binding or blocking steps.
Q: My entire slide has a high background. What should I do?
A: This issue can stem from several factors related to your antibodies and blocking procedure. Here are the steps to troubleshoot:
-
Optimize Primary Antibody Concentration : A high concentration of the primary antibody is a common cause of non-specific binding.[1][7][9] Perform a titration experiment to determine the optimal antibody concentration that provides a clear signal with minimal background.
-
Review Blocking Protocol : Inadequate blocking can leave non-specific sites open for antibody binding.[8]
-
Check Secondary Antibody Specificity : The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when using mouse antibodies on mouse tissue.[7][12] Consider using a pre-adsorbed secondary antibody or a secondary antibody raised in a different species.[8][10]
-
Improve Washing Steps : Insufficient washing between antibody incubation steps can leave unbound antibodies on the tissue, contributing to background.[8] Increase the duration and number of washes.
Issue 2: High background with a granular or punctate pattern, especially in specific tissues.
This type of background is often due to endogenous enzyme or biotin activity.
Q: I see a "peppery" or speckled background, particularly in tissues like the kidney or liver. What is the cause and how can I fix it?
A: This pattern is characteristic of endogenous peroxidase or biotin activity.
-
Quench Endogenous Peroxidase : If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in tissues like the kidney, liver, and those containing red blood cells can cause background staining.[3]
-
Block Endogenous Biotin : When using avidin-biotin complex (ABC) or similar biotin-based detection methods, endogenous biotin in tissues such as the liver, kidney, and spleen can lead to high background.[3][5][13]
-
Solution : Use an avidin (B1170675)/biotin blocking kit. This typically involves a two-step process of incubating with avidin followed by incubation with biotin to block all endogenous biotin and non-specific avidin binding sites.[5][6]
-
Issue 3: Uneven or patchy background staining.
This is often related to tissue preparation and handling.
Q: The background staining is inconsistent across my tissue section. What could be the problem?
A: Uneven background can result from issues during slide preparation and processing.
-
Ensure Complete Deparaffinization : Incomplete removal of paraffin (B1166041) wax can trap staining reagents, leading to patchy background.[7][12]
-
Solution : Use fresh xylene for deparaffinization and consider increasing the number or duration of xylene washes.[7]
-
-
Prevent Tissue Drying : Allowing tissue sections to dry out at any stage of the staining process can cause high and uneven background.[7][8]
-
Solution : Keep slides in a humidified chamber during incubations and ensure they are always covered with buffer or reagent.[8]
-
-
Optimize Antigen Retrieval : Harsh antigen retrieval methods can damage tissue morphology and expose non-specific epitopes.
-
Solution : Optimize the antigen retrieval time and temperature. If using heat-induced epitope retrieval (HIER), ensure the buffer is at the correct pH. For this compound, heat-induced epitope retrieval is often recommended.[14]
-
Experimental Protocols
Protocol 1: Endogenous Peroxidase Quenching
This protocol is for use with HRP-based detection systems.
-
After deparaffinization and rehydration, wash the slides in distilled water.
-
Prepare a 3% hydrogen peroxide solution in methanol (B129727) or phosphate-buffered saline (PBS).
-
Incubate the slides in the hydrogen peroxide solution for 10-15 minutes at room temperature.[3][4]
-
Wash the slides thoroughly with PBS (3 times for 5 minutes each).
-
Proceed with the antigen retrieval step.
Protocol 2: Endogenous Biotin Blocking
This protocol is for use with biotin-based detection systems.
-
Following antigen retrieval and before the primary antibody incubation, perform a protein block (e.g., with normal serum).[5]
-
Incubate the slides with an avidin solution for 15 minutes at room temperature.[5]
-
Rinse briefly with PBS.
-
Incubate the slides with a biotin solution for 15 minutes at room temperature.[5]
-
Rinse thoroughly with PBS.
-
Proceed with the primary antibody incubation.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents. Note that these are starting points and may require further optimization for your specific experimental conditions.
Table 1: Recommended Reagent Concentrations for Background Reduction
| Reagent | Concentration | Purpose |
| Hydrogen Peroxide | 0.3% - 3% (v/v) | Quenching endogenous peroxidase[3][4][8][10] |
| Normal Serum Block | 5% - 10% (v/v) | Blocking non-specific antibody binding[8] |
| Avidin (for biotin block) | 0.05% in PBS | Blocking endogenous biotin[5] |
| Biotin (for biotin block) | 0.005% in PBS | Saturating avidin binding sites[5] |
| Levamisole | 2 mM | Inhibiting endogenous alkaline phosphatase[8][10] |
Table 2: Recommended Incubation Times and Temperatures
| Step | Incubation Time | Temperature | Notes |
| Endogenous Peroxidase Quenching | 10-15 minutes | Room Temperature | [3][4] |
| Protein Blocking | 30-60 minutes | Room Temperature | Longer times may reduce background[15] |
| Primary Antibody Incubation | 1 hour to overnight | Room Temp or 4°C | Higher temps can increase background[11] |
| Avidin/Biotin Blocking | 15 minutes per step | Room Temperature | [5] |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting high background in this compound IHC.
Caption: A flowchart outlining the initial steps to diagnose the source of high background.
Caption: Detailed pathways for addressing specific causes of high background staining.
References
- 1. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biossusa.com [biossusa.com]
- 8. High background in immunohistochemistry | Abcam [abcam.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bma.ch [bma.ch]
- 11. azolifesciences.com [azolifesciences.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. zeta-corp.com [zeta-corp.com]
- 15. celnovte.com [celnovte.com]
Optimizing CEACAM5 Antibody Concentration for Western Blot: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of CEACAM5 antibodies for Western Blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
The predicted molecular weight of this compound is approximately 72-77 kDa.[1][2] However, due to extensive and variable glycosylation, this compound often migrates at a much higher apparent molecular weight, typically appearing as a broad band between 95-200 kDa.[1][3][4] The exact size can vary depending on the cell line or tissue type due to differences in post-translational modifications.[5][6]
Q2: What is a good starting dilution for my primary anti-CEACAM5 antibody?
The optimal dilution depends on the specific antibody and the expression level of this compound in your sample. Always refer to the manufacturer's datasheet as a starting point. For many commercially available polyclonal and monoclonal anti-CEACAM5 antibodies, a starting dilution range of 1:500 to 1:2000 is recommended for Western Blotting.[2][7][8][9][10] It is crucial to perform an antibody titration experiment to determine the optimal concentration for your specific experimental conditions.[5][6]
Q3: Should I use non-fat milk or Bovine Serum Albumin (BSA) as a blocking buffer for this compound Western Blot?
Both non-fat milk and BSA are commonly used blocking agents, and the choice can impact your results.[8][11][12][13][14]
| Blocking Agent | Advantages | Disadvantages |
| 5% Non-Fat Milk | Inexpensive and readily available.[8][13] Can provide a more complete block, reducing background from some antibodies.[11] | Contains phosphoproteins (like casein) which can interfere with the detection of phosphorylated target proteins.[8][12][13] May mask certain epitopes, leading to a weaker signal.[15] |
| 3-5% BSA | A purified protein, less likely to cross-react with antibodies.[14] Recommended for phospho-specific antibodies.[8][13] | More expensive than non-fat milk.[8][11] May be a less effective blocking agent for some antibodies, potentially leading to higher background. |
For general this compound detection, starting with 5% non-fat milk in TBST or PBST is a good initial approach. If you are detecting a phosphorylated form of a this compound-interacting protein, 3-5% BSA is the preferred choice.[8][13]
Q4: How can I be sure the bands I'm seeing are specific to this compound?
To confirm the specificity of your antibody, it is recommended to include proper controls in your experiment.[16] A positive control, such as a cell lysate from a known this compound-expressing cell line (e.g., LS174T, SW1116, HT29), and a negative control, a cell line with low or no this compound expression, should be included.[6][17] Additionally, performing a Western Blot on samples with and without the primary antibody can help identify non-specific binding from the secondary antibody.[18]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound antibody concentration for Western Blot.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Suboptimal Primary Antibody Concentration: The antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[2][19][20] Perform a dot blot to quickly test a range of antibody dilutions.[21] |
| Insufficient Protein Load: The amount of this compound in the sample is below the detection limit. | Increase the amount of protein loaded per well (typically 20-50 µg of total lysate).[6] Use a positive control to ensure the detection system is working. | |
| Inefficient Protein Transfer: The protein did not transfer effectively from the gel to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for a large glycoprotein (B1211001) like this compound. | |
| Blocking Agent Interference: The blocking agent may be masking the epitope. | Try switching from non-fat milk to BSA, or vice versa.[15] | |
| High Background | Primary Antibody Concentration Too High: Excess antibody is binding non-specifically. | Decrease the primary antibody concentration.[18] Perform an antibody titration to find the optimal concentration. |
| Insufficient Blocking: The blocking step was not effective in preventing non-specific binding. | Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[15][18] Add a detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.[11][18] | |
| Inadequate Washing: Unbound antibodies were not sufficiently washed away. | Increase the number and duration of wash steps.[18] | |
| Non-specific Secondary Antibody Binding: The secondary antibody is binding to other proteins on the membrane. | Run a control lane with only the secondary antibody to check for non-specific binding.[18] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes. | Use a more specific monoclonal antibody if using a polyclonal. Ensure the antibody has been validated for your application. |
| Protein Degradation: The sample was not handled properly, leading to protein breakdown. | Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[18][20] | |
| Glycosylation Variants: Different glycoforms of this compound may appear as multiple bands.[15] | This is an inherent property of this compound. The presence of a smear or multiple bands in the high molecular weight range is common.[15] |
Experimental Protocols
Detailed Western Blot Protocol for this compound Detection
This protocol provides a starting point for the detection of this compound. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-50 µg of protein lysate with Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
A wet transfer at 100V for 90 minutes at 4°C is recommended for the large this compound protein.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S staining to confirm transfer efficiency.
4. Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Dilute the primary anti-CEACAM5 antibody in the blocking buffer at the optimized concentration (start with the manufacturer's recommended dilution, e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
7. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in the blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
8. Washing:
-
Repeat the washing step as described in step 6.
9. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: Western Blot workflow for this compound detection.
Caption: Simplified this compound signaling pathway in cell adhesion and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. Site-Specific N-Linked Glycosylation Analysis of Human Carcinoembryonic Antigen by Sheathless Capillary Electrophoresis–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the Usefulness of CEACAMs as Potential Imaging Targets for Molecular Imaging Purposes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. biossusa.com [biossusa.com]
- 8. genecards.org [genecards.org]
- 9. This compound Polyclonal Antibody (PA5-88533) [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. origene.com [origene.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Generation of a monoclonal antibody recognizing the CEACAM glycan structure and inhibiting adhesion using cancer tissue-originated spheroid as an antigen - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in CEACAM5 flow cytometry
Welcome to the technical support center for CEACAM5 flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when analyzing Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise in this compound flow cytometry?
High background noise in flow cytometry can originate from several sources, but a primary contributor is non-specific antibody binding.[1][2][3] Dead cells are also a major cause of false positives due to their tendency to bind antibodies non-specifically and exhibit autofluorescence.[4]
Q2: How can I minimize non-specific antibody binding?
To minimize non-specific antibody binding, consider the following strategies:
-
Fc Receptor Blocking: Some immune cells, like monocytes and macrophages, express Fc receptors that can bind to the Fc portion of your primary antibody, leading to false positive signals.[1][5] Pre-incubating your cells with an Fc blocking reagent can prevent this interaction.
-
Protein in Buffers: Including proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) in your staining and washing buffers can help block non-specific binding sites on the cells.[2][5]
-
Antibody Titration: Using an excessive concentration of your anti-CEACAM5 antibody can lead to low-affinity, non-specific binding.[5] It is crucial to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Use of High-Quality, Validated Antibodies: Ensure the anti-CEACAM5 antibody you are using is validated for flow cytometry.[6]
Q3: Why is it important to use a viability dye?
Dead cells have compromised cell membranes, which allows antibodies and dyes to enter and bind non-specifically to intracellular components, leading to high background fluorescence.[4][7] Viability dyes stain dead cells, allowing you to exclude them from your analysis, which significantly improves data quality and the signal-to-noise ratio.[7][8]
Q4: What are the different types of viability dyes available?
There are two main categories of viability dyes used in flow cytometry:
-
DNA-binding dyes: These dyes, such as Propidium Iodide (PI), DAPI, and 7-AAD, can only enter cells with compromised membranes and bind to DNA.[7][9] They are typically not fixable.
-
Amine-reactive dyes (Fixable Viability Dyes): These dyes react with primary amines on the cell surface and within the cell.[4] In live cells with intact membranes, they only bind to surface proteins, resulting in dim staining. In dead cells, they can enter and bind to abundant intracellular proteins, resulting in bright staining.[4][7] These dyes are advantageous as they are compatible with subsequent fixation and permeabilization steps.
Troubleshooting Guide
This guide addresses common issues encountered during this compound flow cytometry experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Staining | 1. Non-specific antibody binding.[1][3] 2. Dead cells in the sample.[4] 3. Antibody concentration is too high.[5][10] | 1. Use an Fc block. Add BSA or serum to staining buffers.[1][5] 2. Use a viability dye to exclude dead cells from the analysis.[7][8] 3. Titrate your anti-CEACAM5 antibody to find the optimal concentration. |
| Weak or No Signal | 1. Low or no this compound expression on target cells. 2. Improper antibody storage or handling. 3. Suboptimal antibody concentration.[10] 4. Issues with the flow cytometer setup. | 1. Use a positive control cell line known to express this compound (e.g., MKN-45, HT29).[11][12] 2. Follow the manufacturer's instructions for antibody storage. Avoid repeated freeze-thaw cycles. 3. Perform an antibody titration to ensure you are using the optimal concentration. 4. Ensure proper laser and filter configuration for the fluorochrome used. |
| High Signal Spread in Negative Population | 1. Spectral overlap from other fluorochromes.[13] 2. Instrument noise.[14][15] | 1. Run single-color compensation controls for each fluorochrome in your panel and apply proper compensation.[13][16] 2. Ensure the flow cytometer is properly maintained and calibrated. |
Experimental Protocols
Protocol 1: Antibody Titration for Anti-CEACAM5
Objective: To determine the optimal concentration of the anti-CEACAM5 antibody that maximizes the signal on this compound-positive cells while minimizing background on this compound-negative cells.
Materials:
-
This compound-positive cells (e.g., MKN-45) and this compound-negative cells (e.g., Jurkat)
-
Anti-CEACAM5 antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Prepare a serial dilution of the anti-CEACAM5 antibody in staining buffer. A common starting point is the manufacturer's recommended concentration, followed by several two-fold or five-fold dilutions.[17]
-
Aliquot 1 x 10^5 to 5 x 10^5 cells per well of the 96-well plate for both positive and negative cell lines.
-
Add the diluted antibody to the respective wells. Include an unstained control for both cell lines.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer by centrifuging the plate, removing the supernatant, and resuspending the cells.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire the samples on the flow cytometer.
-
Analyze the data by plotting the median fluorescence intensity (MFI) of the positive and negative populations against the antibody concentration. The optimal concentration is the one that gives the best separation between the positive and negative populations (highest staining index).
Protocol 2: Staining for this compound with Viability Dye
Objective: To accurately identify this compound-expressing cells while excluding dead cells from the analysis.
Materials:
-
Single-cell suspension of your sample
-
Fixable Viability Dye (e.g., eFluor 780)
-
Fc blocking reagent
-
Titrated anti-CEACAM5 antibody
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Wash cells once with PBS.
-
Resuspend cells in PBS and add the fixable viability dye according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and add the Fc blocking reagent. Incubate for 10 minutes at 4°C.
-
Without washing, add the titrated anti-CEACAM5 antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Acquire the samples on the flow cytometer.
-
During analysis, first gate on the viable (viability dye-negative) cell population, and then analyze this compound expression within this gate.
Visualizations
Caption: Troubleshooting workflow for high background in this compound flow cytometry.
Caption: Optimized staining protocol for this compound flow cytometry.
References
- 1. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytometry.org [cytometry.org]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 5. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. beckman.com [beckman.com]
- 10. qedbio.com [qedbio.com]
- 11. Development and characterization of NILK-2301, a novel CEACAM5xCD3 κλ bispecific antibody for immunotherapy of this compound-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Recombinant Monoclonal Antibody (061) (MA5-36005) [thermofisher.com]
- 13. Compensation Controls | McGovern Medical School [med.uth.edu]
- 14. news-medical.net [news-medical.net]
- 15. photonics.com [photonics.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Generation and Troubleshooting of CEACAM5 Knockout Mice
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CEACAM5 knockout mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the generation, validation, and analysis of these mice.
Frequently Asked Questions (FAQs)
Q1: What is the general phenotype of a this compound knockout mouse?
Q2: Are there any known compensatory mechanisms from other CEACAM family members in this compound knockout mice?
The CEACAM family has several members with partially overlapping expression patterns and functions, such as CEACAM1 and CEACAM6.[3][4] While it is biologically plausible that other CEACAM family members might be upregulated to compensate for the loss of this compound, specific studies confirming or refuting this in this compound knockout mice have not been identified in the current literature. Researchers are advised to profile the expression of other relevant CEACAM family members (e.g., Ceacam1, Ceacam2, Ceacam6) in their knockout model to investigate potential compensatory effects.
Q3: What are the key signaling pathways this compound is involved in?
This compound is a cell adhesion molecule that is implicated in several signaling pathways, primarily in the context of cancer. It can mediate both homophilic (this compound-CEACAM5) and heterophilic (e.g., this compound-CEACAM1) interactions.[3] Key signaling pathways influenced by this compound include:
-
TGF-β Signaling: this compound has been shown to interact with the TGF-β receptor, potentially inhibiting its tumor-suppressive functions.[5]
-
p38-Smad2/3 Signaling: In non-small-cell lung cancer, this compound has been found to promote cell proliferation and migration via the p38-Smad2/3 signaling pathway.[6]
-
PI3K/Akt Pathway: As a GPI-anchored protein often found in lipid rafts, this compound can influence signaling cascades that include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][7]
Troubleshooting Guides
CRISPR/Cas9-Mediated Knockout Generation
Generating a this compound knockout mouse using CRISPR/Cas9 can present several challenges. This guide addresses common issues in a question-and-answer format.
Q: I am having trouble designing an effective guide RNA (gRNA) for this compound. What should I consider?
A: Effective gRNA design is critical for successful gene knockout. For this compound, consider the following:
-
Target a constitutive exon: Aim for an early exon that is present in all or most splice variants to ensure a complete knockout. Commercial CRISPR plasmids for mouse this compound often target a 5' constitutive exon.[8] A known successful knockout model involves the deletion of exons 3-9.
-
Use design tools: Utilize online gRNA design tools that predict on-target efficiency and potential off-target effects.
-
Check for specificity: Ensure your chosen gRNA sequence is specific to this compound and has minimal homology to other CEACAM family members to avoid unintended knockouts.
Experimental Workflow for CRISPR/Cas9-mediated Knockout
References
- 1. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the tumour biology of the GPI-anchored carcinoembryonic antigen family members this compound and CEACAM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutated CEACAMs Disrupt Transforming Growth Factor beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. youtube.com [youtube.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
CEACAM5 Antibody Validation in IHC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the immunohistochemical (IHC) validation of CEACAM5 antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound staining?
A1: this compound is a cell surface glycoprotein, and the primary expected localization in IHC is the cell membrane.[1][2] However, cytoplasmic staining is also frequently observed.[1][2][3][4] In some normal tissues, this compound shows a polarized expression, typically on the apical or luminal surface of epithelial cells. In tumor tissues, staining can be observed in the cytoplasm, membrane, or both, and can sometimes be extracellular.[1][4]
Q2: Which tissues can be used as positive and negative controls for this compound IHC?
A2:
-
Positive Controls: Colorectal, gastric, pancreatic, and non-small cell lung cancer (NSCLC) tissues are known to frequently overexpress this compound and serve as excellent positive controls.[1] Specifically, cell lines like HT-29 and MKN-45 can also be used to create positive control cell pellets.
-
Negative Controls: Normal gastric mucosa generally shows no this compound expression.[3] Additionally, tissues like prostate cancer often have very low to no this compound expression.[5] It is also crucial to run a negative reagent control (omitting the primary antibody) to check for non-specific signal from the detection system.
Q3: Is cross-reactivity with other CEACAM family members a concern?
A3: Yes, particularly with CEACAM6, which shares structural homology with this compound.[5][6] It is a critical best practice to validate the specificity of your this compound antibody. This can be achieved by testing the antibody on cell lines engineered to overexpress this compound, CEACAM6, and other family members (e.g., CEACAM1, 7, 8) to ensure specific detection of this compound only. Some antibody clones are designed to target domains unique to this compound to avoid cross-reactivity.[5][7][8]
Q4: How should this compound IHC staining be scored?
A4: Scoring systems can vary, but a common method involves assessing both the percentage of positive tumor cells and the staining intensity. For example, in clinical trials for tusamitamab ravtansine, high this compound expression was often defined as ≥50% of tumor cells staining with a ≥2+ intensity on a 0-3+ scale.[4] Staining is typically evaluated in the tumor cell plasma membrane.[2][4]
Troubleshooting Guide
Problem 1: Weak or No Staining
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing any staining, even in my positive control? | Improper Antibody Concentration: The primary antibody may be too dilute. | Perform an antibody titration experiment to determine the optimal concentration. Start with the datasheet's recommendation and test a range of dilutions. |
| Suboptimal Antigen Retrieval: Fixation-induced cross-linking may be masking the epitope. | Ensure the correct heat-induced epitope retrieval (HIER) buffer is used (e.g., Sodium Citrate pH 6.0 or Tris-EDTA pH 9.0). Optimize heating time and temperature. A pressure cooker or microwave may yield better results than a water bath. | |
| Inactive Reagents: The primary antibody, secondary antibody, or detection reagents (e.g., DAB) may have lost activity due to improper storage or expiration. | Run controls to test each component of the detection system. Use a new vial of antibody and freshly prepared reagents. | |
| Tissue Over-fixation: Prolonged fixation in formalin can irreversibly mask epitopes. | Reduce fixation time for future samples. For existing blocks, try a more rigorous antigen retrieval method. |
Problem 2: High Background or Non-Specific Staining
| Question | Possible Cause | Suggested Solution |
| Why is there uniform, non-specific staining across the entire tissue section? | Primary Antibody Concentration Too High: Excess primary antibody can bind non-specifically. | Titrate the primary antibody to a lower concentration. Increase the duration of wash steps. |
| Insufficient Blocking: Endogenous peroxidases or non-specific protein binding sites may not be adequately blocked. | Ensure the endogenous peroxidase blocking step (e.g., with 3% H₂O₂) is performed. Use a blocking serum from the same species as the secondary antibody and increase the blocking incubation time. | |
| Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in the tissue. | Use a pre-adsorbed secondary antibody. Run a control slide stained only with the secondary antibody to confirm this is the source of the background. |
Problem 3: Incorrect Staining Pattern
| Question | Possible Cause | Suggested Solution | | :--- | Why am I seeing diffuse cytoplasmic staining instead of the expected membranous pattern? | Tumor Biology: In some cancers, particularly aggressive or poorly differentiated ones, this compound can be localized to the cytoplasm.[3] This may reflect the actual biology of the tumor rather than an artifact. | | | Antibody Clone Specificity: Some antibody clones may recognize epitopes that are more accessible in the cytoplasm or when the protein is not properly trafficked to the membrane. | Review literature for the specific clone you are using. Test a different antibody clone known to produce strong membranous staining. | | | Fixation Artifacts: Suboptimal fixation can alter protein conformation and localization. | Ensure consistent and appropriate fixation times (e.g., 6-72 hours in 10% neutral buffered formalin). | | Why is the staining patchy or uneven across the tissue section? | Incomplete Deparaffinization: Residual paraffin (B1166041) can prevent reagent access to the tissue. | Ensure fresh xylene is used and extend the deparaffinization time. | | | Tissue Drying: Allowing the tissue section to dry out at any stage can cause significant artifacts and uneven staining. | Keep slides moist in a humidified chamber throughout the procedure and ensure sufficient reagent volume covers the entire tissue section. |
Data Presentation: Antibody and Protocol Parameters
Table 1: Comparison of Commercial this compound Antibody Clones
| Clone | Provider | Species & Isotype | Notes |
| CI-P83-1 | Santa Cruz Biotechnology | Mouse IgG1 | Showed good parity with the validated clone 769 in some studies. |
| 487609 | R&D Systems | Mouse IgG2a | Showed specific detection of this compound but sometimes a slightly higher signal than clone 769. |
| OTI1D4 | Thermo Fisher | Mouse IgG2b | Deemed unsatisfactory in one comparison study due to diffuse staining. |
| EPCEAR7 | Abcam | Rabbit IgG | Deemed unsatisfactory in one comparison study. |
| 327 | Sino Biological | Rabbit IgG | Deemed unsatisfactory in one comparison study. |
| MN-14 | (Various) | Mouse IgG | Targets the A3B3 domain, which is specific to this compound and not shared with CEACAM6.[5][7][8] |
Table 2: Example IHC Protocol Conditions for this compound
| Parameter | Condition 1 (e.g., Sanofi Clone 769) | Condition 2 (e.g., Commercial Clone CI-P83-1) |
| IHC Platform | Dako/Agilent Autostainer Link 48 | Leica BOND III |
| Antigen Retrieval | FLEX Target Retrieval Solution, Low pH | Epitope Retrieval Solution 1 (Citrate buffer, pH 6.0) |
| Primary Antibody Conc. | 0.5 µg/mL (Non-CRC tissues) | 0.75 µg/mL (Non-CRC tissues) |
| Incubation Time | 30 min | 15 min |
| Detection System | Mouse EnVision FLEX kit | BOND Polymer Refine |
| Chromogen | DAB | DAB |
Experimental Protocols
Best Practice Protocol for this compound IHC on FFPE Tissues
This protocol is a synthesis of best practices and should be optimized for your specific antibody and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3-5 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3-5 minutes each.
-
Rinse thoroughly in distilled water.
-
-
Antigen Retrieval (Heat-Induced):
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker, steamer, or microwave to a sub-boiling temperature (95-100°C) for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a protein block (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber. The serum should be from the same species as the secondary antibody.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the primary this compound antibody diluted in antibody diluent to the optimal concentration (determined by titration).
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides extensively with wash buffer.
-
Apply a biotin-free, polymer-based detection system (e.g., HRP polymer anti-mouse/rabbit IgG) according to the manufacturer's instructions. This avoids issues with endogenous biotin.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse slides extensively with wash buffer.
-
-
Chromogen Development:
-
Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Visualizations
References
- 1. Expression of this compound in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. ccij-online.org [ccij-online.org]
- 3. This compound has different expression patterns in gastric non-neoplastic and neoplastic lesions and cytoplasmic staining is a marker for evaluation of tumor progression in gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating CEACAM5 from CEACAM6 Staining
Welcome to the technical support center for differentiating CEACAM5 and CEACAM6 staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for distinguishing between these two closely related cell adhesion molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in differentiating this compound and CEACAM6?
A1: The primary challenges stem from their high degree of structural homology and shared antigenic determinants, which can lead to antibody cross-reactivity.[1][2] Additionally, their expression patterns can overlap in various tissues and tumor types, making distinct localization difficult. In some instances, the amount of CEACAM6 expressed in tumors is greater than that of this compound.[3]
Q2: Are there any truly specific monoclonal antibodies available?
A2: Yes, several monoclonal antibodies with high specificity for either this compound or CEACAM6 and minimal cross-reactivity have been developed. It is crucial to select an antibody that has been validated for specificity, ideally through knockout/knockdown cell line models or by screening against other CEACAM family members. For example, the CEACAM6 (E7S7Y) Rabbit mAb has been shown to not cross-react with CEACAM1, 5, or 8.
Q3: What is the typical subcellular localization of this compound and CEACAM6?
A3: Both this compound and CEACAM6 are typically localized to the cell surface. This compound is a transmembrane protein, while CEACAM6 is a glycosylphosphatidylinositol (GPI)-anchored protein.[4] Staining patterns are therefore expected to be membranous.
Q4: Can I differentiate this compound and CEACAM6 based on molecular weight in a Western Blot?
A4: While both are heavily glycosylated proteins with variable molecular weights, there can be a discernible difference. This compound typically migrates at 180-200 kDa, while CEACAM6 migrates at approximately 90 kDa. However, due to glycosylation, these can appear as broad bands, and it is essential to run appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background staining | - Primary antibody concentration is too high.- Non-specific binding of the secondary antibody. | - Titrate the primary antibody to its optimal concentration.- Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample.[5] |
| Weak or no staining | - Incorrect primary antibody for the application.- Inadequate antigen retrieval. | - Ensure the antibody is validated for the specific application (IHC, WB, FC).[5]- Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH. |
| Positive staining in negative control | - Cross-reactivity of the primary antibody.- Endogenous enzyme activity (for chromogenic detection). | - Select a highly specific monoclonal antibody with validated low cross-reactivity (see Antibody Specificity Table).- Include appropriate blocking steps for endogenous peroxidases or phosphatases. |
| Inability to distinguish between this compound and CEACAM6 staining | - Use of a cross-reactive antibody.- Overlapping expression patterns in the tissue. | - Switch to a more specific monoclonal antibody (see Antibody Specificity Table).- Perform dual-labeling immunofluorescence with highly specific antibodies for each target.- Use a complementary method like Western Blot or Flow Cytometry for confirmation. |
| Inconsistent staining across samples | - Variability in tissue fixation or processing.- Sections drying out during the staining procedure. | - Standardize fixation time and protocols for all samples.- Ensure slides remain hydrated throughout the entire staining process. |
Quantitative Data
Table 1: Binding Affinities of Selected Anti-CEACAM5 and Anti-CEACAM6 Monoclonal Antibodies
| Antibody Target | Antibody Clone/Name | Binding Affinity (KD) | Methodology |
| This compound | NILK-2401 | ~4 nM | Not Specified |
| This compound | B9 | 4.84 nM | ELISA[6] |
| CEACAM6 | 9A6 | 8 nM | Surface Plasmon Resonance (SPR)[7] |
| CEACAM6 | 2A3-mFc | 13 nM | Surface Plasmon Resonance (SPR)[7] |
| CEACAM6 | CEAS1-S5 | 5.089 x 10⁻¹¹ to 1.213 x 10⁻¹³ M | Surface Plasmon Resonance (SPR)[8] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Differentiating this compound and CEACAM6
This protocol provides a general framework. Optimal conditions for specific antibodies and tissues should be determined experimentally.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 min each).
-
Rinse with distilled water.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1mM EDTA, pH 8.0).[9]
-
Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 15 minutes (for chromogenic detection).
-
Wash with PBS.
-
Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a specific primary antibody against this compound or CEACAM6 at the recommended dilution (e.g., 1-2 µg/mL) in a humidified chamber overnight at 4°C.[10]
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Apply streptavidin-HRP or an enzyme-polymer complex and incubate according to the manufacturer's instructions.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis:
-
Denature 20-30 µg of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 8-10%).
-
-
Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a specific primary antibody against this compound or CEACAM6 in blocking buffer overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.[11]
-
Flow Cytometry Protocol
-
Cell Preparation:
-
Harvest cells and wash with FACS buffer (PBS with 2% FBS and 0.02% sodium azide).
-
Adjust cell concentration to 1x10⁶ cells/mL.
-
-
Staining:
-
Incubate cells with a fluorescently conjugated primary antibody specific for this compound or CEACAM6 (or an unconjugated primary followed by a fluorescent secondary) for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Analyze on a flow cytometer. Include unstained and isotype controls for proper gating.[6]
-
Visualizations
Experimental Workflow for Differentiating this compound and CEACAM6
Caption: Workflow for distinguishing this compound and CEACAM6 expression.
This compound Signaling Pathway
Caption: this compound signaling promotes proliferation and migration.[12]
CEACAM6 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. CEACAM6 expression and function in tumor biology: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. onclive.com [onclive.com]
Technical Support Center: Enhancing CEACAM5 Plasmid Transfection Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the transfection of CEACAM5 plasmids. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound plasmid transfection?
A: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended to achieve optimal results.[1][2] Cells that are too sparse may not survive the transfection process, while over-confluent cells may have reduced uptake of the plasmid due to contact inhibition.[3][4] It is advisable to test a range of cell densities to determine the ideal confluency for your specific cell line.[1]
Q2: How does the quality of the this compound plasmid DNA affect transfection efficiency?
A: The quality and purity of your plasmid DNA are critical for successful transfection.[1][5] High-quality, endotoxin-free plasmid DNA should be used, as contaminants can lead to low efficiency and cytotoxicity.[6][7] The optimal A260/A280 ratio for pure DNA is between 1.7 and 1.9.[2][8] It is also recommended to verify the integrity of your plasmid by agarose (B213101) gel electrophoresis.[8]
Q3: Can I use media containing serum and antibiotics during transfection?
A: The presence of serum and antibiotics can interfere with the formation of the transfection complex, particularly with lipid-based reagents, and may reduce transfection efficiency.[6][8] While some modern reagents are compatible with serum, it is often recommended to perform the initial transfection in serum-free and antibiotic-free media.[9][10] After an initial incubation period (typically 4-6 hours), the medium can be replaced with complete growth medium containing serum and antibiotics.[11][12]
Q4: How long after transfection should I expect to see this compound expression?
A: For transient transfections, gene expression is typically detectable within 24-72 hours post-transfection.[11] The peak of expression will vary depending on the cell type, the plasmid vector, and the promoter driving this compound expression. It is advisable to perform a time-course experiment to determine the optimal time point for your assay.
Q5: What are the best methods for evaluating transfection efficiency?
A: Transfection efficiency can be assessed using several methods. If your this compound plasmid includes a fluorescent reporter gene (e.g., GFP), you can use fluorescence microscopy or flow cytometry to quantify the percentage of transfected cells.[11] Alternatively, you can measure the expression of this compound at the mRNA level using qPCR or at the protein level using Western blotting or flow cytometry with a specific antibody.[11][13]
Troubleshooting Guide: Low Transfection Efficiency
If you are experiencing low transfection efficiency with your this compound plasmid, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Suboptimal Reagent to DNA Ratio | Perform a titration experiment to determine the optimal ratio of transfection reagent to plasmid DNA. Test a range of ratios as recommended by the reagent manufacturer (e.g., 1:1, 2:1, 3:1 of µL reagent to µg DNA).[1][14] | This ratio is highly dependent on the cell type and the specific transfection reagent being used.[12] |
| Poor Cell Health | Use healthy, actively dividing cells at a low passage number.[5][15] Ensure cells are free from contamination, such as mycoplasma, which can negatively impact transfection.[15][16] Passage cells at least 24 hours before transfection to allow for recovery.[4] | Cells should be >90% viable before transfection.[16] |
| Incorrect Cell Density | Optimize the cell density at the time of transfection. Aim for 70-90% confluency for adherent cells.[1][2] Seeding cells at different densities can help identify the optimal condition.[1] | Overly confluent or sparse cultures can both lead to poor transfection efficiency.[3][4] |
| Low-Quality Plasmid DNA | Use a high-quality plasmid purification kit that ensures low endotoxin (B1171834) levels.[6] Verify plasmid concentration and purity using spectrophotometry (A260/A280 ratio of 1.7-1.9).[2][8] Check for plasmid integrity on an agarose gel.[8] | Supercoiled plasmid DNA is generally more efficient for transient transfection.[4] |
| Presence of Inhibitors | Perform transfection in serum-free and antibiotic-free media, as these can inhibit complex formation.[8][9] The media can be replaced with complete growth media after the initial incubation period (4-6 hours).[11][12] | Some transfection reagents are specifically formulated to be compatible with serum. Always check the manufacturer's protocol.[10] |
Troubleshooting Guide: High Cell Toxicity
If you observe significant cell death following transfection, consult the table below for potential causes and solutions.
| Potential Cause | Recommended Solution | Key Considerations |
| Toxicity of Transfection Reagent | Reduce the concentration of the transfection reagent and the incubation time of the transfection complex with the cells.[11] Perform a titration to find the lowest effective concentration. | Some cell types are more sensitive to certain reagents. Consider trying a different, lower-toxicity transfection reagent.[11] |
| Toxicity of Plasmid DNA | Lower the amount of plasmid DNA used for transfection.[6] Ensure the plasmid preparation is free of contaminants like endotoxins.[6] | Overexpression of some genes, including this compound, can potentially be toxic to certain cell types.[17] |
| Suboptimal Cell Conditions | Ensure cells are healthy and not overly confluent. Transfecting at a lower density can sometimes lead to higher toxicity.[9] | Use freshly passaged cells that are in the logarithmic growth phase.[11] |
| Prolonged Exposure to Complexes | For sensitive cells, reduce the incubation time with the transfection complexes to 4-6 hours before changing to fresh media.[11] | The optimal incubation time can vary between cell lines. |
Experimental Protocols
Standard Lipid-Based Transfection Protocol (6-well plate)
This protocol provides a general guideline. Optimization is crucial for each specific cell line and plasmid combination.
-
Cell Seeding : The day before transfection, seed cells in a 6-well plate to ensure they reach 70-90% confluency at the time of transfection.[1][2]
-
Preparation of Transfection Complexes :
-
In tube A, dilute your this compound plasmid DNA in serum-free medium (e.g., Opti-MEM®).
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[9]
-
-
Transfection : Add the transfection complexes drop-wise to the cells.
-
Incubation : Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[11]
-
Medium Change : After the incubation period, aspirate the medium containing the transfection complexes and replace it with fresh, complete growth medium.
-
Analysis : Analyze gene expression 24-72 hours post-transfection.[11]
Optimization of Transfection Conditions
To optimize transfection efficiency, it is recommended to systematically vary key parameters.
| Parameter | Suggested Range for Optimization |
| Cell Density | 60%, 70%, 80%, 90% confluency |
| Plasmid DNA (µg) | 0.5, 1.0, 1.5, 2.0 |
| Transfection Reagent (µL) | 1.0, 2.0, 3.0, 4.0 |
| Reagent:DNA Ratio | 1:1, 2:1, 3:1 |
Visualizing Experimental and Biological Pathways
Experimental Workflow for Transfection Optimization
Caption: Workflow for optimizing this compound plasmid transfection.
Simplified this compound Signaling Pathway
This compound is known to play a role in cell adhesion and has been implicated in promoting tumor progression through various signaling pathways.[18][19] For instance, it can influence cell proliferation and migration.[18]
Caption: Simplified this compound signaling cascade.
References
- 1. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. polyplus-sartorius.com [polyplus-sartorius.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. genscript.com [genscript.com]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. Common Issues in Cell Transfection [procellsystem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 15. 6 Tips for Optimal Transfection | Technology Networks [technologynetworks.com]
- 16. wearecellix.com [wearecellix.com]
- 17. Plasmid Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
Optimizing CEACAM5 Immunofluorescence: A Technical Support Center
Welcome to the technical support center for optimizing fixation methods for Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound immunofluorescence?
The ideal fixation method for this compound, a cell surface glycoprotein, depends on the specific antibody and the experimental goals. Generally, a choice is made between cross-linking fixatives like paraformaldehyde (PFA) and precipitating fixatives like cold methanol (B129727).
-
Paraformaldehyde (PFA) is often preferred for preserving cellular morphology and the localization of cell surface proteins.[1] However, it can sometimes mask the epitope your antibody is supposed to recognize.
-
Cold Methanol fixation can be advantageous for some antibodies as it can expose epitopes that might be hidden after PFA fixation.[2] However, it may not preserve the cellular structure as well as PFA and can lead to the loss of some soluble proteins.[3][4]
For initial experiments, we recommend trying both methods in parallel to determine which gives the best signal-to-noise ratio for your specific antibody and cell line.
Q2: Why am I getting weak or no signal for this compound?
Several factors can contribute to a weak or absent signal:
-
Suboptimal Fixation: The chosen fixation method may be masking the epitope. Try switching from PFA to methanol fixation or vice versa. Over-fixation with PFA can also diminish the signal, so consider reducing the fixation time.[5]
-
Incorrect Antibody Concentration: The primary or secondary antibody concentration may be too low. Titrate your antibodies to find the optimal dilution.
-
Low Protein Expression: The cells you are using may have low endogenous expression of this compound. Include a positive control cell line known to express this compound to validate your protocol.
-
Improper Permeabilization: If you are using PFA fixation, a permeabilization step is necessary to allow the antibody to access intracellular domains if your antibody targets one. However, for a cell surface protein like this compound, if the epitope is extracellular, permeabilization might not be necessary and could even increase background. If the antibody targets an intracellular domain, ensure your permeabilization is sufficient.[1]
-
Antibody Incompatibility: Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6]
Q3: How can I reduce high background in my this compound staining?
High background can obscure your specific signal. Here are some common causes and solutions:
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[6] Try decreasing the antibody concentrations.
-
Insufficient Blocking: Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[7]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of your wash steps.[8]
-
Autofluorescence: Some cells and tissues have endogenous fluorescence. You can check for this by examining an unstained sample under the microscope. Using a different fluorophore with a longer wavelength may help.[8][9] Freshly prepared fixation solutions are recommended as old formaldehyde (B43269) solutions can be a source of autofluorescence.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Fixation method is masking the epitope. | Test both 4% paraformaldehyde and cold methanol fixation protocols.[1][2] Consider a sequential paraformaldehyde and methanol fixation.[10] |
| Primary/secondary antibody concentration is too low. | Perform an antibody titration to determine the optimal concentration.[6] | |
| Low or no this compound expression in the sample. | Use a positive control cell line with known this compound expression. | |
| Insufficient permeabilization (for intracellular epitopes). | If using paraformaldehyde, ensure adequate permeabilization with a detergent like Triton X-100.[5] | |
| High Background Staining | Primary/secondary antibody concentration is too high. | Reduce the antibody concentrations and/or incubation times.[6][11] |
| Insufficient blocking. | Increase blocking time (e.g., 1 hour at room temperature). Use 5-10% normal serum from the species of the secondary antibody.[7] | |
| Inadequate washing. | Increase the number and duration of washes with PBS or PBST (PBS with Tween-20).[8] | |
| Autofluorescence. | Image an unstained sample to check for autofluorescence. Use freshly made fixative solutions.[8][9] Consider using a commercial antifade mounting medium. | |
| Non-specific Staining | Secondary antibody is cross-reacting. | Run a control with only the secondary antibody to check for non-specific binding.[11] |
| Dried out samples. | Keep samples in a humidified chamber during incubations to prevent drying.[5] | |
| Incorrect Localization | Cell morphology is poorly preserved. | Paraformaldehyde fixation generally provides better morphological preservation than methanol.[3] Ensure cells are not over-confluent. |
| Protein has been redistributed during fixation. | Fix cells quickly after removing them from culture conditions. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for this compound
This protocol is recommended for preserving cell morphology and is a good starting point for cell surface staining of this compound.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh)
-
Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) - Optional, for intracellular epitopes
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Rinse cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.[12]
-
Wash three times with PBS for 5 minutes each.
-
(Optional) If your antibody targets an intracellular epitope, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. Then wash three times with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Incubate with the primary this compound antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslip onto a microscope slide using antifade mounting medium with DAPI.
-
Seal the coverslip with nail polish and let it dry.
-
Store slides at 4°C in the dark and image within a few days.
Protocol 2: Cold Methanol Fixation for this compound
This protocol is a good alternative to PFA and may enhance the signal for certain this compound antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Rinse cells twice with PBS.
-
Fix with ice-cold 100% methanol for 10 minutes at -20°C.[13]
-
Wash three times with PBS for 5 minutes each. Note: Methanol fixation also permeabilizes the cells.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary this compound antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslip onto a microscope slide using antifade mounting medium with DAPI.
-
Seal the coverslip with nail polish and let it dry.
-
Store slides at 4°C in the dark and image within a few days.
Data Presentation
Table 1: Qualitative Comparison of Fixation Methods for this compound Immunofluorescence
| Feature | 4% Paraformaldehyde (PFA) | Cold Methanol |
| Principle | Cross-links proteins, forming a stable network. | Dehydrates and precipitates proteins. |
| Morphology Preservation | Excellent preservation of cellular structure.[1] | Good, but can sometimes alter cell structure. |
| Antigenicity Preservation | May mask some epitopes due to cross-linking.[3] | Can expose some epitopes by denaturing proteins.[2] |
| Permeabilization | Requires a separate permeabilization step with detergents (e.g., Triton X-100) for intracellular targets.[1] | Simultaneously fixes and permeabilizes the cells. |
| Suitability for this compound | Generally recommended for cell surface proteins to maintain localization. | A good alternative to try, especially if PFA fixation yields a weak signal. |
| Potential Issues | Can cause autofluorescence, especially if the solution is old.[8] | May not be suitable for all antibodies and can lead to the extraction of soluble proteins.[3][4] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. arigobio.com [arigobio.com]
Troubleshooting low yield of CEACAM5 protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5).
Troubleshooting Guides
Low yield is a frequent challenge in protein purification. The following sections break down the purification workflow into key stages and provide specific troubleshooting advice for each.
Low or No Expression of this compound
A common initial hurdle is the insufficient expression of the target protein.
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The codon usage of the this compound gene may not be optimized for the expression host (e.g., E. coli, CHO cells). This can lead to translational stalling and premature termination.[1] Solution: Synthesize a codon-optimized version of the this compound gene tailored to your specific expression system. |
| Toxicity of this compound to Host Cells | High-level expression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low protein production. Solution: Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducing agent (e.g., IPTG).[2] Consider using an expression host with tighter control over basal expression. |
| Plasmid Integrity Issues | Mutations, frameshifts, or premature stop codons in the plasmid can abolish protein expression. Solution: Re-sequence the plasmid to confirm the integrity of the this compound gene and the affinity tag. |
| Inefficient Transcription or Translation | Secondary structures in the mRNA, particularly in the 5' region, can hinder ribosome binding and translation initiation. Solution: Codon optimization algorithms can often minimize these secondary structures. Ensure that the promoter is strong and appropriate for the host system. |
| Incorrect Expression Host | The chosen host strain may not be suitable for expressing a complex glycoprotein (B1211001) like this compound. Solution: For glycosylated this compound, mammalian expression systems like HEK293 or CHO cells are recommended.[3][4][5][6][7] For non-glycosylated this compound, E. coli strains like BL21(DE3) are commonly used. |
This compound is Expressed but Insoluble (Inclusion Bodies)
In bacterial expression systems, overexpressed proteins often misfold and aggregate into insoluble inclusion bodies.
| Potential Cause | Recommended Solution |
| High Expression Temperature | High temperatures can accelerate protein synthesis, overwhelming the cell's folding machinery and leading to aggregation.[8] Solution: Lower the induction temperature to 18-25°C to slow down protein synthesis and promote proper folding.[2] |
| Lack of Proper Post-Translational Modifications | As a glycoprotein, this compound requires glycosylation for proper folding and solubility. E. coli cannot perform these modifications. Solution: Express this compound in a mammalian cell line (HEK293, CHO) that can correctly glycosylate the protein.[3][4][5][6][7] |
| Formation of Inclusion Bodies | If expression in E. coli is necessary, the protein may need to be purified from inclusion bodies under denaturing conditions. Solution: Lyse the cells with a buffer containing denaturants like urea (B33335) or guanidinium (B1211019) chloride. The solubilized protein can then be purified and subsequently refolded. |
Low Yield After Purification
Low recovery of this compound after the purification steps can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | Incomplete cell disruption will result in a significant portion of the protein not being released into the lysate.[8] Solution: Optimize your lysis method. For sonication, adjust the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. Combining methods can improve efficiency. |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein, reducing the final yield.[9] Solution: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[9] Using protease-deficient host strains can also be beneficial. |
| Suboptimal Affinity Chromatography Conditions | Issues with the binding, washing, or elution steps can lead to significant protein loss. Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of the tagged this compound to the resin. For His-tagged proteins, ensure that chelating agents like EDTA are not present in the sample. Solution (Washing): Use a wash buffer with a low concentration of a competing agent (e.g., 10-20 mM imidazole (B134444) for His-tags) to remove non-specifically bound proteins without eluting the target protein. Solution (Elution): Optimize the concentration of the eluting agent. A gradient elution can sometimes improve recovery and purity. |
| Glycosylation Heterogeneity | This compound is heavily glycosylated, and this can lead to a heterogeneous population of protein molecules with different sizes and charges.[10][11] This heterogeneity might affect the binding to the affinity resin. Solution: Consider using a purification method that is less sensitive to glycosylation, such as immunoaffinity chromatography.[12] Alternatively, lectin affinity chromatography could be used to enrich for specific glycoforms. |
| Protein Precipitation During Purification | The protein may precipitate during purification or after elution due to inappropriate buffer conditions. Solution: Optimize the buffer composition by adjusting the pH and ionic strength. Adding stabilizing agents like glycerol (B35011) (5-50%), trehalose (B1683222) (5-8%), or low concentrations of non-ionic detergents (e.g., 0.01% Tween 80) can improve stability.[13][14][15] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged this compound from Mammalian Cells (HEK293 or CHO)
This protocol outlines a general procedure for the expression and purification of His-tagged this compound from the supernatant of cultured mammalian cells.
1. Expression:
-
Transfect HEK293 or CHO cells with a mammalian expression vector containing the codon-optimized this compound gene with a C-terminal His-tag.
-
Culture the cells in an appropriate medium. For stable cell lines, the medium should contain a selection agent (e.g., puromycin).[16]
-
Harvest the cell culture supernatant containing the secreted this compound protein by centrifugation.
2. Affinity Chromatography (IMAC):
-
Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0).[5]
-
Loading: Load the clarified cell culture supernatant onto the equilibrated column. The flow rate should be kept low to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 20 mM Tris, 150 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound protein with elution buffer (e.g., 20 mM Tris, 150 mM NaCl, 250-500 mM Imidazole, pH 8.0). Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
3. Buffer Exchange and Storage:
-
Pool the fractions containing the purified this compound.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
For long-term storage, add cryoprotectants like glycerol (to a final concentration of 5-50%) or trehalose (5-8%).[13][14][15]
-
Aliquot the purified protein and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][13]
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound running as a broad band or at a higher molecular weight than expected on SDS-PAGE?
A1: This is likely due to the extensive and heterogeneous N-linked glycosylation of this compound. The predicted molecular weight of the polypeptide chain is around 72-73 kDa, but due to glycosylation, the apparent molecular weight on SDS-PAGE can range from 100 to 180 kDa.[3][7] The broadness of the band reflects the heterogeneity of the glycan structures attached to the protein.
Q2: Can I express and purify functional this compound from E. coli?
A2: While you can express the this compound polypeptide in E. coli, it will not be glycosylated. Glycosylation is often crucial for the proper folding, stability, and biological activity of glycoproteins. If your application requires a properly folded and functional protein, a mammalian expression system (HEK293, CHO) is highly recommended.[3][4][5][6][7]
Q3: My His-tagged this compound is not binding to the Ni-NTA column. What could be the problem?
A3: Several factors could be at play:
-
Hidden His-tag: The His-tag might be buried within the folded protein and inaccessible to the resin. You could try purifying under denaturing conditions to expose the tag.
-
Presence of Chelating Agents: If your buffers contain EDTA or other chelating agents, they will strip the nickel ions from the column, preventing your protein from binding.
-
Incorrect Buffer pH: The binding of the His-tag to the nickel resin is pH-dependent. Ensure your binding buffer has a pH of around 7.5-8.0.
Q4: How can I improve the purity of my this compound protein?
A4: If a single affinity chromatography step is not sufficient, consider adding a second purification step. Size-exclusion chromatography (gel filtration) is a good option to separate your protein from aggregates and other contaminants of different sizes. Ion-exchange chromatography can also be used to separate proteins based on their charge.
Visualizations
This compound Purification Workflow
Caption: A typical workflow for the purification of recombinant this compound from mammalian cell culture.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound protein purification.
This compound Signaling Pathway in Cancer
Caption: this compound promotes tumor progression via the p38-SMAD2/3 signaling pathway.[17]
References
- 1. raybiotech.com [raybiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Human CEACAM-5 Protein | CD66e - Syd Labs [sydlabs.com]
- 4. This compound (Human) Recombinant Protein(P7616) | Abnova [abnova.com]
- 5. Human this compound (CD66e) His-tag Recombinant Protein (RP-88028) [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sinobiological.com [sinobiological.com]
- 8. neb.com [neb.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific N-Linked Glycosylation Analysis of Human Carcinoembryonic Antigen by Sheathless Capillary Electrophoresis–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for preparation of low abundance glycoproteins from mammalian cell supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. astorscientific.us [astorscientific.us]
- 14. Recombinant Human this compound/CEA Protein (His Tag) - Elabscience® [elabscience.com]
- 15. cusabio.com [cusabio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. onclive.com [onclive.com]
CEACAM5 Antibody Lot-to-Lot Variability Control: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for lot-to-lot variability of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) antibodies. Ensuring antibody consistency is critical for reproducible and reliable experimental results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is antibody lot-to-lot variability and why is it a concern for this compound antibodies?
Q2: What are the primary causes of lot-to-lot variability in antibodies?
A2: Variability can stem from several factors throughout the manufacturing process.[3] For polyclonal antibodies, different immune responses in host animals for each new lot are a major contributor.[2] For monoclonal antibodies, issues like hybridoma instability can affect consistency.[2] Other causes include slight alterations in the manufacturing process, changes in raw material quality, improper transport or storage, and variations in purification or conjugation processes.[3][7][8]
Q3: How can I proactively manage lot-to-lot variability for a long-term study?
A3: For long-term studies, it is highly recommended to purchase a single, large lot of the this compound antibody sufficient for the entire project. If this is not feasible, you can ask the manufacturer to reserve vials from the same production lot.[1] This approach minimizes the need for repeated validation of new lots and ensures greater consistency in your results over time.[1]
Q4: What are the essential first steps when receiving a new lot of a this compound antibody?
A4: Upon receiving a new lot, always verify that storage conditions have been maintained during transit.[3] Refer to the manufacturer's datasheet for specific storage instructions, which typically involve storing at 4°C for short-term use or aliquoting and freezing at -20°C or -80°C for long-term storage to avoid freeze-thaw cycles.[1][2] For fluorophore-conjugated antibodies, protection from light is critical.[2] Before use, perform a side-by-side comparison with the previous lot to qualify its performance in your specific application.
New Lot Qualification Workflow
A systematic approach is essential when validating a new antibody lot. The following workflow ensures that the new lot meets the performance standards established by the previous lot.
Caption: Workflow for validating a new lot of this compound antibody.
Troubleshooting Guides
This section addresses common issues encountered when a new antibody lot shows different performance from a previous, validated lot.
Issue 1: Weak or No Signal in Western Blot (WB)
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Concentration | The optimal dilution for a new lot may differ. Perform a new titration experiment to determine the ideal concentration.[2] |
| Incorrect Storage | Improper storage or repeated freeze-thaw cycles can degrade the antibody.[2] Use a fresh aliquot and always follow datasheet storage recommendations. |
| Loss of Immunoreactivity | The new lot may have reduced activity. Confirm the performance of your detection system and substrates with a positive control. If the issue persists, the new lot may be faulty.[9] |
| Target Protein Absent in Lysate | Ensure your positive control lysate expresses this compound. Run a loading control (e.g., GAPDH, beta-actin) to confirm protein integrity and equal loading.[10] |
Issue 2: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
| Potential Cause | Troubleshooting Step |
| Antibody Concentration Too High | A new lot might be more concentrated. Titrate the antibody to find a dilution that provides specific staining with low background.[9] |
| Inadequate Blocking | Ensure blocking steps are sufficient. Use serum from the same species as the secondary antibody for blocking.[11][12] |
| Cross-Reactivity | The new lot may have different cross-reactivity profiles. Confirm staining patterns on validated positive and negative control tissues. For this compound, colon or appendix tissue can serve as a positive control, while stroma and smooth muscle should be negative.[13] |
| Incorrect Antigen Retrieval | Verify that the heat-induced epitope retrieval (HIER) method, buffer pH, and incubation times are optimal for the new lot as per the manufacturer's protocol. |
Issue 3: Inconsistent Results in ELISA
| Potential Cause | Troubleshooting Step |
| Different Binding Affinity (Kd) | The new lot may have a different affinity for this compound. Run a standard curve with both the old and new lots side-by-side to compare their performance (e.g., EC50 values). |
| Variability in Conjugate | If using a directly conjugated primary antibody, the enzyme or fluorophore-to-antibody ratio may differ, affecting signal output. Re-optimize incubation times and substrate concentrations. |
| Plate Coating Issues | Ensure consistent coating of the ELISA plate with the this compound antigen or capture antibody. |
| Matrix Effects | Sample matrix can interfere with antibody binding. Confirm that sample dilutions and buffers are consistent between experiments. |
Issue 4: Shift in Staining Intensity or Population Gating in Flow Cytometry
| Potential Cause | Troubleshooting Step |
| Different Fluorophore-to-Antibody Ratio (FAR) | For conjugated antibodies, the FAR can vary between lots, leading to changes in brightness. This is especially true for tandem dyes.[1] It is crucial to run compensation controls for each new lot.[1] |
| Suboptimal Titration | Re-titer the new antibody lot to find the optimal concentration that maximizes the staining index (separation between positive and negative populations). |
| Non-Specific Binding | Increased non-specific binding can raise background fluorescence. Include appropriate controls like Fluorescence Minus One (FMO) and isotype controls to set gates correctly.[1] |
| Cell Viability Issues | Use a viability dye to exclude dead cells, which can bind antibodies non-specifically and skew results. |
Quantitative Data Comparison Example
When validating a new lot, quantitative comparison against the old lot is crucial.
Table 1: Example Lot-to-Lot Comparison for a this compound Antibody in ELISA
| Parameter | Lot A (Previous Lot) | Lot B (New Lot) | Acceptance Criteria |
| EC50 | 1.2 ng/mL | 1.5 ng/mL | Within ± 20% of Lot A |
| Signal-to-Background Ratio | 15 | 13 | > 10 |
| Intra-assay Precision (%CV) | 4.5% | 5.2% | < 10% |
| Inter-assay Precision (%CV) | 7.8% | 8.5% | < 15% |
Key Experimental Protocols
Protocol 1: Side-by-Side Western Blot Validation
-
Sample Preparation : Prepare lysates from a this compound-positive cell line (e.g., HT-29) and a negative cell line.
-
Gel Electrophoresis : Load equal amounts of protein from the positive and negative lysates onto two identical SDS-PAGE gels. Include a loading control.
-
Transfer : Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block both membranes in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate one membrane with the previous lot of this compound antibody and the other with the new lot. Use the previously optimized dilution as a starting point. Incubate overnight at 4°C.
-
Washing : Wash membranes 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate both membranes with the same HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add ECL substrate and image both blots using the same exposure time.
-
Analysis : Compare the band intensity for this compound (typically 80-200 kDa) relative to the loading control.[5] The new lot should show a specific band at the correct molecular weight in the positive lysate and no band in the negative lysate, with a signal intensity comparable to the old lot.
Protocol 2: Titration of a New Antibody Lot for IHC
-
Prepare Slides : Use slides with formalin-fixed, paraffin-embedded (FFPE) sections of a known this compound-positive tissue (e.g., colon adenocarcinoma).[13]
-
Deparaffinization and Rehydration : Deparaffinize sections and rehydrate through a graded alcohol series.
-
Antigen Retrieval : Perform heat-induced epitope retrieval as recommended by the antibody datasheet (e.g., using 10mM Tris with 1mM EDTA, pH 9.0).
-
Blocking : Block endogenous peroxidase and non-specific binding sites.
-
Primary Antibody Incubation : Apply the new this compound antibody at a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400). Incubate for 1 hour at room temperature or as specified.
-
Detection : Use a polymer-based detection system and a chromogen like DAB.
-
Counterstain : Lightly counterstain with hematoxylin.
-
Dehydrate and Mount : Dehydrate the slides and mount with a coverslip.
-
Analysis : Microscopically examine the slides to identify the optimal dilution that provides strong, specific membrane staining in tumor cells with minimal background.[4]
Caption: Decision tree for troubleshooting high background in IHC.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 3. myadlm.org [myadlm.org]
- 4. ascopubs.org [ascopubs.org]
- 5. zeta-corp.com [zeta-corp.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.cap.org [documents.cap.org]
- 10. The ABCs of finding a good antibody: How to find a good antibody, validate it, and publish meaningful data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ms-validatedantibodies.com [ms-validatedantibodies.com]
Technical Support Center: Validating CEACAM5 Knockdown by shRNA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the efficiency of CEACAM5 knockdown using short hairpin RNA (shRNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in cancer?
A1: Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (this compound), also known as CEA or CD66e, is a glycoprotein (B1211001) found on the surface of various cell types.[1][2] It functions as a cell adhesion molecule involved in both homophilic (binding to other this compound molecules) and heterophilic (binding to other molecules like CEACAM6) cell adhesion.[2] In many cancers, including colorectal, lung, gastric, and breast cancer, this compound is overexpressed and acts as an oncogene.[1] Its elevated expression is linked to tumor progression, invasion, metastasis, and poor patient prognosis by activating signaling pathways that promote cell proliferation and migration, such as the p38-SMAD2/3 pathway.[1][3][4]
Q2: How does shRNA work to knock down this compound expression?
A2: Short hairpin RNA (shRNA) is an artificial RNA molecule with a hairpin turn that is used to silence target gene expression via RNA interference (RNAi).[5][6] shRNA sequences are typically delivered into cells using viral vectors, like lentiviruses, which allows for stable integration into the host cell's genome.[5][7] Once inside the cell, the shRNA is processed by cellular machinery (Dicer) into small interfering RNA (siRNA).[7] This siRNA is then incorporated into the RNA-Induced Silencing Complex (RISC), which unwinds the siRNA and uses one strand to find and bind to the complementary messenger RNA (mRNA) sequence of the this compound gene. This binding leads to the degradation of the this compound mRNA, thereby preventing its translation into protein and effectively "knocking down" gene expression.[7]
Q3: Why is it critical to validate this compound knockdown efficiency?
A3: Validating knockdown efficiency is essential to ensure that the observed phenotypic changes in your experiment are a direct result of reduced this compound expression and not due to other factors. Incomplete knockdown may not produce the desired biological effect, while off-target effects could lead to misinterpretation of results.[8][9] Validation confirms the potency of your shRNA construct and the reliability of your experimental model. The most common methods to evaluate knockdown efficiency are RT-qPCR to measure mRNA levels and Western blotting to measure protein levels.[8][10]
Q4: What are the primary methods for validating this compound knockdown?
A4: The two most widely accepted methods are:
-
Western Blotting: This method quantifies the this compound protein level. Since protein function is ultimately what affects cell phenotype, confirming a reduction at the protein level is crucial.[8][12] It's important to note that a significant drop in mRNA may not immediately correspond to a similar drop in protein levels due to protein stability and half-life.[13]
Q5: Should I use transient or stable shRNA expression for my experiments?
A5: The choice depends on your experimental goals.
Q6: How many different shRNA sequences should I test for this compound?
A6: It is highly recommended to test at least 3-4 different shRNA sequences targeting different regions of the this compound gene.[15] Not all shRNA sequences will be effective; typically, only 20-30% of shRNAs produce strong knockdown.[8][15] Testing multiple sequences helps identify the most potent one and reduces the chance of off-target effects influencing the results.[15] You should always include a non-targeting or scrambled shRNA control in your experiments.
Troubleshooting Guide
Problem: I am observing low or no this compound knockdown.
This is a common issue that can arise from several factors related to shRNA delivery, design, or the validation assay itself.
| Possible Cause | Recommended Solution |
| Inefficient Lentiviral Transduction | 1. Optimize Multiplicity of Infection (MOI): Perform a titration experiment with a reporter virus (e.g., GFP) to determine the optimal MOI for your specific cell line. Some cell lines may require a higher MOI.[11][16] 2. Check Cell Health: Ensure cells are healthy, actively dividing, and not over-confluent at the time of transduction.[16][17] 3. Use Transduction Enhancers: Add reagents like Polybrene (typically 4-8 µg/mL) to the media to enhance viral particle binding to the cell membrane.[17][18] If Polybrene is toxic to your cells, consider alternatives like DEAE dextran.[19] 4. Verify Viral Titer: An insufficient viral titer is a common cause of poor transduction.[20] If you produce your own virus, ensure the production protocol is optimized. |
| Ineffective shRNA Sequence or Design | 1. Test Multiple shRNAs: As mentioned, not all shRNA sequences are effective. Test 3-4 different shRNAs targeting this compound.[15] 2. Verify Sequence Integrity: Ensure the shRNA sequence in your plasmid is correct and free of mutations.[16] Avoid sequences with more than three tandem 'T's, which can cause premature transcription termination.[16] 3. Consider a "Cocktail" Approach: Using a mixture of different effective shRNAs targeting the same gene can sometimes improve knockdown efficiency.[8] |
| Issues with Validation Assay | 1. qRT-PCR: - Primer Specificity: Validate your qRT-PCR primers to ensure they efficiently and specifically amplify this compound. Run the product on an agarose (B213101) gel to check for a single band of the correct size.[8] - RNA Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis. 2. Western Blot: - Antibody Specificity: Verify that your primary antibody is specific to this compound. False positive bands from non-specific binding can mask a successful knockdown.[8][21] - Protein Half-Life: Allow sufficient time between transduction and harvesting for the existing this compound protein to degrade. Harvest cells at least 48-72 hours post-transduction, and consider longer time points if the protein is very stable.[13][16] |
| Cell-Specific Factors | 1. Check RNAi Machinery: Ensure your target cells express essential components of the RNAi machinery, like Dicer and Argonaute-2.[22] 2. Selection Marker: If using a stable knockdown approach, ensure you have determined the optimal antibiotic concentration for selection by performing a kill curve.[19] Allow cells to recover for 48-72 hours after transduction before applying antibiotic selection.[19] |
Problem: I suspect my shRNA is causing off-target effects.
Off-target effects occur when the shRNA silences unintended genes, which can lead to misleading results.[23]
| Mitigation Strategy | Description |
| Bioinformatics Analysis | Use bioinformatics tools to screen your shRNA sequences against the entire genome to identify potential unintended targets. The "seed region" (nucleotides 2-8) of the shRNA is a primary driver of off-target effects.[24] |
| Use Low shRNA Concentration | Use the lowest effective concentration of your shRNA (or lowest MOI for viral delivery) that achieves sufficient on-target knockdown. Higher concentrations are more likely to cause off-target effects.[25][26] |
| Rescue Experiment | To confirm that the observed phenotype is due to this compound knockdown, perform a rescue experiment. This involves re-introducing a version of the this compound gene that is resistant to your shRNA (e.g., by silent mutations in the shRNA binding site). Reversal of the phenotype upon re-expression of this compound confirms the specificity of the shRNA effect. |
| Test Multiple shRNAs | As a crucial control, demonstrate that at least two different shRNAs targeting different sequences on the this compound mRNA produce the same phenotype. This makes it less likely that the observed effect is due to an off-target effect of a single shRNA.[27] |
Experimental Protocols & Workflows
This compound Knockdown and Validation Workflow
The following diagram outlines the general experimental process from shRNA delivery to validation.
Caption: General workflow for this compound knockdown using shRNA and subsequent validation.
Protocol 1: Lentiviral Transduction for Stable Knockdown
This protocol provides a general guideline for transducing adherent cells.
-
Cell Seeding: The day before transduction, seed your target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.
-
Prepare Transduction Media: In a sterile tube, prepare the transduction cocktail for each well. This includes your complete cell culture medium, the appropriate volume of lentiviral particles for your desired MOI, and Polybrene to a final concentration of 8 µg/mL.[17]
-
Transduction: Gently aspirate the existing media from your cells and replace it with the transduction media.
-
Incubation & Selection: Incubate for another 24-48 hours. If your vector contains a selection marker, you can now begin antibiotic selection.
Protocol 2: qRT-PCR for this compound mRNA Validation
-
RNA Isolation: Harvest cells (both control and this compound-shRNA treated) and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. An A260/280 ratio of ~2.0 is considered pure.[29]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Prepare qPCR Reaction: In a qPCR plate, prepare the reaction mix for each sample in triplicate. Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for this compound
-
SYBR Green or TaqMan master mix
-
Nuclease-free water
-
Also prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[27]
-
-
Run qPCR: Perform the qPCR reaction on a real-time PCR machine using a standard thermal cycling program.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative expression of this compound mRNA using the 2-ΔΔCt method, normalizing the this compound Ct values to the housekeeping gene and comparing the shRNA-treated sample to the non-targeting control sample.[30]
Protocol 3: Western Blot for this compound Protein Validation
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][31]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[31]
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C with gentle agitation.[12] Also probe a separate membrane (or the same one after stripping) for a loading control protein like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[12]
-
Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Quantify the band intensities using image analysis software and normalize the this compound signal to the loading control.[12]
This compound Signaling Pathway and Troubleshooting Logic
This compound Signaling Pathway
This compound is known to promote cancer progression through several signaling pathways, including the p38-SMAD2/3 pathway.[3][4] Understanding this can help in designing downstream functional assays post-knockdown.
Caption: Simplified this compound signaling pathway leading to cancer progression.
Troubleshooting Logic for Low Knockdown
Use this decision tree to diagnose issues with poor knockdown efficiency.
Caption: Troubleshooting decision tree for low this compound knockdown efficiency.
References
- 1. cusabio.com [cusabio.com]
- 2. uniprot.org [uniprot.org]
- 3. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 9. Novel anti-cancer mechanism identified by shRNA/siRNA off-target effects | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Transient (siRNA) and Stable (shRNA) Transfection Services - Altogen Labs [altogenlabs.com]
- 15. How many shRNAs should be tested for knocking down a GOI? | VectorBuilder [en.vectorbuilder.com]
- 16. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Methods for Enhancing Lentiviral Transduction Efficiency [sigmaaldrich.com]
- 19. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. horizondiscovery.com [horizondiscovery.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 27. researchgate.net [researchgate.net]
- 28. manuals.cellecta.com [manuals.cellecta.com]
- 29. qiagen.com [qiagen.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
Validation & Comparative
Validating CEACAM5 as a Prognostic Biomarker in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) with other established and emerging prognostic biomarkers in gastric cancer. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to aid in the validation and potential clinical application of this compound.
Prognostic Performance of this compound and Alternatives in Gastric Cancer
The prognostic value of a biomarker is critical for predicting patient outcomes and guiding therapeutic decisions. The following tables summarize the performance of this compound in comparison to other key biomarkers in gastric cancer, based on Hazard Ratios (HR) and Odds Ratios (OR) from various studies.
| Biomarker | Method of Detection | Patient Cohort | Prognostic Significance (Hazard Ratio, HR) | Association with Clinicopathological Parameters (Odds Ratio, OR) |
| This compound | Immunohistochemistry (IHC) | 143 Gastric Cancer Patients (Stage IIIA-IV) | An independent prognostic predictor for patients with GC of clinical stage IIIA/IV (p=0.033).[1] | Positively correlated with invasion depth of gastric adenocarcinoma (p<0.001).[1] In precancerous lesions, this compound-positive patients had a higher risk of developing GC (OR = 12.68, p<0.001).[1] |
| CEA | Serum Immunoassay | 469 pN0 Gastric Cancer Patients | Elevated CEA was a significant prognostic factor for overall survival (OR = 4.924, p < 0.05).[2] | Elevated preoperative CEA was independently associated with shorter Recurrence-Free Survival (HR = 1.69).[3] |
| CA 19-9 | Serum Immunoassay | Meta-analysis of 38 studies | Significantly associated with poor overall survival (HR = 1.83).[4][5] | Associated with advanced tumor stage (III/IV vs I/II: OR = 3.36), deeper invasion (pT3/T4 vs pT1/T2: OR = 2.40), and lymph node metastasis (Positive vs Negative: OR = 2.91).[4][5] |
| HER2 | IHC/ISH | Meta-analysis of 30 studies (9,945 patients) | Overexpression was an unfavorable survival indicator in both resectable (HR = 1.56) and advanced (HR = 1.70) gastric cancer.[6] | HER2-positive status is associated with poor survival and clinicopathological characteristics such as serosal invasion and lymph node metastases.[7] |
| MSI | PCR/IHC | 102 Gastric Adenocarcinoma Patients | Independently associated with better survival (HR = 0.209).[8] | MSI cases were associated with lower clinical stages (I-II).[8] |
| PD-L1 | IHC | 96 Gastric Adenocarcinoma Patients | An independent favorable prognostic factor for overall survival (HR = 0.481).[9] | In another meta-analysis, PD-L1 expression was associated with poorer overall survival (HR = 1.46).[1] |
Experimental Protocols for this compound Detection
Accurate and reproducible detection methods are paramount for biomarker validation. Below are detailed protocols for the three most common methods used to assess this compound expression.
Immunohistochemistry (IHC) for this compound in Formalin-Fixed Paraffin-Embedded (FFPE) Gastric Cancer Tissue
This protocol outlines the steps for detecting this compound protein expression in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol (B145695) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Boil tissue slices in a citrate (B86180) buffer (pH 6.0) at 95°C for 10 minutes.[5]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[5]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with a blocking solution (e.g., 2% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against this compound (e.g., MGd1 at 2 µg/ml) overnight at 4°C.[1]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Apply a DAB (3,3'-diaminobenzidine) substrate kit and incubate until the desired stain intensity develops.
-
Wash with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
-
The expression can be scored as negative (-) or positive (+) based on the staining intensity observed under a microscope.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
This sandwich ELISA protocol is for the quantitative measurement of this compound in serum samples.
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for this compound diluted in PBS.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate five times with a wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µl of standards and diluted patient serum samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for this compound.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Real-Time Quantitative PCR (RT-qPCR) for this compound mRNA in Gastric Cancer Tissue
This protocol details the quantification of this compound mRNA expression from tissue samples.
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or RNAlater-preserved gastric cancer tissue and adjacent normal tissue using a suitable RNA extraction kit.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound, and a SYBR Green or probe-based qPCR master mix.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the housekeeping gene.
-
Calculate the relative expression of this compound mRNA using the 2-ΔΔCt method.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for understanding the role of this compound in gastric cancer.
References
- 1. Identification of this compound as a Biomarker for Prewarning and Prognosis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Biomarker for Prewarning and Prognosis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEA-induced PI3K/AKT pathway activation through the binding of CEA to KRT1 contributes to oxaliplatin resistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting this compound: Biomarker Characterization and Fluorescent Probe Labeling for Image-Guided Gastric Cancer Surgery [mdpi.com]
- 8. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
Expression of CEACAM5 and CEACAM6 in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expression and roles of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6) in pancreatic cancer. The information presented is based on experimental data from multiple studies, intended to inform research and therapeutic development.
Executive Summary
Both this compound (also known as CEA or CD66e) and CEACAM6 (also known as NCA-90 or CD66c) are overexpressed in pancreatic ductal adenocarcinoma (PDAC) and its precursor lesions, pancreatic intraepithelial neoplasia (PanIN).[1][2][3] Generally, CEACAM6 is expressed at higher levels than this compound across various tumor histotypes.[4][5] High expression of both markers is associated with a poorer prognosis, including shortened overall and disease-free survival.[6] Specifically, elevated this compound and CEACAM6 are linked to lymph node metastasis, while high CEACAM6 is also associated with distant metastasis, tumor recurrence, and chemoresistance.[1][6]
Quantitative Data on Protein Expression
The following tables summarize the expression data for this compound and CEACAM6 in pancreatic cancer tissues as determined by immunohistochemistry (IHC).
Table 1: Immunohistochemical Expression of CEACAMs in Pancreatic Ductal Adenocarcinoma
| Marker | Percentage of Positive Cases | Association with Clinicopathological Parameters | Source |
| This compound | 63.5% (87/137) | Correlated with lymph node status (P = 0.017) and distant metastasis (P<0.001). Shortened Overall Survival (OS) and Disease-Free Survival (DFS) (P = 0.025 and P = 0.007, respectively). | [6] |
| CEACAM6 | 72.3% (99/137) | Correlated with lymph node status (P = 0.046) and distant metastasis (P<0.001). Shortened OS and DFS (P = 0.010 and P = 0.030, respectively). Exclusively correlated with tumor recurrence. | [6] |
| CEACAM6 | 92% (82/89) | Negative expression associated with absence of lymph node metastases (P = 0.012), lower disease stage (P = 0.008), and longer postoperative survival (P = 0.047). | [3] |
Table 2: Semi-Quantitative Immunohistochemistry Scores in Pancreatic Tumors
| Histotype | This compound Mean Score ± SD (0-8 scale) | CEACAM6 Mean Score ± SD (0-8 scale) | Source |
| Moderately-differentiated | Not specified | Higher than well- and poorly-differentiated | [4][5] |
| Well-differentiated | Not specified | Lower than moderately-differentiated | [4][5] |
| Poorly-differentiated | Not specified | Lower than moderately- and well-differentiated | [4][5] |
Note: A direct numerical comparison for pancreatic cancer histotypes from this particular study was described textually rather than with specific numerical scores in the provided search results.
Signaling Pathways
Overexpression of this compound and CEACAM6 in pancreatic cancer cells contributes to tumor progression by promoting cell invasion, metastasis, and resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[2] CEACAM6 has been shown to influence these processes through the SRC/PI3K/AKT signaling pathway.
Caption: this compound and CEACAM6 signaling in pancreatic cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Immunohistochemistry (IHC) Protocol
This protocol is a generalized representation based on methodologies described in the cited literature.[3][4][6]
Caption: Generalized workflow for immunohistochemical staining.
Protocol Details:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor tissue microarrays or whole sections are used.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a low pH target retrieval solution.[7]
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using appropriate reagents.
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody specific to either this compound (e.g., clone MN-14) or CEACAM6 (e.g., clone MN-15 or 9A6).[4][8]
-
Detection System: A polymer-based detection system (e.g., horseradish peroxidase-conjugated) is applied, followed by a chromogen like 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.[4][7]
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring: Staining intensity and the percentage of positive tumor cells are evaluated by pathologists. A scoring system (e.g., 0 for negative, up to 8 for highest expression) or a dichotomized grouping (positive vs. negative) is used for analysis.[4][6]
Western Blot Protocol
This protocol allows for the validation of protein expression and size.
-
Protein Extraction: Lysates are prepared from pancreatic tissue samples (tumor and corresponding normal tissue) using a lysis buffer (e.g., containing TRIS/HCl and SDS).[1]
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against this compound or CEACAM6.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qRT-PCR) Protocol
This protocol quantifies mRNA expression levels.[9][10]
-
RNA Extraction: Total RNA is extracted from pancreatic cancer cells or tissues using a reagent like TRIzol.[9]
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[9]
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based supermix with primers specific for this compound, CEACAM6, and a housekeeping gene (e.g., GAPDH) for normalization.[9][10]
-
Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCq method.[10]
Conclusion
This compound and CEACAM6 are important biomarkers in pancreatic cancer, with CEACAM6 generally showing higher and more frequent expression. Their overexpression is strongly correlated with aggressive tumor biology and poor clinical outcomes. Both molecules play roles in inhibiting apoptosis and promoting metastasis, making them promising targets for novel therapeutic strategies, including antibody-drug conjugates and CAR T-cell therapies.[9] The provided data and protocols offer a foundation for further research into the comparative roles and therapeutic targeting of this compound and CEACAM6 in pancreatic cancer.
References
- 1. CEACAM6’s Role as a Chemoresistance and Prognostic Biomarker for Pancreatic Cancer: A Comparison of CEACAM6’s Diagnostic and Prognostic Capabilities with Those of CA19-9 and CEA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Chosen Carcinoembryonic-Related Cell Adhesion Molecules in Pancreatic Intraepithelial Neoplasia (PanIN) Associated with Chronic Pancreatitis and Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEACAM6 Is a Novel Biomarker in Pancreatic Adenocarcinoma and PanIN Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carcinoembryonic Antigen-Related Cell Adhesion Molecules (CEACAM) 1, 5 and 6 as Biomarkers in Pancreatic Cancer | PLOS One [journals.plos.org]
- 7. congress.sanofimedical.com [congress.sanofimedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Suppression of CEACAM6 via pHLIP-Delivered RNAs in Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 10. CEACAM6 promotes cholangiocarcinoma migration and invasion by inducing epithelial-mesenchymal transition through inhibition of the SRC/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of CEACAM5 Specificity: A Comparative Guide to Commercial Antibodies
For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount to achieving reliable and reproducible results. This is particularly crucial when targeting members of the Carcinoembryonic Antigen-Related Cell Adhesion Molecule (CEACAM) family, notorious for their high degree of sequence homology. This guide provides a comprehensive comparison of commercially available CEACAM5 antibodies, focusing on their cross-reactivity with other CEACAM family members. The information presented is based on publicly available data to aid in the selection of the most suitable antibody for your research needs.
Comparative Analysis of Commercial this compound Antibody Cross-Reactivity
To address this challenge, several studies have evaluated the specificity of commercially available this compound antibody clones. The following tables summarize the reported cross-reactivity profiles based on various immunoassays.
Table 1: Immunohistochemistry (IHC) Cross-Reactivity on Overexpressing Cells
A key method for assessing antibody specificity involves testing on cell lines engineered to overexpress individual CEACAM family members, typically Chinese Hamster Ovary (CHO) cells. This allows for a direct evaluation of off-target binding in a controlled system.
| Antibody Clone | Provider | Reported Cross-Reactivity with other CEACAMs (IHC on CHO cells) |
| CI-P83-1 | Santa Cruz Biotechnology | No cross-reactivity observed with CEACAM1, CEACAM6, CEACAM7, or CEACAM8.[1] |
| 487609 | R&D Systems | No cross-reactivity observed with CEACAM1, CEACAM6, CEACAM7, or CEACAM8.[1][2] |
| OTI1D4 | Thermo Fisher | Showed higher levels of diffuse cytoplasmic staining, suggesting potential non-specific binding.[3] |
| EPCEAR7 | Abcam | Showed reactivity to this compound but also included higher levels of diffuse cytoplasmic staining.[3] However, other data indicates no cross-reactivity with CEACAM1, CEACAM3, and CEACAM8, but potential cross-reactivity with CEACAM6.[4] |
| 327 | Sino Biological | Showed some overstaining, indicating potential for non-specific binding.[3] |
This data is primarily derived from a comparative study presented by Sanofi, which evaluated these commercial clones against their validated proprietary clone 769.[1][3]
Table 2: Cross-Reactivity Data from Other Immunoassays (Western Blot, ELISA)
Beyond IHC, other techniques are employed to characterize antibody specificity. This table includes findings from Western blot and ELISA studies.
| Antibody Clone | Provider | Reported Cross-Reactivity with other CEACAMs | Assay |
| CB30 | Cell Signaling Technology | Specific for this compound.[5] | Western Blot |
| COL-1 | Multiple | Specific for this compound; reported not to react with nonspecific cross-reacting antigen (NCA).[6][7][8] | Western Blot, IHC |
| 1105 | Unknown | Cross-reacts with CEACAM6. | Western Blot |
| 11A1 | EpigenTek | Cross-reacts with CEACAM6.[9] | ELISA |
| B1.1 | BD Biosciences | Pan-CEACAM; recognizes CEACAM1, CEACAM3, this compound, and CEACAM6. | Flow Cytometry |
Experimental Protocols for Assessing Antibody Cross-Reactivity
Accurate determination of antibody specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to evaluate cross-reactivity.
Overexpression in CHO Cells for Specificity Testing
A common and effective method to test for cross-reactivity is to use a panel of CHO cell lines, each engineered to overexpress a specific member of the CEACAM family.
Protocol for Transient Transfection of CHO Cells:
-
Cell Culture: Culture CHO-K1 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO2.
-
Plasmid DNA Preparation: Prepare high-quality plasmid DNA containing the full-length cDNA of the human CEACAM family member of interest (e.g., CEACAM1, CEACAM3, this compound, CEACAM6, CEACAM7, CEACAM8).
-
Transfection:
-
Seed CHO-K1 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
For each well, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., lipofectamine-based) into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
-
Expression: Incubate the cells for 24-48 hours to allow for protein expression before using them in immunoassays.
Western Blot Protocol for Specificity Analysis
Western blotting can be used to assess if an antibody binds to other CEACAMs in cell lysates.
-
Protein Extraction: Prepare whole-cell lysates from the panel of CEACAM-overexpressing CHO cells and a negative control (untransfected CHO cells).
-
SDS-PAGE: Separate 20-30 µg of protein from each lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-CEACAM5 primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The presence of a band at the expected molecular weight for CEACAMs other than this compound indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Cross-Reactivity
ELISA can provide quantitative data on the binding of an antibody to different purified CEACAM proteins.
-
Coating: Coat a 96-well microplate with 100 µL/well of purified recombinant human CEACAM proteins (CEACAM1, CEACAM3, this compound, CEACAM6, etc.) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20) and block with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate and add serial dilutions of the anti-CEACAM5 antibody to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate, add a TMB substrate solution, and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Read the absorbance at 450 nm. A significant signal in wells coated with CEACAMs other than this compound indicates cross-reactivity.
Flow Cytometry for Cell Surface Binding Specificity
Flow cytometry is ideal for assessing the binding of antibodies to cell surface antigens on live, intact cells.
-
Cell Preparation: Harvest the panel of CEACAM-overexpressing CHO cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Primary Antibody Staining: Incubate approximately 1 x 10^6 cells with the anti-CEACAM5 antibody at a predetermined optimal concentration for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) for each cell line. A significant shift in fluorescence for cells expressing CEACAMs other than this compound indicates cross-reactivity.
This compound Signaling Pathway
Understanding the signaling pathways involving this compound is crucial for interpreting experimental results and for its role in drug development. This compound is known to be involved in cell adhesion, proliferation, and migration. One of the pathways implicated in this compound-mediated effects is the p38-Smad2/3 signaling pathway, particularly in the context of non-small-cell lung cancer (NSCLC).
This pathway highlights how this compound can influence key cellular processes involved in cancer progression.[5] The activation of this pathway underscores the importance of using specific anti-CEACAM5 antibodies in research to ensure that the observed effects are indeed mediated by this compound and not by off-target binding to other CEACAM family members.
Conclusion
The selection of a highly specific this compound antibody is a critical step for any research or therapeutic development targeting this important biomarker. The data presented in this guide, compiled from publicly available sources, indicates that while several commercial antibodies are available, their specificity can vary. Clones such as CI-P83-1 and 487609 have been reported to be highly specific for this compound with no observed cross-reactivity to other tested CEACAMs in IHC on overexpressing cells. Conversely, other clones may exhibit cross-reactivity, particularly with CEACAM6.
It is strongly recommended that researchers independently validate the specificity of their chosen this compound antibody within their specific experimental context using the protocols outlined in this guide. This due diligence will ensure the generation of accurate and reliable data, ultimately advancing our understanding of this compound biology and its role in disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. congress.sanofimedical.com [congress.sanofimedical.com]
- 4. Anti-Carcino Embryonic Antigen CEA antibody [EPCEAR7] (ab133633) | Abcam [abcam.com]
- 5. CEA/CD66e (CB30) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. origene.com [origene.com]
- 8. This compound/CD66e Antibody (COL-1) - IHC-Prediluted (NBP3-05768): Novus Biologicals [novusbio.com]
- 9. This compound/CEACAM6 Recombinant Monoclonal Antibody [11A1] | EpigenTek [epigentek.com]
Unraveling CEACAM5 Expression: A Comparative Analysis of Primary and Metastatic Tumors
For Immediate Release
A Comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) in primary versus metastatic tumors. This document provides a synthesis of current experimental data, detailed methodologies for key assays, and visual representations of associated signaling pathways and workflows.
Introduction
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (this compound), a well-known tumor-associated antigen, plays a significant role in cell adhesion, signaling, and tumor progression.[1] Its expression dynamics between primary and metastatic tumors are of critical interest for understanding cancer dissemination and for the development of targeted therapies. This guide provides a comparative analysis of this compound expression, offering valuable insights for the scientific community.
Quantitative Analysis of this compound Expression
The expression of this compound varies between primary and metastatic tumors, with data suggesting a complex and sometimes contradictory pattern depending on the cancer type and the site of metastasis. Immunohistochemistry (IHC) is a common technique to assess protein expression, often using a semi-quantitative scoring system.
Table 1: Comparison of this compound Expression in Primary vs. Metastatic Tumors (IHC Scores)
| Cancer Type | Primary Tumor (Mean IHC Score ± SD) | Metastatic Site | Metastatic Tumor (Mean IHC Score ± SD) | Reference |
| Colon Cancer | 3.4 ± 0.5 | Liver | Higher than primary tumor | [1][2] |
| Breast Cancer | Papillary: 1.4 ± 1.4 | Lymph Node | Similar to primary tumor | [1][2] |
| Lung Cancer | Small-cell: 5.5 ± 0.7; Large-cell neuroendocrine: 4.75 ± 3.18; Adenocarcinoma: ≤ 2.60 | Lymph Node | Similar to primary tumor | [1][2] |
IHC scores are based on a scale of 0 (negative) to 8 (highest expression).[1][2]
In colorectal cancer, studies have shown that liver metastases tend to have a higher expression of this compound compared to the primary tumors.[1][2] Conversely, for breast, colon, and lung cancers, the expression of this compound in lymph node metastases appears to be similar to that of the primary tumors.[1][2] In breast cancer, one study noted heterogeneity in this compound expression, with some primary tumors being positive while the corresponding lymph node metastasis was negative, and vice-versa.[3] Research on circulating tumor cells (CTCs) in breast cancer has indicated that higher detection rates of this compound mRNA are found in patients with metastatic disease (Stage IV) compared to earlier stages.[4]
This compound Signaling Pathways
This compound is implicated in several signaling pathways that promote tumor progression, proliferation, and invasion. A notable pathway involves the activation of the p38 MAPK and Smad2/3 signaling cascade in non-small-cell lung cancer (NSCLC).[5] this compound can also activate integrin signaling pathways, including those involving ILK and PI3K.[4] Furthermore, it has been shown to interact with the TGF-β signaling pathway.[6]
Experimental Protocols
Accurate and reproducible assessment of this compound expression is crucial. The following are summarized protocols for key experimental techniques.
Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
IHC is a widely used method to visualize the distribution and intensity of this compound protein expression in tissue samples.
Protocol Summary:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to this compound.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained, dehydrated, and mounted for microscopic examination.
-
Analysis: Staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of expression.[2]
Western Blotting for this compound Protein Detection
Western blotting allows for the quantification of this compound protein levels in tissue or cell lysates.
Protocol Summary:
-
Sample Preparation: Proteins are extracted from tissues or cells using a lysis buffer containing protease inhibitors. Protein concentration is determined using a suitable assay (e.g., BCA).
-
SDS-PAGE: Protein samples are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to this compound overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized.
-
Analysis: Band intensity is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for this compound mRNA Expression
Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative or absolute quantity of this compound messenger RNA (mRNA).
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from fresh or frozen tissue samples or cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, this compound-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the initial amount of target mRNA. Gene expression is typically normalized to one or more reference genes (e.g., GAPDH, ACTB) and can be expressed as a fold change.[9][10]
Conclusion
The comparative analysis of this compound expression in primary and metastatic tumors reveals a nuanced landscape. While some metastatic sites, such as the liver in colorectal cancer, may exhibit elevated this compound levels, lymph node metastases in several cancers show comparable expression to their primary counterparts. This heterogeneity underscores the importance of characterizing this compound expression in specific cancer types and metastatic locations to inform its use as a biomarker and a therapeutic target. The provided experimental protocols offer a foundation for standardized and reproducible measurement of this compound, facilitating further research in this critical area of oncology.
References
- 1. Expression patterns of this compound and CEACAM6 in primary and metastatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneity of this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of a monoclonal antibody recognizing the CEACAM glycan structure and inhibiting adhesion using cancer tissue-originated spheroid as an antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. This compound targeted by miR-498 promotes cell proliferation, migration and epithelial to mesenchymal transition in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Commercial CEACAM5 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals investigating the role of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), selecting the optimal enzyme-linked immunosorbent assay (ELISA) kit is a critical first step. This compound, a well-established tumor marker, is implicated in various cellular processes including adhesion, signaling, and metastasis.[1][2] The market offers a plethora of ELISA kits, each with its own set of performance characteristics. This guide provides an objective comparison of several commercially available this compound ELISA kits, supported by key performance data to aid in your selection process.
Performance Data Overview
Table 1: General Performance Characteristics of Human this compound ELISA Kits
| Manufacturer/Supplier | Kit Name/Catalog No. | Sensitivity (Lower Limit of Detection) | Detection Range | Sample Types | Reactivity |
| Aviva Systems Biology | This compound ELISA Kit (Human) (OKCD06076) | < 7.5 pg/mL | 19.6 - 1,250 pg/mL | Not Specified | Human |
| RayBiotech | Human CEA ELISA Kit | 200 pg/mL | 0.2 - 250 ng/mL | Not Specified | Human |
| Proteintech | Human CEA/CEACAM5 ELISA Kit (KE00281) | 4.6 pg/mL | 31.25 - 2000 pg/mL | Serum, Plasma, Saliva | Human |
| MyBioSource | Human carcinoembryonic antigen-related cell adhesion molecule 5 ELISA Kit (MBS702869) | 4.69 pg/mL | 18.75 - 1200 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates | Human |
| Assay Genie | Human Carcinoembryonic antigen-related cell adhesion molecule 5 (this compound) ELISA Kit (HUEB0392) | 0.32 ng/mL | 0.78 - 50 ng/mL | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates | Human |
| R&D Systems | Human CEACAM-5/CD66e DuoSet ELISA (DY4128) | Not Specified (Assay Range: 31.2 - 2,000 pg/mL) | 31.2 - 2,000 pg/mL | Cell Culture Supernates (Serum and Plasma require evaluation) | Human |
| Novus Biologicals | Human this compound/CD66e ELISA Kit (Colorimetric) (KA0204) | 1 ng/mL | 3 - 120 ng/mL | Not Specified | Human |
Table 2: Precision and Accuracy Data for Select Human this compound ELISA Kits
| Manufacturer/Supplier | Kit Name/Catalog No. | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery (%) |
| Proteintech | Human CEA/CEACAM5 ELISA Kit (KE00281) | 2.1 - 3.3 | 3.8 - 6.7 | Serum: 96-124, Saliva: 105-121 |
| MyBioSource | Human carcinoembryonic antigen-related cell adhesion molecule 5 ELISA Kit (MBS702869) | < 8 | < 10 | Not Specified |
| Assay Genie | Human Carcinoembryonic antigen-related cell adhesion molecule 5 (this compound) ELISA Kit (HUEB0392) | 5.5 | 10.2 | Serum: 96-108, Plasma: 98-110 |
| BioHippo | Human this compound ELISA Kit (BHE11406126) | < 8 | < 12 | Not Specified |
| Aviva Systems Biology | This compound ELISA Kit (Human) (OKCD06076) | < 10 | < 12 | Not Specified |
Experimental Protocols
To ensure reliable and reproducible results, it is crucial to follow a well-defined experimental protocol. While each kit includes a specific manual, the following outlines a general methodology for performing a sandwich ELISA and key experiments for validating kit performance.
General Sandwich ELISA Protocol
The majority of the compared kits utilize a sandwich ELISA format.[3][4] This technique involves capturing the target antigen (this compound) between two layers of antibodies (a capture antibody coated on the plate and a detection antibody).
Caption: A typical workflow for a sandwich ELISA experiment.
Key Validation Experiments
To independently verify the performance of a chosen ELISA kit, researchers can perform the following validation experiments:
-
Precision (Intra- and Inter-Assay):
-
Intra-Assay: Run multiple replicates of samples with known concentrations (low, medium, high) on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. A lower CV% indicates better precision.
-
Inter-Assay: Run the same samples on different plates on different days. Calculate the mean, SD, and CV% across the different assays. This assesses the day-to-day reproducibility of the kit.
-
-
Accuracy (Spike and Recovery):
-
Spike a known amount of recombinant this compound into different sample matrices (e.g., serum, plasma, cell culture media).
-
Measure the concentration of this compound in both the spiked and unspiked samples.
-
Calculate the percentage of recovery. The expected recovery is typically between 80-120%.
-
-
Linearity of Dilution:
-
Serially dilute a high-concentration sample and measure the this compound concentration in each dilution.
-
Correct the measured concentrations for the dilution factor.
-
Plot the expected concentration against the measured concentration. The relationship should be linear, indicating that the assay is not affected by sample dilution.
-
This compound Signaling Pathways
This compound is not merely a passive cell adhesion molecule; it actively participates in intracellular signaling cascades that influence cell behavior, particularly in the context of cancer.[5][6] Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.
This compound, being a GPI-anchored protein, lacks an intracellular domain and is thought to initiate signaling by associating with other transmembrane proteins, such as integrins.[5] This can lead to the activation of downstream pathways like the PI3K/Akt and p38 MAPK pathways, which are known to regulate cell proliferation, survival, and migration.[5][6]
Caption: Simplified this compound signaling pathways in cancer cells.
Conclusion
The selection of a this compound ELISA kit should be guided by the specific requirements of the research, including the expected concentration of this compound in the samples, the sample type, and the required level of sensitivity and precision. While manufacturer-provided data offers a valuable starting point, independent validation of the chosen kit within the researcher's own experimental setup is highly recommended to ensure the reliability and accuracy of the results. This guide provides a framework for making an informed decision and for establishing a robust experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CEACAMS 1, 5, and 6 in disease and cancer: interactions with pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Human CEA/CEACAM5 ELISA Kit Elisa Kit KE00281 | Proteintech [ptglab.com]
- 5. cusabio.com [cusabio.com]
- 6. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Link: A Comparative Guide to CEACAM5 mRNA and Protein Expression
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of recent studies provides a clearer understanding of the correlation between Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) mRNA and protein expression levels, particularly in the context of non-small cell lung cancer (NSCLC). This guide synthesizes key findings, offering researchers, scientists, and drug development professionals a valuable resource for evaluating this compound as a therapeutic target and biomarker. The data highlights a generally positive correlation between this compound transcript and protein abundance, though with nuances that warrant careful consideration in experimental design and data interpretation.
Quantitative Correlation of this compound mRNA and Protein Expression
Recent research has focused on quantifying the relationship between this compound mRNA and protein levels to validate its use as a biomarker and therapeutic target. A significant study on NSCLC patient-derived xenografts (PDXs) demonstrated a strong positive correlation between different methods of measuring this compound expression. The correlation coefficients ranged from 0.72 to 0.88 when comparing immunohistochemistry (IHC), enzyme-linked immunosorbent assay (ELISA), and RNA-sequencing (RNA-seq) data[1].
Further insights come from analyses of large-scale datasets such as The Cancer Genome Atlas (TCGA). In a cohort of 994 NSCLC patients, this compound mRNA expression, measured in Fragments Per Kilobase of transcript per Million (FPKM), was found to be significantly higher in tumor tissues compared to normal lung tissue[2]. While a direct protein correlation was not performed in this specific TCGA analysis, the elevated mRNA levels are consistent with the observed protein overexpression in numerous IHC-based studies.[3][4]
In cell line studies, a direct comparison in NSCLC cell lines H460 and HT-29 (a colorectal cancer line often used as a positive control) showed that higher this compound mRNA expression, as determined by qPCR, corresponded to higher protein levels measured by flow cytometry. Specifically, HT-29 cells exhibited approximately 3-fold higher relative mRNA expression and a 1.45-fold higher protein expression compared to H460 cells[4][5].
| Study Type | Cancer Type | Methodology | Key Findings | Reference |
| Patient-Derived Xenografts (PDX) | Non-Squamous NSCLC | IHC, ELISA, RNA-seq | Correlation coefficients between IHC, ELISA, and RNA-seq ranged from 0.72 to 0.88. | [1] |
| Large-Scale Patient Cohort (TCGA) | NSCLC | RNA-seq | Mean this compound mRNA expression was 143.3 FPKM in tumors. Adenocarcinoma (239.3 FPKM) showed significantly higher expression than squamous cell carcinoma (46.2 FPKM). | [2] |
| Cell Lines | NSCLC and Colorectal | qPCR, Flow Cytometry | HT-29 cells showed ~3-fold higher relative mRNA expression and 1.45-fold higher protein expression than H460 cells. | [4][5] |
| Patient Tumor Tissues | NSCLC | qRT-PCR, IHC | This compound expression was elevated in human NSCLC tissues and cells. High this compound protein expression was significantly correlated with tumor stage, lymph invasion, and histological grade. | [3][6] |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression
This protocol is a general guideline based on methodologies cited in the literature for FFPE tissue samples.
-
RNA Extraction: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tissue sections using a commercially available kit designed for this purpose. The protocol typically involves deparaffinization, proteinase K digestion to remove proteins, and a series of washes and elution steps to purify the RNA.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit. This step involves mixing the RNA template with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR. The reaction mixture includes the cDNA template, forward and reverse primers specific for this compound, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry. The amplification is performed in a real-time PCR cycler.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of this compound mRNA, often normalized to an internal control gene (e.g., GAPDH).
Note: Specific primer sequences for this compound can vary between studies and should be designed and validated according to standard molecular biology practices.
Immunohistochemistry (IHC) for this compound Protein Expression
The following is a representative protocol for this compound staining in FFPE tissue sections.
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating them.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for this compound. A commonly used and validated antibody is the monoclonal mouse anti-CEACAM5 clone 769[7].
-
Detection System: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring: this compound protein expression is often scored based on the intensity of the staining (e.g., 0, 1+, 2+, 3+) and the percentage of positively stained tumor cells. For instance, high this compound expression can be defined as ≥50% of tumor cells staining with ≥2+ intensity[1][8].
Western Blotting for this compound Protein Expression
This is a general protocol for detecting this compound protein in cell lysates.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against this compound.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.
Visualizing the Molecular Landscape
To better understand the experimental processes and the biological context of this compound expression, the following diagrams illustrate the workflows for mRNA and protein quantification and the this compound-mediated signaling pathway.
Caption: Workflow for this compound mRNA Quantification.
Caption: Workflows for this compound Protein Quantification.
Studies have implicated this compound in stimulating cancer progression in NSCLC through the p38-SMAD2/3 signaling pathway[3][6]. Overexpression of this compound is thought to activate this pathway, leading to increased cell proliferation and migration.
Caption: this compound p38-SMAD2/3 Signaling Pathway.
References
- 1. The search for therapeutic targets in lung cancer: Preclinical and human studies of carcinoembryonic antigen-related cell adhesion molecule 5 expression and its associated molecular landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex-based differences in this compound expression in lung cancer - Woodard - Translational Cancer Research [tcr.amegroups.org]
- 3. onclive.com [onclive.com]
- 4. Glycoprotein Receptor this compound-Targeted Intraoperative Molecular Imaging Tracer in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoprotein Receptor this compound-Targeted Intraoperative Molecular Imaging Tracer in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. ascopubs.org [ascopubs.org]
Validating the In Vivo Specificity of CEACAM5-Targeting Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the in vivo specificity of a therapeutic candidate is a critical step in preclinical development. This guide provides a comparative overview of experimental data and methodologies for validating the specificity of a Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5)-targeting Antibody-Drug Conjugate (ADC). We compare a hypothetical this compound-targeting ADC with alternative therapeutic strategies, offering insights into their respective in vivo performance and the experimental frameworks used for their evaluation.
This compound is a well-established tumor-associated antigen overexpressed in a variety of solid tumors, including colorectal, non-small cell lung, gastric, and pancreatic cancers, while its expression in normal adult tissues is limited.[1][2] This differential expression profile makes it an attractive target for ADCs, which are designed to selectively deliver a potent cytotoxic payload to cancer cells, thereby minimizing systemic toxicity.[1][3]
In Vivo Efficacy Assessment: A Comparative Look
The primary goal of in vivo studies is to determine if the targeted therapy can effectively inhibit tumor growth in a living organism. This is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Experimental Protocol: Tumor Growth Inhibition Studies in Xenograft Models
A standard protocol for assessing the in vivo efficacy of a this compound-targeting ADC and its alternatives is as follows:
-
Cell Line Selection: Choose human cancer cell lines with varying levels of this compound expression (high, medium, and low/negative). For example, MKN-45 (high this compound) and BxPC-3 (moderate this compound) are commonly used.[4] A this compound-negative cell line, such as A549, can be used as a negative control.[5]
-
Animal Model: Utilize immunodeficient mice, such as NOD-SCID or athymic nude mice, to prevent rejection of the human tumor xenografts.[6][7]
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.[5]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment groups. Administer the this compound-targeting ADC, alternative therapies (e.g., CAR-T cells, bispecific antibodies), and control substances (e.g., vehicle, non-targeting ADC) via an appropriate route, typically intravenously. Dosing schedules can vary, for instance, a single dose or multiple doses over a period.[5][6][8]
-
Data Collection and Analysis: Monitor tumor growth and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to confirm target engagement.[5][7]
Comparative Efficacy Data
The following table summarizes representative in vivo efficacy data for a this compound-targeting ADC and alternative therapies.
| Therapeutic Agent | Model | Dose and Schedule | Outcome | Citation |
| This compound-targeting ADC (SAR408701) | Colon PDX | 2.5, 5, 10 mg/kg, single IV | Dose-dependent tumor growth inhibition | [8] |
| Lung PDX | 2.5, 5, 10 mg/kg, single IV | Dose-dependent tumor growth inhibition | [8] | |
| Stomach PDX | 2.5, 5, 10 mg/kg, single IV | Dose-dependent tumor growth inhibition | [8] | |
| This compound-targeting ADC (AN-4035) | PDAC and CRC CDX | 3 mg/kg, single dose | Durable tumor regression | [3] |
| CRC, PDAC, NSCLC PDX | 10 mg/kg, once weekly, IV | Objective response rates: 82% (CRC), 86% (PDAC), 50% (NSCLC) | [3] | |
| This compound-targeting ADC (B9-MMAE) | BxPC-3 & MKN-45 Xenografts | 5 mg/kg, IV, every 2 days for 4 doses | Marked inhibition of tumor growth | [4] |
| This compound CAR-T Cells | A549-CEACAM5 Xenograft | - | Significantly reduced tumor growth and improved survival | [5] |
| CEACAM5xCD47 Bispecific Antibody (NILK-2401) | SNU-C1 Xenograft | 20 mg/kg, IV, twice a week | Significantly delayed tumor growth | [9] |
| CEACAM5x4-1BB Bispecific Antibody (LM-24C5) | hCEACAM5_MC38 Syngeneic | 11.6 mg/kg, biweekly | Resulted in tumor-free mice and long-term protection | [10] |
Biodistribution and Off-Target Toxicity Assessment
To validate specificity, it is crucial to demonstrate that the ADC preferentially accumulates in the tumor while minimizing exposure to healthy tissues. Biodistribution studies and toxicity assessments are key to this evaluation.
Experimental Protocol: Biodistribution Studies
-
Radiolabeling: The antibody or ADC is labeled with a radionuclide (e.g., Zirconium-89) for in vivo imaging.
-
Administration: The radiolabeled agent is administered to tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, the biodistribution of the agent is visualized and quantified using techniques like Positron Emission Tomography (PET).
-
Ex Vivo Analysis: After the final imaging session, mice are euthanized, and major organs and the tumor are collected. The amount of radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
Experimental Protocol: Toxicity Assessment
-
Animal Model: Cynomolgus monkeys are often used for preclinical toxicity studies of antibody-based therapies due to their physiological similarity to humans.[3]
-
Dosing Regimen: The ADC is administered at various dose levels, including a no-observed-adverse-effect level (NOAEL).[3]
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and hematological and clinical chemistry parameters.
-
Pathology: At the end of the study, a comprehensive necropsy and histopathological examination of all major organs are performed to identify any potential off-target toxicities.
Comparative Safety and Specificity Data
| Therapeutic Agent | Key Safety/Specificity Findings | Citation |
| This compound-targeting ADC (SAR408701) | Toxicity profile in cynomolgus monkeys was similar to that of the payload (DM4) alone, suggesting target-independent toxicity. | [1] |
| This compound-targeting ADC (AN-4035) | Well-tolerated in cynomolgus monkeys with no signs of skin or gastrointestinal toxicity at doses up to 30 mg/kg. | [3] |
| This compound CAR-T Cells | Showed cytotoxicity in a this compound surface concentration-dependent manner. | [5] |
| CEACAM5xCD47 Bispecific Antibody (NILK-2401) | Did not bind to this compound-negative cell lines or primary epithelial cells. No erythrophagocytosis or platelet activation was observed. Well-tolerated in cynomolgus monkeys at single doses of 0.5 and 20 mg/kg. | [9][11] |
| CEACAM5x4-1BB Bispecific Antibody (LM-24C5) | Well-tolerated in hu4-1BB/4-1BBL double-transgenic mice at a dose of 100mg/kg given once weekly for 2 weeks. | [2] |
Visualizing the Experimental Workflow and Underlying Biology
To further clarify the experimental processes and the biological rationale, the following diagrams illustrate the key workflows and signaling pathways involved.
Conclusion
The in vivo validation of a this compound-targeting ADC requires a multifaceted approach encompassing efficacy, biodistribution, and toxicity studies. The data presented in this guide highlight that while this compound-targeting ADCs demonstrate potent anti-tumor activity, careful evaluation of on-target and off-target toxicities is paramount. Alternative strategies such as CAR-T cells and bispecific antibodies also show promise, with their specificity being a key determinant of their therapeutic window. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics targeting this compound.
References
- 1. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5-maytansinoid Antibody-drug Conjugate for the Treatment of this compound-positive Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound-targeting ADC with a highly potent pan-RAS(ON) inhibitor payload | BioWorld [bioworld.com]
- 4. A novel human single-domain antibody-drug conjugate targeting this compound exhibits potent in vitro and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chimeric antigen receptor-T cells are effective against this compound expressing non-small cell lung cancer cells resistant to antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Anti-CEACAM5 Monoclonal Antibody, CC4, Suppresses Colorectal Tumor Growth and Enhances NK Cells-Mediated Tumor Immunity | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting this compound-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody [frontiersin.org]
- 10. Lanova Medicines reports preclinical data on this compound-dependent 4-1BB bispecific agonist antibody for cancer immunotherapy | BioWorld [bioworld.com]
- 11. Targeting this compound-positive solid tumors using NILK-2401, a novel CEACAM5xCD47 κλ bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CEACAM5 Protein Across Species: Sequence, Structure, and Implications for Research
For researchers, scientists, and drug development professionals, understanding the cross-species variations of CEACAM5 (Carcinoembryonic Antigen-related Cell Adhesion Molecule 5) is critical for preclinical model selection and therapeutic development. This guide provides a detailed comparison of this compound protein sequence and structure in humans, mice, rats, and rhesus monkeys, supported by experimental data and protocols.
Introduction to this compound
Carcinoembryonic antigen-related cell adhesion molecule 5 (this compound), also known as CEA or CD66e, is a highly glycosylated cell surface protein belonging to the immunoglobulin (Ig) superfamily.[1][2] In humans, it is a well-established biomarker for various cancers, particularly colorectal carcinoma, and is implicated in cell adhesion, signaling, and tumor progression.[3][4] The complex evolutionary history of the CEACAM gene family has resulted in significant differences in this compound orthologs across species, posing challenges and considerations for translational research.[5][6]
Cross-Species Comparison of this compound Protein Sequence
A detailed comparison of this compound protein sequences from human, mouse, and rhesus monkey reveals important differences in their length, domain organization, and sequence identity. Notably, a direct ortholog of human this compound is absent in rodents like rats and mice, reflecting a divergent evolution of the CEACAM gene family.[5][7] Mice possess a protein annotated as this compound, which shares some homology but also exhibits significant differences from its human counterpart.
| Species | UniProt ID | Length (Amino Acids) | Domain Composition | Sequence Identity to Human this compound |
| Human | P06731 | 702 | 1 IgV-like, 6 IgC-like | 100% |
| Mouse | Q3UKK2 | 947 | 1 IgV-like, 8 IgC-like | ~40% |
| Rhesus Monkey | H9H3H6 | 444 | 1 IgV-like, 3 IgC-like | ~90% |
| Rat | N/A | N/A | N/A | N/A (No direct ortholog) |
Table 1: Comparison of this compound Protein Characteristics Across Species. The table summarizes the key differences in protein length, domain structure, and sequence identity of this compound in humans, mice, and rhesus monkeys. The absence of a direct ortholog in rats is also noted.
Structural Comparison of this compound
The structural conservation of this compound across species was investigated by comparing the experimentally determined structure of human this compound with homology models of the mouse and rhesus monkey proteins.
Human this compound: The three-dimensional structure of the N-terminal domain of human this compound has been determined by X-ray crystallography (PDB IDs: 1E07, 2QSQ, 2QST, 2VER) and the A3-B3 domain in complex with an antibody has been resolved by cryo-EM (PDB ID: 8BW0).[8][9] These structures reveal the typical immunoglobulin fold.
Mouse and Rhesus Monkey this compound: Due to the absence of experimentally determined structures, homology models for mouse and rhesus monkey this compound were generated using the SWISS-MODEL server, with the human this compound structure serving as a template. The resulting models indicate a conservation of the overall Ig-like domain folds. However, significant variations are predicted in the loop regions and at the protein surface, which could impact antibody binding and other intermolecular interactions.
Experimental Protocols
Multiple Sequence Alignment
Objective: To align the amino acid sequences of human, mouse, and rhesus monkey this compound to identify conserved regions and highlight differences.
Protocol:
-
Sequence Retrieval: Obtain the FASTA formatted protein sequences for human (UniProt P06731), mouse (UniProt Q3UKK2), and rhesus monkey (UniProt H9H3H6) this compound from the UniProt database.
-
Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega or T-Coffee.[10][11]
-
Execution: Input the FASTA sequences into the alignment tool.
-
Analysis: The output alignment will visually represent conserved residues, substitutions, insertions, and deletions. Pay close attention to the N-terminal IgV-like domain, which is often involved in receptor-ligand interactions.[12]
Homology Modeling and Structural Comparison
Objective: To generate 3D models of mouse and rhesus monkey this compound and compare them to the known human structure.
Protocol:
-
Template Selection: Use the experimentally determined structure of human this compound (e.g., PDB: 2QSQ for the N-terminal domain) as a template.
-
Model Generation: Submit the mouse and rhesus monkey this compound protein sequences to a homology modeling server like SWISS-MODEL.[13]
-
Model Evaluation: Assess the quality of the generated models using the provided metrics (e.g., QMEAN score).
-
Structural Superposition: Use a molecular visualization and analysis tool such as PyMOL or UCSF Chimera to superimpose the homology models onto the human this compound structure.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the C-alpha atoms of the superimposed structures to quantify the overall structural similarity.[8][14] Visually inspect the superimposed structures to identify regions of high structural divergence, particularly in the surface-exposed loops.
Signaling Pathways and Logical Relationships
The following diagram illustrates the workflow for a cross-species comparative analysis of this compound, from initial data retrieval to functional interpretation.
Conclusion and Recommendations
The significant divergence in this compound protein sequence and structure between humans and rodents underscores the limitations of using standard mouse models for studying human this compound-related biology and for the preclinical evaluation of this compound-targeting therapeutics. The higher sequence and predicted structural similarity of rhesus monkey this compound to its human counterpart suggests that non-human primates may be a more relevant model for certain studies. For investigations requiring a murine model, the use of transgenic mice expressing human this compound is a recommended approach to bridge the species gap.[7][15] This comparative guide provides a foundational understanding to aid researchers in making informed decisions for their this compound-focused research and development endeavors.
References
- 1. Multiple sequence alignment - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. This compound CEA cell adhesion molecule 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evolution of host-microbe cell adherence by receptor domain shuffling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mouse model for carcinoembryonic antigen-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of protein structure comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Multiple Sequence Alignment Tutorial | Fungal Genetics and Bioinformatics [fgblab.org]
- 11. Aligning multiple protein sequences | UniProt [ebi.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. uniprot.org [uniprot.org]
- 14. Methods of Protein Structure Comparison | Springer Nature Experiments [experiments.springernature.com]
- 15. biocytogen.com [biocytogen.com]
A Comparative Guide to the Reproducibility of CEACAM5 Immunohistochemistry Scoring Across Pathologists
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible scoring of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) by immunohistochemistry (IHC) is critical for its use as a biomarker in clinical trials and potentially for patient selection in targeted therapies. This guide provides an objective comparison of the reproducibility of this compound IHC scoring among different pathologists, supported by available experimental data and detailed methodologies.
Inter-Pathologist Agreement in this compound IHC Scoring: A Quantitative Overview
The consistency of IHC scoring between different pathologists, known as inter-observer or inter-rater reliability, is a key metric for the validation of any biomarker. Statistical measures such as Fleiss' Kappa (κ) and Kendall's Coefficient of Concordance (KCC) are commonly used to assess this agreement. A study evaluating this compound expression in non-small cell lung cancer (NSCLC) provides valuable insights into the reproducibility of manual scoring by pathologists.[1][2]
In this study, three pathologists independently scored 150 NSCLC samples. The scoring was categorized as high, moderate, or negative based on the percentage of tumor cells staining at a ≥2+ intensity.[1][2] The results demonstrated a moderate level of inter-rater agreement across all categories, with a Kendall's coefficient of concordance (KCC) of 0.77. When the categories were combined to compare high this compound expression versus moderate/negative expression, the inter-rater agreement was also moderate, with a Fleiss' Kappa (κ) of 0.60.[1][2]
| Scoring Comparison | Number of Pathologists | Number of Cases | Statistical Measure | Agreement Value | Interpretation |
| High vs. Moderate/Negative Expression | 3 | 150 | Fleiss' Kappa (κ) | 0.60 | Moderate |
| All Categories (High, Moderate, Negative) | 3 | 150 | Kendall's Coefficient of Concordance (KCC) | 0.77 | Moderate |
Table 1: Summary of Inter-Pathologist Agreement for this compound IHC Scoring in NSCLC.[1][2]
Challenging aspects identified in achieving scoring concordance included the determination of staining intensity, the presence of mixed membranous and cytoplasmic staining patterns, and cases with expression levels near the defined cut-offs.[1][2]
Validated Assays and Efforts Towards Standardization
To improve reproducibility, standardized and validated IHC assays are being developed. The "this compound IHC 769" assay, developed for use with the antibody-drug conjugate tusamitamab ravtansine, is a notable example.[3][4][5][6] Internal validation studies of this assay have demonstrated that it is sensitive, specific, precise, and robust for evaluating this compound expression in non-squamous NSCLC tissue.[3][4][6]
Crucially, the validation of the this compound IHC 769 assay included inter- and intra-observer precision studies which met the acceptance criteria, with the lower bound of the two-sided 95% confidence interval being ≥ 85% for positive, negative, and overall percent agreement.[3][4] This indicates a high level of reproducibility for this specific, standardized assay and scoring algorithm.
Experimental Protocols for this compound IHC Staining
The following provides a general overview of the methodologies employed in this compound IHC studies. Specific protocols may vary based on the antibody clone and detection system used.
Specimen Preparation
Formalin-fixed, paraffin-embedded (FFPE) tissue sections are the standard for this compound IHC. Tissues are typically fixed in 10% neutral buffered formalin.
Staining Procedure (Manual Method)
A representative manual staining protocol involves the following steps:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is commonly performed using a citrate (B86180) buffer (pH 6.0).
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Primary Antibody Incubation: The tissue section is incubated with a primary antibody specific to this compound (e.g., clone 769).
-
Detection System: A polymer-based detection system is typically used, followed by incubation with a chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstaining: The section is counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: The stained slide is dehydrated, cleared, and mounted with a coverslip.
Automated Staining
For increased standardization, automated staining platforms like the Dako Omnis or Leica BOND systems are often utilized.[7] These systems automate the deparaffinization, antigen retrieval, and staining steps, reducing manual variability.
Scoring Methodologies for this compound IHC
Manual Scoring System
A common manual scoring system for this compound involves assessing both the percentage of positive tumor cells and the staining intensity. An example of a categorized scoring system is as follows:[1][2]
-
Staining Intensity: Scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
-
Percentage of Positive Cells: The percentage of tumor cells showing membranous staining at each intensity level is estimated.
-
Expression Categories:
Alternative Scoring: H-Score
Another method that can be employed is the H-score, which provides a continuous variable by incorporating both the percentage of positive cells and their staining intensity. The H-score is calculated as follows:
H-Score = [1 × (% of cells with 1+ intensity)] + [2 × (% of cells with 2+ intensity)] + [3 × (% of cells with 3+ intensity)]
The resulting H-score ranges from 0 to 300.
The Potential of Digital Pathology and Quantitative Image Analysis
While data on the use of digital pathology for this compound IHC scoring is still emerging, this technology offers a promising alternative to manual scoring to enhance reproducibility. Digital image analysis systems can objectively and consistently quantify the percentage of positive cells and staining intensity, thereby reducing the inter-observer variability that is inherent in manual assessment.[8][9][10] For other biomarkers, studies have shown that digital analysis can outperform manual scoring in terms of reproducibility and prognostic power.[10] The application of such quantitative methods to this compound IHC is a critical next step in standardizing its evaluation.
Logical Workflow for Assessing this compound IHC Scoring Reproducibility
The following diagram illustrates a typical workflow for a study designed to assess the inter-pathologist reproducibility of this compound IHC scoring.
Conclusion
The reproducibility of this compound IHC scoring among pathologists is a critical factor for its clinical utility. Current data from manual scoring in NSCLC indicates a moderate level of agreement, highlighting the challenges in subjective assessment, particularly around staining intensity and expression heterogeneity. The development and validation of standardized assays, such as the this compound IHC 769, demonstrate a significant improvement in reproducibility, with high overall percent agreement in observer precision studies. The adoption of digital pathology and quantitative image analysis holds the potential to further minimize inter-observer variability and enhance the reliability of this compound as a predictive biomarker. Future studies directly comparing manual and digital scoring for this compound are warranted to establish best practices for consistent and accurate assessment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. dls.com [dls.com]
- 6. onclive.com [onclive.com]
- 7. congress.sanofimedical.com [congress.sanofimedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digital image analysis outperforms manual biomarker assessment in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CEACAM5: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of biological materials is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), a glycoprotein (B1211001) frequently utilized in cancer research and therapeutic development. Adherence to these protocols is critical for mitigating biological risks and ensuring a secure research environment.
Essential Safety and Logistical Information
Materials containing or contaminated with this compound, including recombinant proteins, cell cultures expressing the antigen, and patient specimens, should be handled as biohazardous waste.[1] Universal precautions, including the use of appropriate personal protective equipment (PPE), are mandatory. This includes, but is not limited to, laboratory coats, disposable nitrile gloves, and safety glasses with side shields. All procedures involving the handling of this compound-containing materials should be performed in a biological safety cabinet (BSC) to minimize the risk of aerosol generation.
Summary of this compound Waste Disposal Procedures
The proper disposal method for this compound-related waste is contingent on its physical state and the nature of its contamination. The following table summarizes the recommended disposal pathways:
| Waste Category | Description | Primary Disposal Method |
| Liquid Waste | This compound protein solutions, used cell culture media, supernatants. | Chemical disinfection followed by drain disposal (in accordance with local regulations) or collection for autoclaving. |
| Solid Waste | Contaminated labware (e.g., pipette tips, centrifuge tubes, culture flasks, gloves). | Collection in a designated biohazard bag for autoclaving and subsequent disposal as regulated medical waste. |
| Sharps Waste | Needles, syringes, serological pipettes, or any sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for autoclaving or incineration.[2][3] |
| Cell Culture Waste | Cells engineered to express this compound, and all materials in contact with them. | Collection in biohazard bags for autoclaving. Liquid media from cultures should be disinfected prior to drain disposal or autoclaved.[4] |
Detailed Experimental Protocols for Waste Decontamination
Chemical Disinfection of Liquid this compound Waste
This protocol is suitable for inactivating this compound in liquid form, such as protein solutions and cell culture media, prior to drain disposal.
-
Preparation : Work within a biological safety cabinet. Ensure all necessary PPE is worn.
-
Collection : Collect liquid waste containing this compound in a leak-proof container.
-
Disinfection : Add a suitable chemical disinfectant to the liquid waste. A common and effective choice is household bleach (sodium hypochlorite), added to a final concentration of 10%.[2][5]
-
Contact Time : Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[2][4]
-
Neutralization (if required) : If required by your institution's Environmental Health and Safety (EHS) guidelines, neutralize the bleach with a quenching agent like sodium thiosulfate.
-
Disposal : Dispose of the inactivated solution down the drain with a copious amount of running water, in accordance with local regulations.[6][7]
Autoclaving of Solid and Liquid this compound Waste
Autoclaving (steam sterilization) is the preferred method for decontaminating solid biohazardous waste and can also be used for liquid waste.
-
Waste Segregation :
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, culture flasks) in an autoclavable biohazard bag.[3] Do not overfill the bag.
-
Liquid Waste : Collect liquid waste in an autoclavable, vented container. Do not seal the container tightly to prevent pressure buildup.
-
-
Packaging :
-
Place the biohazard bag or liquid waste container in a secondary, leak-proof, and puncture-resistant container for transport to the autoclave.
-
Affix heat-sensitive indicator tape to the outside of the bag or container.
-
-
Autoclaving :
-
Final Disposal :
-
After the autoclave cycle is complete and the waste has cooled, check the indicator tape to confirm sterilization.
-
Dispose of the autoclaved waste in the appropriate regulated medical waste stream, as per your institution's guidelines.
-
This compound Signaling Pathway in Non-Small-Cell Lung Cancer
This compound has been shown to play a role in the progression of non-small-cell lung cancer (NSCLC) by promoting cell proliferation and migration through the p38-Smad2/3 signaling pathway.[8][9]
Caption: this compound-mediated activation of the p38-Smad2/3 signaling pathway.
References
- 1. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 2. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. How To Handle Waste in A Cell Culture Laboratory - Blogs - News [pekybio.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. This compound stimulates the progression of non-small-cell lung cancer by promoting cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Personal protective equipment for handling CEACAM5
This guide provides crucial safety and logistical information for laboratory personnel working with Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5). Adherence to these protocols is essential for ensuring personal safety and maintaining a sterile research environment.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, associated reagents, and cell lines, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE based on the nature of the task. While some commercial this compound antibody preparations are labeled as non-hazardous, it is best practice to handle all biological materials with a consistent level of caution.[1][2]
| Activity | Recommended PPE |
| General Laboratory Handling | - Gloves: Disposable, chemical-resistant gloves (e.g., nitrile).[3][4][5] - Lab Coat: Standard laboratory coat.[3][4] - Eye Protection: Safety glasses or goggles.[4][5] |
| Handling Liquid Formulations (e.g., antibodies, cell culture media) | - Gloves: Disposable, chemical-resistant gloves.[3][4][5] - Lab Coat: Standard laboratory coat.[3][4] - Eye Protection: Safety glasses with side shields or goggles to protect against splashes.[4][5] |
| Procedures with Aerosolization Risk (e.g., vortexing, sonicating, pipetting) | - Gloves: Disposable, chemical-resistant gloves.[4] - Lab Coat: Standard laboratory coat.[4] - Eye Protection: Safety glasses or goggles.[4] - Respiratory Protection: Use of a fume hood or biosafety cabinet is recommended.[4] |
| Handling of Patient Specimens | - Gloves: Disposable, biohazard-rated gloves.[3] - Lab Coat: Dedicated lab coat.[3] - Eye Protection: Face shield and safety goggles.[6] - Additional Precautions: All patient specimens should be handled as potentially biohazardous materials.[3] |
| Spill Cleanup | - Gloves: Double-gloving with chemotherapy-tested gloves is recommended for spills of hazardous materials. For general spills, chemical-resistant gloves are sufficient. - Lab Coat: Impermeable or disposable gown. - Eye Protection: Face shield and goggles. - Respiratory Protection: A NIOSH-certified respirator may be necessary depending on the nature of the spilled material. |
| Waste Disposal | - Gloves: Disposable, chemical-resistant gloves. - Lab Coat: Standard laboratory coat. - Eye Protection: Safety glasses or goggles. |
Experimental Protocols: Safe Handling and Disposal
General Handling Precautions:
-
Always wear the appropriate PPE as outlined in the table above.[4][5]
-
Avoid contact with eyes, skin, and mucous membranes.[3]
-
Do not pipette by mouth; use mechanical pipetting devices.[4][7]
-
Wash hands thoroughly after handling materials and before leaving the laboratory.[4][8]
-
Minimize the creation of aerosols.[4]
-
Work in a well-ventilated area, preferably in a fume hood or biosafety cabinet for procedures with a risk of aerosol formation.[4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[6][7]
-
Inhalation: Move to a well-ventilated area. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Disposal Plan:
All materials that come into contact with this compound, including patient specimens, should be treated as biohazardous waste.[3]
-
Liquid Waste: Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before disposing down the drain with copious amounts of water, in accordance with institutional guidelines.
-
Solid Waste (e.g., gloves, pipette tips, tubes): Collect in a designated biohazard bag.[9] These bags should be autoclaved before final disposal.[9]
-
Sharps (e.g., needles, broken glass): Dispose of in a puncture-resistant sharps container labeled for biohazardous waste.[4][9]
-
Contaminated Equipment: Decontaminate surfaces and equipment with a suitable disinfectant (e.g., 70% alcohol) after use.[4]
Visual Workflow Guides
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural steps for the disposal of this compound-contaminated waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. zeta-corp.com [zeta-corp.com]
- 4. ethz.ch [ethz.ch]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 9. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
